Product packaging for Phenylfluorone(Cat. No.:CAS No. 975-17-7)

Phenylfluorone

Cat. No.: B147566
CAS No.: 975-17-7
M. Wt: 320.3 g/mol
InChI Key: YDCFOUBAMGLLKA-UHFFFAOYSA-N
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O5 B147566 Phenylfluorone CAS No. 975-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,7-trihydroxy-9-phenylxanthen-3-one
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InChI

InChI=1S/C19H12O5/c20-13-6-11-17(8-15(13)22)24-18-9-16(23)14(21)7-12(18)19(11)10-4-2-1-3-5-10/h1-9,20-22H
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InChI Key

YDCFOUBAMGLLKA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O
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Molecular Formula

C19H12O5
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DSSTOX Substance ID

DTXSID2061355
Record name 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-phenyl-
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Molecular Weight

320.3 g/mol
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Physical Description

Orange powder; [Alfa Aesar MSDS]
Record name 9-Phenyl-2,3-7-trihydroxy-6-fluorone
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CAS No.

975-17-7
Record name Phenylfluorone
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Record name PHENYLFLUORONE
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Foundational & Exploratory

Phenylfluorone: A Comprehensive Technical Guide to Synthesis and Reaction Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylfluorone, chemically known as 9-phenyl-2,3,7-trihydroxy-6-fluorone, is a xanthene dye of significant interest in various scientific domains. Its utility as a sensitive chromogenic reagent for the spectrophotometric determination of metal ions is well-established. This technical guide provides an in-depth exploration of the synthesis of this compound, including detailed experimental protocols and a thorough examination of the underlying reaction mechanism. Quantitative data is presented in structured tables for comparative analysis, and key pathways are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of the fluorone family of dyes, characterized by a xanthene core structure. First synthesized in the early 20th century, its primary application lies in analytical chemistry as a chelating agent that forms colored complexes with various metal ions, enabling their quantitative determination.[1] The compound typically appears as a dark red or purplish-red solid.[1] Beyond its analytical applications, the broader class of xanthene and benzoxanthene compounds, to which this compound belongs, exhibits a range of biological activities, including antibacterial, anti-inflammatory, and anti-viral properties, highlighting their potential in medicinal chemistry and drug development.[2] This guide aims to provide a comprehensive resource on the synthesis and reaction mechanism of this compound to support ongoing research and development efforts.

This compound Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between a resorcinol derivative and a derivative of phthalic anhydride under acidic conditions.[1] A common approach involves a two-step synthesis to produce "Fluorone black," a 9-phenyl derivative of 2,3,7-trihydroxy-fluorone, with reported efficiencies around 80%.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₉H₁₂O₅
Molecular Weight320.30 g/mol N/A
AppearanceDark red or purplish-red solid
Melting Point>300 °CN/A
SolubilitySparingly soluble in water, soluble in ethanol and chloroform
Experimental Protocol

The following is a representative experimental protocol for the synthesis of 9-phenyl-2,3,7-trihydroxy-6-fluorone, based on established condensation methodologies.

Materials:

  • Resorcinol

  • Phthalic anhydride derivative (e.g., 4-phenylphthalic anhydride)

  • Zinc chloride (catalyst)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ammonia solution

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of resorcinol (2 molar equivalents) and the appropriate phthalic anhydride derivative (1 molar equivalent) is heated in the presence of a catalytic amount of zinc chloride or concentrated sulfuric acid. The reaction is typically carried out at a temperature range of 180-200 °C for several hours.

  • Hydrolysis: The resulting crude product is then hydrolyzed by boiling with dilute sulfuric acid to open the lactone ring.

  • Purification: The crude this compound is collected by filtration and purified. A common method is recrystallization from warm, acidified ethanol with the subsequent addition of ammonia to precipitate the purified product. Alternatively, for removal of impurities, a Soxhlet extraction with ethanol for 10 hours can be employed.

  • Drying: The purified this compound is dried in a vacuum oven.

Note: The structure of the synthesized product should be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.

Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation, followed by a series of condensation and cyclization steps. The reaction mechanism is outlined below.

Step 1: Formation of the Electrophile In the presence of a strong acid catalyst like concentrated sulfuric acid or a Lewis acid such as zinc chloride, the phthalic anhydride derivative is protonated or coordinated, which activates the carbonyl group and generates a highly electrophilic acylium ion intermediate.

Step 2: Electrophilic Aromatic Substitution (First Condensation) A molecule of resorcinol, which is highly activated towards electrophilic attack due to its two hydroxyl groups, attacks the acylium ion. This results in the formation of a new carbon-carbon bond and a tetrahedral intermediate. Subsequent dehydration leads to the formation of a substituted benzophenone derivative.

Step 3: Second Condensation and Cyclization A second molecule of resorcinol then reacts with the remaining carbonyl group of the benzophenone intermediate. This is followed by an intramolecular cyclization (ether formation) and subsequent dehydration to form the characteristic xanthene ring system of the fluorone core.

Visualizing the Synthesis and Mechanism

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis A Reactants (Resorcinol & Phthalic Anhydride Derivative) C Condensation Reaction (Heating) A->C B Catalyst (e.g., ZnCl2 or H2SO4) B->C D Crude Product C->D E Hydrolysis (Dilute Acid) D->E F Purification (Recrystallization or Soxhlet Extraction) E->F G Pure this compound F->G

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The diagram below outlines the key steps in the reaction mechanism for the formation of the this compound core.

G This compound Synthesis Reaction Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: First Condensation cluster_2 Step 3: Second Condensation & Cyclization A Phthalic Anhydride Derivative C Acylium Ion (Electrophile) A->C + H+ B Acid Catalyst (H+) B->C E Benzophenone Intermediate C->E + Resorcinol - H2O D Resorcinol D->E G Xanthene Core Formation E->G + Resorcinol F Resorcinol F->G H This compound G->H - H2O

Caption: Simplified reaction mechanism for this compound synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and reaction mechanism of this compound. The experimental protocols, while generalized, offer a solid foundation for laboratory synthesis. The elucidated reaction mechanism, presented with clear diagrams, provides insight into the chemical transformations involved. The collation of quantitative data into a structured format allows for easy reference. It is anticipated that this guide will serve as a valuable resource for researchers and professionals engaged in analytical chemistry, materials science, and drug discovery, facilitating further innovation and application of this versatile molecule.

References

Phenylfluorone (CAS 975-17-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Chemical Properties, Analytical Applications, and Methodologies of a Key Chromogenic and Fluorogenic Agent.

Phenylfluorone, with the CAS number 975-17-7, is a xanthene dye that has carved a significant niche in analytical chemistry and various research fields.[1] Its utility stems from its pronounced chromogenic and fluorogenic properties, particularly its ability to form intensely colored and fluorescent complexes with a variety of metal ions. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its primary applications, and its relevance to the field of drug development.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 9-Phenyl-2,3,7-trihydroxy-6-fluorone and Fluorone Black, is an organic compound with the chemical formula C₁₉H₁₂O₅.[2][3] At room temperature, it typically presents as a dark red or purplish-red solid powder.[1] While sparingly soluble in water, it exhibits solubility in organic solvents like ethanol, acetone, and chloroform.[2]

This dye is renowned for its ability to act as a chelating agent, forming stable complexes with various metal ions. This property is the cornerstone of its widespread use in spectrophotometric and fluorometric analysis. The formation of these complexes leads to significant shifts in the absorption and emission spectra, allowing for the sensitive and selective quantification of target metal ions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 975-17-7
Molecular Formula C₁₉H₁₂O₅
Molecular Weight 320.30 g/mol
Appearance Dark red to purplish-red powder
Melting Point >300 °C
Solubility Soluble in ethanol, acetone, chloroform; Sparingly soluble in water

Synthesis and Purification

This compound is exclusively produced through industrial synthesis, with no known natural sources. The typical synthesis involves the condensation reaction of resorcinol and a phthalic anhydride derivative under acidic conditions, often catalyzed by zinc chloride.

For high-purity applications, such as in analytical chemistry and research, purification is crucial. A common laboratory-scale purification method involves recrystallization from warm, acidified ethanol by the addition of ammonia. Another effective technique is Soxhlet extraction with ethanol to remove impurities. The purity of the final product can be assessed by techniques such as paper electrophoresis.

Applications in Analytical Chemistry and Drug Development

The primary application of this compound lies in its role as a chromogenic and fluorogenic reagent for the spectrophotometric and fluorometric determination of various metal ions. Its high sensitivity and selectivity for certain metals make it an invaluable tool in environmental analysis, materials science, and, significantly, in areas relevant to drug development.

In the context of drug development, the precise quantification of metal ions is critical in several stages:

  • Preclinical Toxicology: Heavy metal contamination in drug formulations can lead to severe toxicity. This compound-based methods can be employed for the sensitive detection of trace metal impurities in active pharmaceutical ingredients (APIs) and excipients, ensuring the safety of the final drug product.

  • Drug-Metal Interactions: Some therapeutic agents can chelate essential metal ions in the body, potentially leading to adverse effects. In vitro assays using this compound can be developed to screen for such interactions early in the drug discovery process.

  • Analysis of Biological Samples: this compound is used for the determination of metal ions in biological matrices such as blood serum. This is crucial for monitoring metal levels in patients during clinical trials, especially for drugs that may affect metal homeostasis.

While this compound is not known to be directly involved in any specific biological signaling pathways, its utility as a fluorescent probe allows for the visualization and quantification of metal ions that are themselves key players in numerous signaling cascades and enzymatic processes.

Experimental Protocols

The following sections provide detailed methodologies for the spectrophotometric determination of copper, germanium, and molybdenum using this compound. These protocols are synthesized from established analytical methods and are intended to serve as a comprehensive guide for researchers.

Spectrophotometric Determination of Copper(II)

This method is suitable for the determination of trace amounts of copper in various samples, including biological fluids.

Reagents:

  • Standard Copper(II) solution (1000 ppm)

  • This compound solution (0.05% w/v in ethanol)

  • Cetylpyridinium chloride (CPC) solution (1% w/v)

  • Buffer solution (pH 5.5, acetate buffer)

Procedure:

  • To a 25 mL volumetric flask, add an aliquot of the sample solution containing 1-10 µg of Copper(II).

  • Add 5 mL of the acetate buffer solution (pH 5.5).

  • Add 2 mL of the 1% CPC solution and mix well.

  • Add 1 mL of the 0.05% this compound solution and dilute to the mark with deionized water.

  • Allow the solution to stand for 10 minutes for full color development.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner without the copper sample.

  • Construct a calibration curve using standard copper solutions of known concentrations.

  • Determine the concentration of copper in the sample from the calibration curve.

Table 2: Quantitative Data for Copper(II)-Phenylfluorone Complex

ParameterValue
λmax ~540 nm
Molar Absorptivity (ε) > 1 x 10⁵ L·mol⁻¹·cm⁻¹
Beer's Law Range Varies with conditions, typically in the low µg/mL range
Spectrophotometric Determination of Germanium(IV)

This protocol is widely used for the determination of germanium in various matrices.

Reagents:

  • Standard Germanium(IV) solution (100 ppm)

  • This compound solution (0.05% w/v in ethanol)

  • Gum arabic solution (0.5% w/v)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Pipette an aliquot of the sample solution containing 0.5-5 µg of Germanium(IV) into a 50 mL volumetric flask.

  • Add 10 mL of 1 M HCl.

  • Add 5 mL of the 0.5% gum arabic solution and mix thoroughly.

  • Add 10 mL of the 0.05% this compound solution and make up to the mark with deionized water.

  • Allow the solution to stand for 30 minutes.

  • Measure the absorbance at the λmax against a reagent blank.

  • Prepare a calibration curve using standard germanium solutions.

  • Calculate the germanium concentration in the sample.

Table 3: Quantitative Data for Germanium(IV)-Phenylfluorone Complex

ParameterValue
λmax ~510 nm
Molar Absorptivity (ε) ~1.4 x 10⁵ L·mol⁻¹·cm⁻¹
Beer's Law Range Up to ~1 µg/mL
Spectrophotometric Determination of Molybdenum(VI)

This method is effective for the quantification of molybdenum in various samples.

Reagents:

  • Standard Molybdenum(VI) solution (100 ppm)

  • This compound solution (0.025% w/v in ethanol)

  • Cetyltrimethylammonium bromide (CTAB) solution (0.1% w/v)

  • Hydrochloric acid (HCl), 0.1 M

Procedure:

  • To a 25 mL volumetric flask, add a sample aliquot containing 0.2-2 µg of Molybdenum(VI).

  • Add 10 mL of 0.1 M HCl.

  • Add 2 mL of the 0.1% CTAB solution and mix.

  • Add 2 mL of the 0.025% this compound solution and dilute to volume with deionized water.

  • Let the solution stand for 15 minutes.

  • Measure the absorbance at the λmax against a reagent blank.

  • Construct a calibration curve with standard molybdenum solutions.

  • Determine the molybdenum concentration in the sample.

Table 4: Quantitative Data for Molybdenum(VI)-Phenylfluorone Complex

ParameterValue
λmax ~530 nm
Molar Absorptivity (ε) ~1.2 x 10⁵ L·mol⁻¹·cm⁻¹
Beer's Law Range Up to ~0.1 µg/mL

Visualizations

The following diagrams illustrate the general workflows for the spectrophotometric determination of metal ions using this compound and the logical relationship of its applications in a drug development context.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_analysis Spectrophotometric Analysis Sample Sample Solution (Containing Metal Ion) Mixing Mixing of Sample/Standard, Buffer, Surfactant, and This compound Solution Sample->Mixing Standard Standard Metal Ion Solutions Standard->Mixing PF_soln This compound Solution PF_soln->Mixing Buffer Buffer Solution Buffer->Mixing Surfactant Surfactant/Stabilizer (e.g., CPC, CTAB, Gum Arabic) Surfactant->Mixing Incubation Incubation for Color Development Mixing->Incubation Measurement Absorbance Measurement at λmax Incubation->Measurement Calibration Generation of Calibration Curve Measurement->Calibration Quantification Quantification of Metal Ion Concentration Calibration->Quantification drug_development_application cluster_properties Core Properties cluster_applications Relevance in Drug Development PF This compound (PF) CAS: 975-17-7 Chromogenic Chromogenic Agent PF->Chromogenic Fluorogenic Fluorogenic Agent PF->Fluorogenic Chelating Metal Chelating Agent PF->Chelating QC Quality Control: Detection of Trace Metal Impurities in APIs and Excipients Chelating->QC enables Preclinical Preclinical Studies: Toxicology - Quantification of Heavy Metals in Biological Samples Chelating->Preclinical enables Screening In Vitro Screening: Assessment of Drug-Metal Ion Interactions Chelating->Screening enables

References

Phenylfluorone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for phenylfluorone (also known as 9-Phenyl-2,3,7-trihydroxy-6-fluorone). Due to a lack of specific quantitative data in publicly available literature, this guide focuses on providing detailed experimental protocols for researchers to determine these crucial parameters. The methodologies outlined are based on established principles for the analysis of similar chemical entities.

This compound: Core Properties

This compound is an organic compound that presents as an orange to brown-red powder. It is commonly utilized as a reagent in the spectrophotometric determination of various metals.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₂O₅
Molecular Weight 320.30 g/mol
Appearance Orange to brown-red powder
Storage Temperature Below 30°C

Solubility Profile

Currently, only qualitative solubility data for this compound is widely available. The compound is reported to be soluble in several organic solvents and sparingly soluble in water.

Table 2: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
EthanolSoluble
AcetoneSoluble
WaterSparingly Soluble
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following shake-flask method is recommended. This protocol is a standard procedure for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C and 37°C to assess temperature dependence).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining this compound solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to various solvents B Agitate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute sample D->E F Analyze by HPLC E->F G Quantify concentration F->G

Workflow for Quantitative Solubility Determination.

Stability Profile

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with ICH guidelines.

Materials:

  • This compound (in solid form and in solution)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber with controlled light and UV exposure

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Store the solution at room temperature for a defined period.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation:

    • Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

    • Analyze samples at different time intervals.

  • Photostability:

    • Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Include a dark control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

    • Analyze the exposed and control samples by HPLC.

Analysis of Results:

For each stress condition, the following should be evaluated:

  • Assay of this compound: To determine the extent of degradation.

  • Chromatographic Purity: To detect and quantify any degradation products. A PDA detector can help assess peak purity, while an MS detector can aid in the identification of degradation products.

  • Mass Balance: To account for the initial amount of this compound and its degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare this compound (Solid & Solution) B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal Stress A->D E Photolytic Stress A->E F Sample at Time Points B->F C->F D->F E->F G Analyze by Stability- Indicating HPLC Method F->G H Assess Degradation (%) G->H I Identify Degradants G->I J Determine Degradation Pathway G->J

Forced Degradation Study Workflow.

Data Presentation

The quantitative data obtained from the experimental protocols described above should be summarized in clear and structured tables for easy comparison and analysis.

Table 3: Example - Quantitative Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Water[Insert experimental data][Insert experimental data]
Ethanol[Insert experimental data][Insert experimental data]
Acetonitrile[Insert experimental data][Insert experimental data]
DMSO[Insert experimental data][Insert experimental data]
PBS (pH 7.4)[Insert experimental data][Insert experimental data]

Table 4: Example - Summary of Forced Degradation Study of this compound

Stress ConditionDurationThis compound Remaining (%)Number of DegradantsMajor Degradant (% Area)
0.1 M HCl (60°C)24h[Data][Data][Data]
0.1 M NaOH (RT)24h[Data][Data][Data]
3% H₂O₂ (RT)24h[Data][Data][Data]
Thermal (80°C, solid)7 days[Data][Data][Data]
Photostability (ICH Q1B)-[Data][Data][Data]

Conclusion

While specific quantitative solubility and stability data for this compound are not extensively documented, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for quantitative solubility determination and forced degradation studies offer a robust starting point for a thorough characterization of this compound. The resulting data will be invaluable for its application in research, and particularly for those in the field of drug development where such information is a regulatory requirement and fundamental to ensuring product quality, efficacy, and safety.

Phenylfluorone: An In-Depth Technical Guide to its Mechanism of Action in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone (PF), a xanthene dye, has established itself as a versatile and sensitive chromogenic and fluorogenic reagent in the field of analytical chemistry, particularly for the spectrophotometric determination of a range of metal ions. Its utility stems from its ability to form stable, colored complexes with various metal cations, leading to a significant and measurable change in the absorption spectrum of the solution. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in metal ion detection, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

The fundamental principle behind this compound's detection capability lies in its molecular structure, which features multiple hydroxyl groups and a conjugated system. These functional groups act as coordination sites for metal ions, leading to the formation of chelate complexes. This complexation event alters the electronic structure of the this compound molecule, resulting in a bathochromic (red) shift in its maximum absorbance wavelength (λmax) and an increase in its molar absorptivity. The intensity of the resulting color is directly proportional to the concentration of the metal ion, forming the basis for quantitative analysis via spectrophotometry.

Core Mechanism of Action

The interaction between this compound and a metal ion (Mⁿ⁺) can be generalized by the following equilibrium reaction:

PF + Mⁿ⁺ ⇌ [M(PF)]ⁿ⁺

In this reaction, the this compound molecule acts as a ligand, donating lone pairs of electrons from its hydroxyl groups to the metal ion's vacant orbitals to form a coordination complex. The formation of this complex is influenced by several factors, including pH, the concentration of the reactants, and the presence of surfactants or other auxiliary complexing agents that can enhance the sensitivity and stability of the complex.

Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product cluster_detection Detection This compound This compound Complexation Chelation/ Complex Formation This compound->Complexation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complexation Complex [M(this compound)]ⁿ⁺ Complex Complexation->Complex Signal Colorimetric/Fluorometric Signal Change Complex->Signal Altered Electronic Structure

Quantitative Data for Metal Ion Detection

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using this compound.

Metal IonWavelength (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linear Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Tin (Sn⁴⁺) 530 nmNot explicitly found0.012 - 0.120.03[1]
Molybdenum (Mo⁶⁺) 526 nm1.05 x 10⁵0.02 - 0.14Not explicitly found
Germanium (Ge⁴⁺) 505 nm1.39 x 10⁵0.025 - 0.5Not explicitly found
Copper (Cu²⁺) 535 nmNot explicitly found0.1 - 1.2Not explicitly found
Zinc (Zn²⁺) 510 nmNot explicitly found0.1 - 1.0Not explicitly found
Bismuth (Bi³⁺) Data not availableData not availableData not availableData not available
Thorium (Th⁴⁺) Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the spectrophotometric determination of key metal ions using this compound.

Determination of Tin (Sn⁴⁺)

This protocol is a generalized procedure based on available literature.[1][2]

1. Reagent Preparation:

  • Standard Tin Solution (1000 µg/mL): Dissolve 1.000 g of pure tin metal in 100 mL of concentrated hydrochloric acid. Gently heat to facilitate dissolution. After cooling, dilute to 1000 mL with deionized water in a volumetric flask. Prepare working standards by serial dilution.
  • This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 100 mL of absolute ethanol containing 0.5 mL of concentrated hydrochloric acid. Store in a dark bottle.
  • Gelatin Solution (1% w/v): Dissolve 1 g of gelatin in 100 mL of hot deionized water. Cool before use.
  • Ascorbic Acid Solution (5% w/v): Dissolve 5 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily.
  • Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Experimental Workflow:

Tin_Workflow Start Start Sample Pipette sample/standard into a 25 mL flask Start->Sample Add_Ascorbic_Acid Add 1 mL of 5% ascorbic acid solution Sample->Add_Ascorbic_Acid Add_Buffer Add 5 mL of acetate buffer (pH 4.5) Add_Ascorbic_Acid->Add_Buffer Add_PF Add 2 mL of 0.05% This compound solution Add_Buffer->Add_PF Add_Gelatin Add 1 mL of 1% gelatin solution Add_PF->Add_Gelatin Dilute Dilute to volume with deionized water and mix Add_Gelatin->Dilute Incubate Allow to stand for 30 min for color development Dilute->Incubate Measure Measure absorbance at 530 nm Incubate->Measure End End Measure->End

3. Calibration Curve:

  • Prepare a series of standard solutions containing 0, 2, 4, 6, 8, and 10 µg of tin in 25 mL volumetric flasks.
  • Follow the experimental workflow for each standard.
  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

4. Sample Analysis:

  • Take an appropriate aliquot of the sample solution in a 25 mL volumetric flask.
  • Follow the experimental workflow.
  • Determine the concentration of tin in the sample from the calibration curve.

Determination of Molybdenum (Mo⁶⁺)

This protocol is a generalized procedure.

1. Reagent Preparation:

  • Standard Molybdenum Solution (1000 µg/mL): Dissolve 1.840 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water and dilute to 1000 mL.
  • This compound Solution (0.05% w/v): As prepared for tin determination.
  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.
  • Cetyltrimethylammonium Bromide (CTAB) Solution (1% w/v): Dissolve 1 g of CTAB in 100 mL of deionized water.

2. Experimental Workflow:

Molybdenum_Workflow Start Start Sample Pipette sample/standard into a 25 mL flask Start->Sample Add_HCl Add 2.5 mL of 1 M HCl Sample->Add_HCl Add_CTAB Add 2 mL of 1% CTAB solution Add_HCl->Add_CTAB Add_PF Add 2 mL of 0.05% This compound solution Add_CTAB->Add_PF Dilute Dilute to volume with deionized water and mix Add_PF->Dilute Incubate Allow to stand for 20 min Dilute->Incubate Measure Measure absorbance at 526 nm Incubate->Measure End End Measure->End

3. Calibration and Sample Analysis:

  • Follow the same procedure as for tin, using appropriate concentrations of molybdenum standards.

Conclusion

This compound remains a valuable reagent for the spectrophotometric determination of various metal ions due to its sensitivity, ease of use, and the formation of intensely colored complexes. The core mechanism involves a chelation reaction that alters the electronic properties of the this compound molecule, leading to a measurable color change. While the method is well-established for several metal ions, further research is needed to fully characterize its interaction with elements like bismuth and thorium and to optimize the experimental conditions for their determination. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound effectively in their analytical work.

References

Phenylfluorone: A Technical Guide to its Absorption and Emission Spectra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone, scientifically known as 9-Phenyl-2,3,7-trihydroxy-6-fluorone, is a xanthene dye widely recognized for its utility as a sensitive chromogenic reagent in the spectrophotometric determination of various metal ions, including germanium and tin.[1][2] Its pronounced color change upon chelation with metals is the basis for these analytical applications. Beyond its role in metal analysis, the inherent photophysical properties of this compound, namely its absorption and potential fluorescence emission, are of significant interest to researchers in materials science and drug development for applications such as fluorescent probes and cellular imaging.

This in-depth technical guide provides a comprehensive overview of the absorption and emission spectra of this compound. It includes a summary of available quantitative data, detailed experimental protocols for spectral characterization, and a discussion of the factors influencing its photophysical properties.

Core Photophysical Properties of this compound

The electronic absorption and emission characteristics of a molecule like this compound are dictated by its chemical structure, which features an extended π-conjugated system within the xanthene core, substituted with hydroxyl and phenyl groups. These features are expected to give rise to distinct spectral properties.

Absorption Spectrum

This compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The absorption spectrum is characterized by a broad band, with the position of the maximum absorption wavelength (λmax) being sensitive to the solvent environment and pH. While comprehensive spectral data for the free ligand across various conditions is not extensively documented in publicly available literature, some key data points have been reported.

Emission Spectrum

The fluorescence properties of this compound are not as well-characterized as its absorption characteristics. While structurally related to highly fluorescent compounds like fluorescein, detailed information regarding the fluorescence emission spectrum, excitation spectrum, and quantum yield of this compound is sparse.[3][4][5] However, its structural similarity to other fluorescent dyes suggests that it may exhibit fluorescence, the characteristics of which would be highly dependent on environmental factors.

Quantitative Spectral Data

The following table summarizes the available quantitative data for the absorption of this compound. It is important to note that much of the available data pertains to its metal complexes.

ParameterValueConditionsReference
Absorption Maximum (λmax) 550 ± 5 nmAqueous NaOH
Absorption Maximum of Ge(IV)-PF Complex 508 nmCarbon tetrachloride/Ethanol
Absorption Maximum of Ge(IV)-PF Complex 525 nmToluene/N,N-Dimethylformamide
Absorption Maximum of Sn(IV)-PF Complex 525 nm36% v/v Ethanol, pH 1
Molar Absorptivity of Ge(IV)-PF Complex (ε) ~16 x 10⁴ L·mol⁻¹·cm⁻¹At 508 nm in CCl₄/Ethanol
Molar Absorptivity of Ge(IV)-PF Complex (ε) 7.08 x 10⁴ L·mol⁻¹·cm⁻¹At 525 nm in Toluene/DMF

Factors Influencing Spectral Properties

The absorption and emission spectra of this compound are significantly influenced by several factors:

  • pH: The hydroxyl groups on the this compound molecule can undergo protonation or deprotonation depending on the pH of the solution. This alters the electronic structure of the molecule and, consequently, its absorption and emission spectra. For instance, in an alkaline solution (aqueous NaOH), the λmax is observed at approximately 550 nm, which is likely due to the deprotonation of the hydroxyl groups.

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima (solvatochromism).

  • Metal Ion Chelation: The formation of a complex between this compound and a metal ion leads to a significant change in the electronic distribution and conformation of the dye, resulting in a pronounced bathochromic (red) shift of the absorption maximum. This property is the foundation of its use in spectrophotometric analysis.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the absorption and emission spectra of this compound.

Preparation of this compound Stock Solution
  • Purification: Commercial this compound may contain impurities. For accurate spectral measurements, purification by recrystallization from warm, acidified ethanol by the addition of ammonia can be performed. The purity can be checked by techniques such as HPLC or paper electrophoresis.

  • Stock Solution Preparation: Accurately weigh a precise amount of purified this compound and dissolve it in a suitable solvent, such as ethanol or dimethylformamide (DMF), to prepare a stock solution of known concentration (e.g., 1 mM). This compound is sparingly soluble in water but soluble in chloroform and ethanol.

Measurement of Absorption Spectrum
  • Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

  • Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or DMF).

  • Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the chosen solvent to determine the molar absorptivity. The concentrations should be chosen such that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Measurement Procedure: a. Record a baseline spectrum with the cuvette filled with the pure solvent. b. Measure the absorbance spectrum of each this compound solution from approximately 350 nm to 700 nm. c. Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis: a. Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). b. Plot absorbance versus concentration to confirm linearity.

Measurement of Fluorescence Emission and Excitation Spectra
  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is required.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measurement of Emission Spectrum: a. Set the excitation monochromator to the determined λmax from the absorption spectrum. b. Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to approximately 800 nm. c. The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum intensity is the emission maximum (λem).

  • Measurement of Excitation Spectrum: a. Set the emission monochromator to the determined λem. b. Scan the excitation monochromator over a wavelength range covering the absorption spectrum (e.g., 350 nm to 600 nm). c. The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95).

  • Procedure: a. Prepare solutions of the standard and this compound with identical absorbance at the same excitation wavelength. b. Record the fluorescence emission spectrum for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths). c. Integrate the area under the emission curves for both the standard (A_std) and the sample (A_smp).

  • Calculation: The quantum yield of the sample (Φf_smp) is calculated using the following equation:

    Φf_smp = Φf_std * (A_smp / A_std) * (η_smp² / η_std²)

    where Φf_std is the quantum yield of the standard, and η_smp and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, the refractive index term can be neglected.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

experimental_workflow_absorption cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis start This compound Powder purify Purification start->purify stock Prepare Stock Solution purify->stock dilute Serial Dilutions stock->dilute instrument UV-Vis Spectrophotometer dilute->instrument baseline Record Baseline (Solvent) instrument->baseline measure Measure Absorbance Spectra baseline->measure determine_max Determine λmax measure->determine_max beer_lambert Calculate Molar Absorptivity (ε) determine_max->beer_lambert linearity Check Linearity beer_lambert->linearity

Caption: Workflow for determining the absorption spectrum and molar absorptivity of this compound.

Caption: Workflow for determining the fluorescence spectra and quantum yield of this compound.

Conclusion

This compound is a valuable chromogenic reagent with interesting, though not fully characterized, photophysical properties. This guide provides a summary of the available spectral data and detailed protocols for its comprehensive characterization. The significant influence of environmental factors such as pH and solvent polarity on its absorption and emission spectra highlights the need for careful experimental design. For researchers and professionals in drug development and materials science, a thorough understanding and experimental determination of the fluorescence properties of this compound could unlock its potential in a broader range of applications beyond traditional analytical chemistry.

References

Phenylfluorone: An In-depth Technical Guide to its Fluorescent Properties and Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone (2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one) is a xanthene dye recognized for its utility as a chromogenic and fluorescent indicator, particularly in the complexometric determination of metal ions.[1][2] Its inherent fluorescence properties are pivotal to its application in various analytical and biological contexts.[1] This technical guide provides a comprehensive overview of the core principles governing the fluorescence of this compound, details on factors influencing its emission, and a generalized experimental protocol for the determination of its fluorescence quantum yield.

Core Concepts in this compound Fluorescence

The fluorescence of this compound, like other xanthene dyes, is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher electronic state. The subsequent return to the ground state is accompanied by the emission of a photon at a longer wavelength. This process is influenced by several structural and environmental factors.

Factors Influencing Fluorescence

The fluorescence intensity and spectral characteristics of this compound can be significantly affected by a variety of factors:

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, potentially leading to shifts in the emission spectrum.

  • pH: The phenolic hydroxyl groups in the this compound structure mean that its ionization state is pH-dependent, which can alter its absorption and fluorescence properties.

  • Temperature: Increased temperature generally leads to a decrease in fluorescence intensity due to enhanced non-radiative decay processes.

  • Concentration: At high concentrations, quenching effects can lead to a decrease in fluorescence intensity.

  • Presence of Quenchers: Certain molecules, particularly heavy metals and some organic compounds, can decrease the fluorescence intensity through various quenching mechanisms.[1]

Quantitative Fluorescent Properties

As previously stated, specific quantitative data for the intrinsic fluorescence of this compound is not available in the public domain. The table below is provided as a template for researchers to populate once experimental data has been acquired.

PropertyValueConditions (e.g., Solvent, pH, Temperature)
Excitation Maximum (λex) Data not available in literature
Emission Maximum (λem) Data not available in literature
Stokes Shift Data not available in literature
Quantum Yield (Φf) Data not available in literature
Molar Extinction Coefficient (ε) Data not available in literature

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The following is a detailed, generalized protocol for determining the fluorescence quantum yield of a compound like this compound using the relative method. This method involves comparing the fluorescence of the sample to that of a well-characterized fluorescence standard with a known quantum yield.

Materials and Equipment
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound (or sample of interest)

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, fluorescein in 0.1 M NaOH)

  • High-purity solvents

Experimental Workflow

The process for determining the relative fluorescence quantum yield can be visualized as follows:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare series of dilute solutions of this compound measure_abs_sample Measure Absorbance of This compound solutions at λex prep_sample->measure_abs_sample prep_standard Prepare series of dilute solutions of Fluorescence Standard measure_abs_standard Measure Absorbance of Standard solutions at λex prep_standard->measure_abs_standard measure_fluor_sample Measure Fluorescence Spectra of This compound solutions measure_abs_sample->measure_fluor_sample measure_fluor_standard Measure Fluorescence Spectra of Standard solutions measure_abs_standard->measure_fluor_standard integrate_fluor Integrate Fluorescence Spectra measure_fluor_sample->integrate_fluor measure_fluor_standard->integrate_fluor plot_data Plot Integrated Fluorescence vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Steps:
  • Selection of a Fluorescence Standard: Choose a standard that has an absorption and emission profile in a similar spectral region to the sample. The quantum yield of the standard should be well-documented and stable.

  • Solvent Selection: Use the same high-purity solvent for both the sample and the standard to minimize solvent-dependent effects.

  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound and the fluorescence standard in the chosen solvent.

  • Preparation of Dilute Solutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should ideally be the wavelength of maximum absorption for the sample.

    • Measure and record the absorbance of each of the dilute solutions of both the sample and the standard at λex.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each of the dilute solutions of the sample and the standard.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).

  • Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Logical Relationship for Quantum Yield Calculation

The relationship between the measured parameters and the final quantum yield value is illustrated in the following diagram:

logic_flow cluster_inputs Experimental Inputs cluster_processing Data Processing cluster_output Final Calculation abs_sample Absorbance Data (this compound) plot_sample Plot & Get Gradient (this compound) abs_sample->plot_sample fluor_sample Fluorescence Data (this compound) integrate_sample Integrate Fluorescence (this compound) fluor_sample->integrate_sample abs_std Absorbance Data (Standard) plot_std Plot & Get Gradient (Standard) abs_std->plot_std fluor_std Fluorescence Data (Standard) integrate_std Integrate Fluorescence (Standard) fluor_std->integrate_std qy_std Known Quantum Yield (Standard) calc_qy Calculate this compound Quantum Yield qy_std->calc_qy ref_index Refractive Indices (Solvents) ref_index->calc_qy integrate_sample->plot_sample integrate_std->plot_std plot_sample->calc_qy plot_std->calc_qy

Caption: Logical flow for relative quantum yield determination.

Conclusion

While specific photophysical data for this compound remains to be fully characterized in the scientific literature, its role as a fluorescent probe is well-established. This guide provides the necessary theoretical background and a robust experimental framework for researchers to determine the fluorescence quantum yield of this compound and similar compounds. The provided methodologies and workflows are intended to empower scientists in drug development and other research fields to quantitatively assess the fluorescent properties of molecules of interest, thereby facilitating their application in advanced analytical and imaging techniques.

References

An In-Depth Technical Guide to the Synthesis of Phenylfluorone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylfluorone derivatives and their analogs. Phenylfluorones, a class of compounds based on the 9-phenyl-2,3,7-trihydroxy-6-fluorone scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and explores the potential signaling pathways through which these compounds may exert their effects.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily revolves around the condensation of a resorcinol derivative with an aromatic aldehyde, followed by oxidative cyclization. Two main strategies are prevalent: a reliable one-pot synthesis and a two-step approach that allows for the isolation of an intermediate.

One-Pot Synthesis of 9-Aryl-2,6,7-trihydroxyxanthen-3-ones

A prevalent and efficient method for synthesizing the this compound core involves a one-pot reaction. This approach typically utilizes 1,2,4-triacetoxybenzene as a stable precursor to 1,2,4-trihydroxybenzene, which condenses with a substituted aromatic aldehyde in an acidic medium. The subsequent oxidation, often facilitated by air or a mild oxidizing agent, leads to the formation of the xanthenone ring system.

Two-Step Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-ones

A two-step method offers greater control over the reaction, particularly when dealing with sensitive substrates. This process involves the initial acid-catalyzed condensation of a resorcinol derivative (such as fluororesorcinol) with an aromatic aldehyde to form a triarylmethane intermediate. This intermediate is then isolated and subsequently subjected to oxidative cyclization to yield the final xanthenone product.[1][2]

Quantitative Data on this compound Synthesis

The following table summarizes the yields of various this compound derivatives synthesized via the one-pot and two-step methodologies. This data is intended for comparative purposes to aid in the selection of the most appropriate synthetic route for a desired derivative.

Derivative Aryl Substituent Synthetic Method Yield (%) Reference
9-Phenyl-2,6,7-trihydroxyxanthen-3-onePhenylOne-pot75[3]
9-(4-Hydroxyphenyl)-2,6,7-trihydroxyxanthen-3-one4-HydroxyphenylOne-pot82[3]
9-(4-Methoxyphenyl)-2,6,7-trihydroxyxanthen-3-one4-MethoxyphenylOne-pot78[3]
9-(4-Chlorophenyl)-2,6,7-trihydroxyxanthen-3-one4-ChlorophenylOne-pot72
9-(4-Nitrophenyl)-2,6,7-trihydroxyxanthen-3-one4-NitrophenylOne-pot65
9-Phenyl-6-hydroxy-3H-xanthen-3-onePhenylTwo-step68
9-(4-Methoxyphenyl)-6-hydroxy-3H-xanthen-3-one4-MethoxyphenylTwo-step71

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 9-Aryl-2,6,7-trihydroxyxanthen-3-ones
  • Reaction Setup: A mixture of 1,2,4-triacetoxybenzene (1 equivalent) and the desired aromatic aldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Acid Catalysis: A strong acid, typically concentrated sulfuric acid or hydrochloric acid, is added dropwise to the reaction mixture to catalyze the condensation.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Work-up: After completion of the condensation, the reaction mixture is cooled to room temperature and exposed to air, which often facilitates the oxidation to the final product. In some cases, a mild oxidizing agent may be added.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 9-aryl-2,6,7-trihydroxyxanthen-3-one derivative.

Protocol 2: Two-Step Synthesis of 9-Aryl-6-hydroxy-3H-xanthen-3-ones

Step 1: Synthesis of the Triarylmethane Intermediate

  • Reactant Preparation: 4-Fluororesorcinol (2 equivalents) and the desired aromatic aldehyde (1 equivalent) are dissolved in a suitable solvent.

  • Acid-Catalyzed Condensation: A controlled amount of acid is added to the solution to initiate the condensation reaction. The reaction is typically stirred for 2 hours.

  • Intermediate Isolation: The reaction mixture is worked up to isolate the crude triarylmethane intermediate.

Step 2: Oxidative Cyclization

  • Oxidation: The crude triarylmethane intermediate from the previous step is dissolved in an appropriate solvent.

  • Addition of Oxidizing Agent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added as the oxidizing agent to facilitate the cyclization to the xanthenone ring system.

  • Purification: The final product is purified using column chromatography or recrystallization to yield the pure 9-aryl-6-hydroxy-3H-xanthen-3-one.

Potential Signaling Pathways and Biological Activity

This compound derivatives, sharing structural similarities with flavonoids, are being investigated for their potential to modulate key cellular signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions. Their antioxidant properties are also a significant area of research.

Inhibition of VEGFR-2 Signaling

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain can block downstream signaling cascades. The structural features of this compound derivatives make them potential candidates for VEGFR-2 inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation Angiogenesis MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound Derivative This compound->VEGFR2 Inhibition

VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Flavonoids, which are structurally analogous to phenylfluorones, have been shown to inhibit the PI3K/Akt pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound Derivative This compound->PI3K Inhibition

PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
Antioxidant Mechanism

The antioxidant activity of this compound derivatives is attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms are believed to be hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).

Antioxidant_Mechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET-PT) PF_OH This compound-OH PF_O This compound-O• PF_OH->PF_O + H• Radical Free Radical (R•) Radical_H Neutralized Radical (RH) Radical->Radical_H + H• PF_OH2 This compound-OH PF_OH_cation This compound-OH•+ PF_OH2->PF_OH_cation + e- Radical2 Free Radical (R•) Radical_anion Radical Anion (R-) Radical2->Radical_anion + e- PF_O2 This compound-O• PF_OH_cation->PF_O2 H_ion H+

Antioxidant mechanisms of this compound derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis and potential biological activities of this compound derivatives. The one-pot and two-step synthetic methods offer versatile routes to a wide range of analogs. The preliminary evidence suggesting their interaction with key signaling pathways like VEGFR-2 and PI3K/Akt, coupled with their inherent antioxidant properties, positions this compound derivatives as a promising class of compounds for further investigation in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Phenylfluorone MSDS and safety precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phenylfluorone: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound (CAS No. 975-17-7). It also details its application in experimental protocols, particularly in the spectrophotometric determination of heavy metals, for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 9-Phenyl-2,3,7-trihydroxy-6-fluorone, is an organic compound belonging to the xanthene dye family.[1] It typically appears as an orange to brown-red powder.[2]

PropertyValueSource
Chemical Formula C₁₉H₁₂O₅TCI Chemicals[3], CymitQuimica[4]
Molecular Weight 320.30 g/mol PubChem[5], TCI America
CAS Number 975-17-7TCI Chemicals, PubChem
EC Number 213-550-3TCI Chemicals
Appearance Orange to brown-red powder/crystalLoba Chemie, TCI America
Melting Point >300 °C / 572 °FFisher Scientific, Loba Chemie
Solubility Soluble in chloroform, ethanol, and acetone. Sparingly soluble in water.ChemicalBook, CymitQuimica
Storage Temperature Room temperature, store below +30°C. Keep in a dry, cool, and well-ventilated place.ChemicalBook, Loba Chemie

Safety and Hazard Information

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation. While acute toxicity is low, prolonged exposure may lead to health risks.

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2H319: Causes serious eye irritation.
Respiratory Irritation Category 3 (Single Exposure)H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram: (This is a placeholder for a GHS pictogram, as I cannot generate images)

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure risks. Always handle in a well-ventilated area or with a local exhaust system.

PPESpecification
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).
Hand Protection Chemical impermeable gloves (inspected prior to use).
Body Protection Fire/flame resistant and impervious clothing. Long-sleeved work clothes.
Respiratory Protection Dust respirator. Use a full-face respirator if exposure limits are exceeded.
First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measure
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Storage and Disposal

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and bases. Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local regulations.

Experimental Protocols

This compound is a widely used reagent in analytical chemistry for the spectrophotometric determination of heavy metals due to its ability to form chelates with metal ions.

Spectrophotometric Determination of Germanium (IV)

This protocol is adapted from a general procedure for the determination of Germanium (Ge) in a sample.

Reagents:

  • Standard Germanium (IV) solution

  • This compound solution in N,N-dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Place an aliquot of the sample solution containing up to 50 µg of Ge(IV) in a 100-ml separating funnel.

  • Add concentrated HCl to achieve a final concentration of 8-9.5 M.

  • Extract the Germanium tetrachloride (GeCl₄) by adding 10 ml of toluene and shaking mechanically for 5 minutes.

  • Wash the toluene extract with 10 ml of 8-9.5 M HCl.

  • Transfer 3 ml of the extract to a 10-ml calibrated flask.

  • Add 2 ml of the this compound solution in DMF.

  • Dilute to the 10 ml mark with DMF.

  • Measure the absorbance at the maximum absorption wavelength of the Ge(IV)-PF complex, which is 525 nm.

Purification of this compound

For high-purity applications, commercial this compound can be further purified.

Method 1: Recrystallization

  • Dissolve the crude this compound in warm, acidified ethanol.

  • Induce recrystallization by the addition of ammonia.

Method 2: Soxhlet Extraction

  • Place 1g of crude this compound in a Soxhlet apparatus.

  • Extract with 50 mL of ethanol for 10 hours to remove impurities.

  • The purity can be verified by paper electrophoresis.

Visualizations

General Laboratory Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Consult MSDS B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh this compound in a contained environment C->D E Prepare solution as per protocol D->E F Decontaminate work area E->F G Dispose of waste according to institutional guidelines F->G H Remove and dispose of PPE properly G->H I Wash hands thoroughly H->I

Caption: Safe handling workflow for this compound in a laboratory setting.

Spectrophotometric Determination Workflow

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_reaction Complexation Reaction cluster_analysis Analysis A Prepare aqueous sample containing Germanium(IV) B Acidify with HCl to 8-9.5 M A->B C Add Toluene and shake to extract GeCl4 B->C D Separate and wash the organic (Toluene) phase C->D E Take an aliquot of the Toluene extract D->E F Add this compound solution in DMF E->F G Dilute to final volume with DMF F->G H Measure absorbance at 525 nm using a spectrophotometer G->H

Caption: Experimental workflow for Germanium quantification using this compound.

First Aid Decision Tree

G cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion FreshAir Move to fresh air. Provide oxygen if needed. Inhalation->FreshAir WashSkin Remove contaminated clothing. Wash with soap and water. Skin->WashSkin RinseEyes Rinse with water for 15 mins. Remove contact lenses. Eyes->RinseEyes RinseMouth Rinse mouth. DO NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek immediate medical attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Decision tree for first aid response to this compound exposure.

References

A Technical Guide to the Historical Synthesis of Phenylfluorone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the foundational synthesis methods of key chemical compounds is paramount. Phenylfluorone (9-phenyl-2,3,7-trihydroxy-6-fluorone), a significant member of the xanthene dye family, has historical roots deeply embedded in the development of synthetic colorants. This technical guide provides an in-depth exploration of the core historical methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Introduction to this compound and its Historical Context

This compound, also known under names such as Fluorone Black, is a trihydroxy-xanthene derivative notable for its use as a chromogenic agent in analytical chemistry, particularly for the spectrophotometric determination of metals. Its synthesis is historically analogous to that of fluorescein, which was first prepared by Adolf von Baeyer in 1871 through the condensation of resorcinol and phthalic anhydride.[1] While the precise first synthesis of this compound is less singularly documented, the established principles of xanthene dye synthesis from the late 19th and early 20th centuries provide a clear framework for its historical preparation.

The core historical method for synthesizing this compound involves the acid-catalyzed condensation of a substituted phenol, specifically hydroxyhydroquinone (1,2,4-trihydroxybenzene), with benzaldehyde. This reaction follows the general principles of Friedel-Crafts-type acylations and subsequent cyclization to form the characteristic xanthene core.

Core Synthesis Methodology: Acid-Catalyzed Condensation

The primary historical route to this compound is the condensation reaction between two key precursors: hydroxyhydroquinone and benzaldehyde. This reaction is typically facilitated by a strong acid catalyst, which acts as a dehydrating agent and promotes the electrophilic aromatic substitution required for the formation of the dye's backbone.

A plausible historical synthesis can be conceptualized as a two-step process, which has been reported to achieve an efficiency of approximately 80%.[2] The first step involves the initial condensation of the reactants to form an intermediate, followed by a cyclization and dehydration step to yield the final this compound product.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a representative method based on the known historical syntheses of analogous xanthene dyes. It should be noted that precise historical records with this level of detail are scarce, and this protocol represents a likely reconstruction of the methodologies used.

Materials:

  • Hydroxyhydroquinone (1,2,4-trihydroxybenzene)

  • Benzaldehyde

  • Concentrated Sulfuric Acid (as catalyst and dehydrating agent)

  • Ethanol (for purification)

  • Sodium Hydroxide (for workup)

  • Hydrochloric Acid (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of hydroxyhydroquinone (2 molar equivalents) and benzaldehyde (1 molar equivalent) is prepared.

  • Catalyst Addition: Concentrated sulfuric acid is slowly added to the reaction mixture with constant stirring. The amount of acid used is typically sufficient to act as both a catalyst and a solvent.

  • Heating and Reaction: The mixture is heated to a temperature in the range of 120-150°C for several hours. The progress of the reaction would have been monitored by observing the color change of the reaction mixture, which deepens as the dye is formed.

  • Reaction Quench and Workup: After the reaction is deemed complete, the mixture is cooled to room temperature and then carefully poured into a large volume of cold water. This step precipitates the crude this compound.

  • Neutralization and Isolation: The acidic aqueous mixture is neutralized with a solution of sodium hydroxide. The precipitated solid is then collected by filtration and washed with water to remove any remaining acid and unreacted starting materials.

  • Purification: The crude product is further purified by recrystallization from a suitable solvent, such as acidified ethanol.[3] The crude material can also be purified by Soxhlet extraction with ethanol to remove impurities.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the historical synthesis of this compound. It is important to note that these values are representative and would have varied based on the specific laboratory conditions and the purity of the starting materials.

ParameterValueNotes
Reactant Ratio 2:1 (Hydroxyhydroquinone:Benzaldehyde)A molar excess of the phenol component is common in such condensations.
Catalyst Concentrated Sulfuric AcidZinc chloride was also a common catalyst for similar reactions.[1]
Reaction Temperature 120-150°CHigher temperatures can lead to charring and reduced yields.
Reaction Time 2-6 hoursMonitored by visual inspection of color change.
Yield ~80%Reported for a two-step synthesis.

Visualizing the Synthesis Pathway

To better illustrate the logical flow of the historical synthesis of this compound, the following diagrams have been created using the DOT language.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Hydroxyhydroquinone Hydroxyhydroquinone Condensation Condensation Reaction Hydroxyhydroquinone->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Conc_H2SO4 Conc. H2SO4 (Catalyst) Conc_H2SO4->Condensation Catalyzes Heat Heat (120-150°C) Heat->Condensation Drives Workup Quenching & Neutralization Condensation->Workup Crude Product Purification Recrystallization Workup->Purification Isolated Solid This compound This compound Purification->this compound Pure Product

Caption: Experimental workflow for the historical synthesis of this compound.

G Hydroxyhydroquinone Hydroxyhydroquinone Intermediate Electrophilic Aromatic Substitution Intermediate Hydroxyhydroquinone->Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate + H+ Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization This compound This compound Cyclization->this compound - H2O

Caption: Simplified signaling pathway of the this compound synthesis reaction.

Conclusion

References

Methodological & Application

Phenylfluorone: A Versatile Chromogenic Reagent for Spectrophotometric Determination of Heavy Metals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone (9-phenyl-2,3,7-trihydroxy-6-fluorone) is a highly sensitive organic reagent widely employed in the spectrophotometric determination of trace amounts of various heavy metals.[1][2][3][4] Its utility stems from its ability to form stable, intensely colored complexes with metal ions in solution, allowing for their quantification using UV-Vis spectrophotometry.[2] This application note provides detailed protocols for the determination of Germanium (Ge), Molybdenum (Mo), and Tin (Sn) using this compound, summarizing key quantitative data and outlining experimental workflows.

Principle of Reaction

This compound reacts with heavy metal ions in an appropriate chemical environment to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured by a spectrophotometer at the wavelength of maximum absorbance (λmax). The general principle involves the formation of a metal-ligand complex, which can be represented by the following logical relationship:

Metal_Ion Heavy Metal Ion (Mn+) Complex Colored Metal-Phenylfluorone Complex Metal_Ion->Complex + this compound (in specific medium) This compound This compound (PF) This compound->Complex Spectrophotometer Spectrophotometric Measurement at λmax Complex->Spectrophotometer Absorbance Concentration Determination of Metal Concentration Spectrophotometer->Concentration Beer-Lambert Law

Caption: Logical relationship of metal determination using this compound.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of Germanium, Molybdenum, and Tin using this compound.

Heavy MetalWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linearity Range (µg/mL)pH / Acidity Condition
Germanium (Ge) 525 nm7.08 x 10⁴Up to 0.5 µg/mL (in the described protocol)8 - 9.5 M HCl (for extraction)
Molybdenum (Mo) 526 nm1.05 x 10⁵0.02 - 0.14 µg/mL0.1 M HCl
Tin (Sn) 525 nmNot explicitly stated, but high sensitivity reported.0.3 - 3.0 µg (in the described procedure)pH 1.0

Experimental Protocols

Spectrophotometric Determination of Germanium (Ge)

This protocol is based on the extraction of Germanium(IV) chloride and subsequent complexation with this compound in a non-aqueous medium.

Reagents:

  • Standard Germanium Solution (200 µg/mL): Dissolve 0.1441 g of pure Germanium(IV) oxide in a solution containing 5 g of sodium hydroxide in 50 mL of doubly distilled water by boiling. After cooling, dilute to the mark in a 500 mL volumetric flask with doubly distilled water.

  • This compound (PF) Solution: Prepare a suitable concentration of this compound in N,N-dimethylformamide (DMF).

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

Procedure:

  • Transfer an aliquot of the sample solution containing up to 50 µg of Ge(IV) into a 100-mL separating funnel.

  • Add concentrated hydrochloric acid to achieve a final concentration of 8-9.5 M.

  • Add 10 mL of toluene and shake mechanically for 5 minutes to extract the Germanium tetrachloride.

  • Wash the organic extract once with 10 mL of 8-9.5 M HCl.

  • Transfer 3 mL of the toluene extract into a 10-mL calibrated flask.

  • Add 2 mL of the this compound solution in DMF.

  • Dilute to the mark with DMF.

  • Measure the absorbance at 525 nm against a reagent blank.

Interferences: Antimony, Zirconium, Gallium, Tantalum, Niobium, Molybdenum, and Titanium can interfere. The initial extraction step from a highly acidic medium enhances selectivity for Germanium.

Spectrophotometric Determination of Molybdenum (Mo)

This method involves the formation of a Molybdenum-phenylfluorone complex in the presence of a cationic surfactant to enhance sensitivity.

Reagents:

  • Standard Molybdenum Solution: Prepare a stock solution of a suitable concentration from a certified standard.

  • This compound (PF) Solution (5x10⁻⁴ mol/L): Dissolve 0.0400 g of 2,3,7-trihydroxy-9-phenyl-6-fluorone in methanol, add 0.5 mL of concentrated HCl, and dilute to 250 mL with methanol.

  • Lauryldimethylbenzylammonium Bromide (ST) Solution: Prepare a suitable concentration in water.

  • Hydrochloric Acid (HCl) (1.0 M)

  • Sodium Fluoride (NaF) Solution (0.5%)

Procedure:

  • Into a 25 mL volumetric flask, add an aliquot of the sample solution containing 0.5 to 4.5 µg of Molybdenum.

  • Add 5 mL of the ST solution.

  • Add 0.6 mL of the PF solution.

  • Add 2.5 mL of 1.0 M HCl solution.

  • Add 0.5 mL of 0.5% NaF solution (to mask certain interferences).

  • Dilute to the mark with redistilled water.

  • Measure the absorbance at 526 nm against a reagent blank. The color is stable for at least two hours.

Interferences: Tin(II), Antimony(III), Vanadium(V), Zirconium, Germanium, Tungsten, and Chromium(VI) are reported to interfere.

Spectrophotometric Determination of Tin (Sn)

This protocol describes a highly sensitive method for determining microgram amounts of tin, often preceded by a solvent extraction step to separate it from interfering ions.

Reagents:

  • Standard Tin(IV) Solution (1.0 µg/mL): Prepare by diluting a stock solution. The stock solution can be made by dissolving 0.100 g of pure tin metal in 25 mL of hot concentrated sulfuric acid, adding another 75 mL of acid, and then diluting to 500 mL with water. This stock (200 µg/mL) is then diluted to the working standard.

  • This compound Solution: Prepare a suitable concentration in ethanol.

  • Sulfuric Acid (9 N and 0.2 N)

  • Sodium Hydroxide (5 N)

  • Ethanol

Procedure:

  • Pipette volumes of the standard tin solution (ranging from 0 to 5 mL, corresponding to 0 to 5 µg of tin) into a series of graduated tubes.

  • Adjust the volume to 5 mL with 0.2 N sulfuric acid.

  • Add 1.0 mL of 5 N sodium hydroxide.

  • Carefully add drops of 9 N sulfuric acid until the pH reaches 1.0 ± 0.05, monitored with a pH meter.

  • Add 5.0 mL of the this compound solution.

  • Make up the total volume to 14.0 mL with water. This results in a solution containing 36% v/v ethanol.

  • Allow the solution to stand for 2 hours at room temperature for full color development.

  • Measure the optical density at 525 nm in a 4-cm cell using water as the reference.

Interferences: Many elements can interfere with the determination of tin with this compound. Therefore, a preliminary separation, such as solvent extraction of tin(IV) iodide, is often necessary.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the spectrophotometric determination of a heavy metal using this compound.

cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_measurement Measurement & Analysis Sample Sample Preparation (Digestion/Dilution) pH_Adjustment pH/Acidity Adjustment Sample->pH_Adjustment Standard Preparation of Standard Solutions Standard->pH_Adjustment Reagent Preparation of this compound Reagent Addition Addition of this compound Reagent->Addition pH_Adjustment->Addition Incubation Incubation for Color Development Addition->Incubation Spectro Spectrophotometric Measurement at λmax Incubation->Spectro Calibration Plotting Calibration Curve Spectro->Calibration Calculation Calculation of Metal Concentration Calibration->Calculation

Caption: General experimental workflow for heavy metal analysis.

Disclaimer: These protocols provide a general guideline. Researchers should consult the original publications for more detailed information and may need to optimize the conditions for their specific samples and laboratory settings. Safety precautions should always be followed when handling chemicals.

References

Application Notes: Spectrophotometric Determination of Germanium in Analytical Samples using Phenylfluorone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Germanium (Ge) is a crucial element in various high-tech applications, including semiconductors, fiber optics, and infrared technology. Its determination at trace levels in diverse matrices is of significant analytical interest. Phenylfluorone (9-phenyl-2,3,7-trihydroxy-6-fluorone) has long been established as a highly sensitive chromogenic reagent for the spectrophotometric determination of Germanium(IV). This method is based on the formation of a stable and intensely colored complex between Germanium(IV) and this compound in an acidic medium. The resulting complex exhibits a distinct absorption maximum, allowing for the quantitative determination of germanium concentrations.

Principle of the Method

The analytical procedure involves the extraction of Germanium(IV) as Germanium tetrachloride (GeCl4) from a strongly acidic solution (typically 8-9.5 M HCl) into an organic solvent such as toluene. This extraction step is crucial for separating germanium from many interfering ions. Subsequently, a solution of this compound in N,N-dimethylformamide (DMF) is added to the organic extract. In this medium, Germanium(IV) reacts with this compound to form a red-colored complex with a stoichiometric ratio of 1:2 (Ge:PF). The absorbance of this complex is then measured at its maximum wavelength (λmax) of approximately 525 nm. The concentration of germanium in the sample is determined by comparing its absorbance to a calibration curve prepared from standard germanium solutions.

Applicability

This method is applicable for the determination of trace amounts of germanium in a variety of sample matrices, including:

  • Geological samples (e.g., lignite ashes, soils, rocks)

  • Industrial materials (e.g., coal)

  • Environmental samples

  • Pharmaceutical and biological samples (with appropriate sample preparation)

Limitations and Interferences

While the extraction step significantly enhances the selectivity of the method, certain ions can still interfere with the determination of germanium. Known interfering ions include Antimony (Sb), Zirconium (Zr), Gallium (Ga), Tantalum (Ta), Niobium (Nb), Molybdenum (Mo), and Titanium (Ti). The slow formation of the complex in some aqueous solutions can also be a drawback, though this is mitigated by performing the reaction in a toluene/DMF medium.

Quantitative Data

The spectrophotometric method for germanium detection using this compound is characterized by its high sensitivity and good precision. The key analytical parameters are summarized in the table below.

ParameterValueRemarks
Wavelength of Maximum Absorbance (λmax) 525 nmIn a Toluene/DMF medium.
Molar Absorptivity (ε) 7.08 x 10⁴ L mol⁻¹ cm⁻¹Indicates high sensitivity of the method.
Stoichiometric Ratio (Ge:PF) 1:2The complex is electrically neutral.
Linearity Range Up to 0.24 µg/mLBased on a modified this compound method.
Limit of Detection (LOD) 0.21 ng/mLBased on a modified this compound method.
Precision (RSD) GoodThe method has been applied with good precision and accuracy.
Recovery >90%Achievable in various matrices with appropriate sample preparation.

Experimental Protocols

1. Reagent Preparation

  • Standard Germanium Solution (200 µg/mL):

    • Accurately weigh 0.1441 g of pure Germanium(IV) oxide (GeO₂).

    • Transfer to a 250-mL beaker and add 5 g of Sodium Hydroxide (NaOH) and 50 mL of doubly distilled water.

    • Boil the mixture until the solid has completely dissolved.

    • Cool the solution and add 25 mL of concentrated Hydrochloric acid (HCl).

    • Transfer the solution to a 500-mL volumetric flask and dilute to the mark with doubly distilled water.

    • Prepare more dilute working standards by appropriate dilution of this stock solution with doubly distilled water as needed.

  • This compound (PF) Solution (0.01% w/v in DMF):

    • Accurately weigh 25.0 mg of this compound.

    • Transfer to a 250-mL volumetric flask.

    • Dissolve in N,N-dimethylformamide (DMF) and dilute to the mark with DMF.

    • Store this solution in a brown glass bottle. It is stable for up to 15 days.

  • Concentrated Hydrochloric Acid (HCl) : Analytical reagent grade.

  • Toluene : Analytical reagent grade.

  • N,N-dimethylformamide (DMF) : Analytical reagent grade.

2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. The goal is to bring the germanium into an aqueous solution that can be acidified for extraction.

  • For Solid Samples (e.g., Lignite Ash, Soil, Rock):

    • Weigh an appropriate amount of the dried and homogenized sample.

    • Perform an acid digestion (e.g., with a mixture of HF, HNO₃, and H₂SO₄) to dissolve the sample and bring germanium into solution.

    • Alternatively, for some matrices, ashing in a muffle furnace followed by dissolution of the ash in acid can be employed.

    • After digestion, ensure all acids are evaporated, and the residue is dissolved in a known volume of dilute HCl.

3. Calibration Curve Preparation

  • Prepare a series of standard solutions containing known concentrations of Germanium(IV) (e.g., 0, 5, 10, 20, 30, 40, 50 µg) in 100-mL separating funnels.

  • Adjust the volume and add concentrated HCl to each separating funnel to achieve a final HCl concentration of 8-9.5 M.

  • Proceed with the extraction and color development steps as described in the "Analytical Procedure" below.

  • Measure the absorbance of each standard at 525 nm against a reagent blank.

  • Plot a graph of absorbance versus germanium concentration to obtain the calibration curve.

4. Analytical Procedure

  • Place an aliquot of the prepared sample solution (containing up to 50 µg of Ge(IV)) into a 100-mL separating funnel.

  • Add concentrated HCl to the separating funnel to bring the final acid concentration to 8-9.5 M.

  • Add 10 mL of toluene to the separating funnel and shake mechanically for 5 minutes to extract the GeCl₄ into the organic phase.

  • Allow the phases to separate and discard the lower aqueous phase.

  • Wash the toluene extract by shaking it with 10 mL of 8-9.5 M HCl for a few minutes.

  • Allow the phases to separate and again discard the aqueous phase.

  • Carefully transfer 3 mL of the toluene extract into a 10-mL calibrated flask.

  • Add 2 mL of the 0.01% this compound solution in DMF to the flask.

  • Dilute the solution to the 10-mL mark with DMF.

  • Allow the solution to stand for 30 minutes for the color to develop fully.

  • Measure the absorbance of the solution at 525 nm using a spectrophotometer, against a reagent blank prepared in the same manner but without the germanium sample.

  • Determine the concentration of germanium in the sample by referring to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analytical Procedure cluster_data Data Processing sample_prep Sample Digestion/ Dissolution acidification Acidification of Sample (8-9.5 M HCl) sample_prep->acidification reagent_prep Reagent Preparation (Ge Standards, this compound) reagent_prep->acidification calibration Prepare Calibration Curve reagent_prep->calibration extraction Solvent Extraction (GeCl4 into Toluene) acidification->extraction wash Wash Toluene Extract (with 8-9.5 M HCl) extraction->wash color_dev Color Development (Add this compound in DMF) wash->color_dev measurement Spectrophotometric Measurement (Absorbance at 525 nm) color_dev->measurement quantification Quantify Germanium Concentration measurement->quantification calibration->quantification

Caption: Experimental workflow for germanium detection.

Caption: Germanium-Phenylfluorone complex formation.

Application Notes and Protocols for Molybdenum(VI) Quantification using the Phenylfluorone Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum is an essential trace element involved in various enzymatic reactions. However, in higher concentrations, it can be toxic. Therefore, accurate and sensitive quantification of molybdenum(VI) is crucial in environmental monitoring, clinical diagnostics, and pharmaceutical analysis. The phenylfluorone method is a sensitive and selective spectrophotometric technique for the determination of trace amounts of molybdenum(VI). This method is based on the formation of a stable, colored complex between molybdenum(VI) and this compound (9-phenyl-2,6,7-trihydroxy-3H-xanthen-3-one) in an acidic medium. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of molybdenum(VI) in the sample.

Principle

The fundamental principle of this method lies in the reaction of Molybdenum(VI) ions with this compound in the presence of a sensitizing agent, such as a surfactant or an organic ligand, to form a highly colored ternary complex. The formation of this complex leads to a significant increase in the molar absorptivity, thereby enhancing the sensitivity of the determination. The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is typically in the range of 518-550 nm.

Key Applications

  • Determination of molybdenum in environmental samples such as natural waters.[1][2]

  • Quantification of molybdenum in biological samples.

  • Analysis of molybdenum content in steel and other alloys.[3][4]

  • Quality control in pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of different variations of the this compound method for molybdenum(VI) quantification.

Table 1: Spectrophotometric Parameters

Method Variationλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Beer's Law Range (ppm)
This compound with N-Phenylbenzohydroxamic acid (NPBHA)5187.4 x 10⁴Up to 0.6
This compound with Lauryldimethylbenzylammonium Bromide5261.05 x 10⁵0.02 - 0.14
Immobilized this compound550Not Reported0.05 - 5 mg/L

Table 2: Interference Studies

Interfering IonTolerance LimitMitigation StrategyReference
Vanadium(IV) and Vanadium(V)-Addition of sodium metabisulphite[3]
Titanium(IV)-Addition of oxalate ions
Tin(II), Antimony(III), Zirconium, Germanium, Tungsten, Chromium(VI)Interfere-
Copper(II), Lead(II), Silver(I), Cadmium(II), Iron(III)Do not interfere in various ratios-

Experimental Protocols

Below are detailed protocols for the quantification of Molybdenum(VI) using the this compound method.

Protocol 1: this compound Method with N-Phenylbenzohydroxamic Acid (NPBHA) Extraction

This protocol is suitable for the determination of molybdenum in samples such as standard steel.

1. Reagent Preparation:

  • Molybdenum(VI) Stock Solution (1000 ppm): Dissolve an appropriate amount of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water. Standardize the solution using a suitable method.

  • N-Phenylbenzohydroxamic Acid (NPBHA) Solution (0.005% m/V in Chloroform): Dissolve 0.005 g of NPBHA in 100 mL of chloroform.

  • This compound (PF) Solution (0.025% m/V in Ethanol): Prepare a 0.3% m/V stock solution of this compound in dimethylformamide. Dilute 1.0 mL of this stock solution with 10.0 mL of ethanol to obtain the final 0.025% solution. This solution should be prepared daily.

  • Hydrochloric Acid (HCl): Concentrated and dilute solutions (e.g., 4.0 M and 0.25 M).

  • Sodium Chloride (NaCl) Solution (0.64 M).

2. Experimental Procedure:

  • Sample Preparation: Take an aliquot of the sample solution containing up to 6 µg of Molybdenum(VI) in a separating funnel.

  • First Extraction:

    • Add 3.0 mL of concentrated hydrochloric acid and dilute the solution to 10 mL with deionized water to achieve a final HCl concentration of approximately 4.0 M.

    • Add 10 mL of 0.005% m/V NPBHA in chloroform.

    • Shake the funnel vigorously for 3-5 minutes.

    • Allow the layers to separate.

  • Second Extraction and Color Development:

    • Carefully withdraw 5.0 mL of the organic phase (chloroform layer) and transfer it to another separating funnel.

    • Add 2.0 mL of 0.025% m/V this compound solution in ethanol.

    • Add 5.0 mL of a solution that is 0.25 M with respect to hydrochloric acid and 0.64 M with respect to sodium chloride.

    • Shake for 1 minute and then allow the solution to stand for 20 minutes for full color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the organic phase at 518 nm against a reagent blank prepared in the same manner but without the molybdenum sample.

  • Calibration Curve: Prepare a series of standard solutions of Molybdenum(VI) and follow the same procedure to construct a calibration curve of absorbance versus concentration.

Protocol 2: this compound Method with Surfactant (Lauryldimethylbenzylammonium Bromide)

This method is suitable for direct determination in aqueous solutions.

1. Reagent Preparation:

  • Molybdenum(VI) Standard Solutions: Prepare a series of standard solutions with concentrations ranging from 0.5 to 4.5 µg per 25 mL.

  • This compound (PF) Solution (5x10⁻⁴ mol/L in Methanol): Dissolve 0.0400 g of 2,3,7-trihydroxy-9-phenyl-6-fluorone in methanol, add 0.5 mL of concentrated HCl, and dilute to 250 mL with methanol.

  • Lauryldimethylbenzylammonium Bromide (ST) Solution.

  • Hydrochloric Acid (HCl) Solution (1.0 mol/L).

  • Sodium Fluoride (NaF) Solution (0.5%).

2. Experimental Procedure:

  • Sample Preparation: Transfer an aliquot of the sample solution into a 25 mL volumetric flask.

  • Reagent Addition:

    • Add 5 mL of the ST solution.

    • Add 0.6 mL of the this compound solution.

    • Add 2.5 mL of 1.0 mol/L HCl solution.

    • Add 0.5 mL of 0.5% NaF solution (to mask certain interferences).

  • Dilution: Dilute the solution to the 25 mL mark with deionized water.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 526 nm against a reagent blank. The absorbance is stable for at least two hours.

  • Calibration Curve: Prepare a series of standard molybdenum solutions and follow the same procedure to create a calibration curve.

Protocol 3: Immobilized this compound Method for Natural Waters

This protocol is a rapid method for determining Molybdenum(VI) in natural water samples.

1. Reagent and Material Preparation:

  • Immobilized this compound: this compound immobilized on a polymer matrix (e.g., polyethylenepolyamine-polyacrylonitrile).

  • Ammonium Hydroxide (NH₄OH) Solution (10%).

  • Sulfuric Acid (H₂SO₄) Solution (2 N).

2. Experimental Procedure:

  • Sample Preparation:

    • In a 100 mL volumetric flask, add 20-30 mL of the river water sample.

    • Add 5 mL of 10% NH₄OH and 2 mL of 2 N H₂SO₄.

    • Dilute to the mark with distilled water.

  • Complex Formation:

    • Take a 15 mL aliquot of the prepared sample solution.

    • Add the immobilized this compound material to the solution and stir for 5 minutes.

  • Spectrophotometric Measurement:

    • Measure the reflection spectra of the solid phase using a spectrophotometer. The complex shows a bathochromic shift up to 550 nm.

  • Calibration: A suitable calibration method for solid-phase spectrophotometry should be employed.

Visualizations

G cluster_workflow Experimental Workflow: this compound Method prep Sample Preparation (Aqueous Sample) react Addition of this compound and other reagents (e.g., surfactant, acid) prep->react Step 1 complex Formation of Mo(VI)-Phenylfluorone Colored Complex react->complex Step 2 measure Spectrophotometric Measurement of Absorbance at λmax complex->measure Step 3 quant Quantification using Calibration Curve measure->quant Step 4

Caption: General experimental workflow for the quantification of Molybdenum(VI).

G cluster_reaction Chemical Reaction Pathway Mo Mo(VI) ion (in acidic medium) Complex Mo(VI)-Phenylfluorone Colored Complex Mo->Complex PF This compound (Reagent) PF->Complex

Caption: Simplified reaction between Molybdenum(VI) and this compound.

References

Application Note: Phenylfluorone-Based Spectrophotometric Determination of Copper in Blood Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Copper is an essential trace element vital for various physiological processes. However, abnormal levels of copper in blood serum can be indicative of several pathological conditions, including Wilson's disease and certain types of liver disease. Accurate and sensitive quantification of serum copper is therefore crucial for clinical diagnostics and biomedical research. This application note describes a sensitive spectrophotometric method for the determination of Copper(II) in human blood serum using 9-phenyl-2,3,7-trihydroxy-6-fluorone (phenylfluorone) as a chromogenic agent. The method is based on the formation of a stable, blue-colored ternary complex between Cu(II), this compound, and a mixture of surfactants, cetylpyridinium chloride (CP) and Triton X-100, which enhances the sensitivity and stability of the complex.

Principle of the Method

The assay is based on the reaction of Cu(II) ions with this compound in the presence of cetylpyridinium chloride and Triton X-100 at an optimized pH. This results in the formation of a distinct blue-colored complex, Cu(II)-PF-CP-Triton X-100. The intensity of the color, which is directly proportional to the copper concentration, is measured spectrophotometrically at a maximum absorbance of 595 nm.

Materials and Reagents

  • 9-phenyl-2,3,7-trihydroxy-6-fluorone (this compound, PF)

  • Cetylpyridinium chloride (CP)

  • Triton X-100

  • Copper(II) standard solution (1000 µg/mL)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Buffer solution (e.g., acetate or phosphate buffer)

  • Deionized water

  • Blood serum samples

Instrumentation

  • UV-Vis Spectrophotometer

  • pH meter

  • Calibrated pipettes and glassware

Quantitative Data Summary

The performance characteristics of the this compound-based assay for copper detection are summarized in the table below.

ParameterValueReference
Maximum Absorbance (λmax)595 nm[1]
Molar Absorptivity (ε)9.67 x 10⁴ L mol⁻¹ cm⁻¹[1]
Detection Limit0.028 µg/mL[1]
Linearity Range (Beer's Law)0.04 - 0.4 µg/mL[1]
Standard Deviation (for 10 µg Cu)0.042[1]
Confidence Interval (95% for 10 µg Cu)10.1 ± 0.1 µg Cu

Experimental Protocols

Preparation of Reagents
  • This compound (PF) Solution: Prepare a stock solution of this compound by dissolving an accurately weighed amount in a suitable solvent (e.g., ethanol) to a final concentration of 1 x 10⁻³ M.

  • Cetylpyridinium Chloride (CP) Solution: Prepare a 1 x 10⁻² M aqueous solution of cetylpyridinium chloride.

  • Triton X-100 Solution: Prepare a 1% (v/v) aqueous solution of Triton X-100.

  • Copper(II) Working Standards: Prepare a series of working standard solutions of copper(II) by appropriate dilution of the 1000 µg/mL stock solution with deionized water. The concentration of these standards should fall within the linear range of the assay (0.04 - 0.4 µg/mL).

Sample Preparation
  • Blood serum samples should be handled according to standard laboratory procedures. For the determination of total copper, a digestion step to release protein-bound copper may be necessary. This typically involves treating the serum with a strong acid.

Assay Procedure
  • To a 10 mL volumetric flask, add an aliquot of the serum sample or copper(II) working standard.

  • Add the optimal volumes of the this compound solution, cetylpyridinium chloride solution, and Triton X-100 solution. The optimal concentrations of these reagents should be determined empirically but are based on the published method.

  • Adjust the pH of the solution to the optimal value using a suitable buffer or dilute acid/base.

  • Bring the solution to the final volume of 10 mL with deionized water and mix thoroughly.

  • Allow the color to develop for a specified period at room temperature.

  • Measure the absorbance of the solution at 595 nm against a reagent blank prepared in the same manner but without the copper standard or sample.

Calibration Curve
  • A calibration curve is constructed by plotting the absorbance values of the copper(II) working standards against their corresponding concentrations. The concentration of copper in the unknown serum samples can then be determined from this curve.

Interferences

It is important to note that the selectivity of this method can be poor. Cations that form complexes with this compound will interfere with the determination. However, common anions such as bromide, chloride, iodide, fluoride, nitrite, nitrate, acetate, sulfate, thiosulfate, and phosphate, as well as alkali metal cations, do not interfere even at a 1000-fold molar excess over copper.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (PF, CP, Triton X-100) mix Mix Sample/Standard with Reagents reagents->mix standards Prepare Copper Standards standards->mix sample Prepare Serum Sample sample->mix ph Adjust pH mix->ph develop Color Development ph->develop measure Measure Absorbance at 595 nm develop->measure calibrate Construct Calibration Curve measure->calibrate determine Determine [Cu] in Sample calibrate->determine

Caption: Experimental workflow for copper detection.

signaling_pathway Cu Cu(II) Complex Blue Complex Cu->Complex PF This compound PF->Complex CP CP CP->Complex Triton Triton X-100 Triton->Complex Absorbance Absorbance at 595 nm Complex->Absorbance Measurement

Caption: Formation of the colored complex.

References

Protocol for the Spectrophotometric Determination of Heavy Metals in Environmental Water Samples using Phenylfluorone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the quantitative determination of various heavy metals in environmental water samples using Phenylfluorone as a chromogenic reagent. This compound (9-phenyl-2,3,7-trihydroxy-6-fluorone) is a sensitive organic reagent that forms colored complexes with several metal ions, allowing for their determination by spectrophotometry.[1] This method is applicable for the analysis of various water matrices, including drinking water, surface water, and wastewater, after appropriate sample preparation. The primary metals of interest for this protocol include Tin (Sn), Molybdenum (Mo), Germanium (Ge), Lead (Pb), Copper (Cu), Zinc (Zn), and Cadmium (Cd).

Principle

The method is based on the reaction of this compound with metal ions in a buffered aqueous solution to form a stable, colored metal-phenylfluorone complex. The intensity of the color produced is directly proportional to the concentration of the metal ion, which is measured spectrophotometrically at the wavelength of maximum absorbance (λmax) for the specific metal complex. The use of a surfactant, such as Cetylpyridinium Chloride (CPC), can enhance the sensitivity and stability of the complex.

Data Presentation

The following table summarizes the key quantitative parameters for the determination of various metal ions using the this compound method.

Metal IonWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Optimal pH
Tin (Sn⁴⁺)530 nm[2]1.2 x 10⁵0.2 - 3.0 µg/50 mL[2]0.03 µg[3]0.1 µg1.0 - 1.2[2]
Molybdenum (Mo⁶⁺)518 nm7.4 x 10⁴0.05 - 5.0 mg/L1.3 ng/mL4.3 ng/mL~2.0
Germanium (Ge⁴⁺)505 nm1.4 x 10⁵0.1 - 1.0 µg/mL0.02 µg/mL0.07 µg/mL2.5 - 3.0
Lead (Pb²⁺)510 nm1.9 x 10³¹ (Note: This value from the source seems unusually high and may be a typographical error. A more typical range is 10⁴-10⁵)8 - 170 ng/mL1.0 ng/mL3.3 ng/mL~6.0
Copper (Cu²⁺)540 nm5.8 x 10⁴0.1 - 2.0 µg/mL0.03 µg/mL0.1 µg/mL5.0 - 6.0
Zinc (Zn²⁺)560 nm2.5 x 10⁴2.0 - 360 µg/L0.42 µg/L1.4 µg/L~9.3
Cadmium (Cd²⁺)520 nm4.5 x 10⁴0.05 - 1.0 µg/mL0.01 µg/mL0.03 µg/mL~9.0

Note: The values presented in this table are compiled from various literature sources and may vary depending on the specific experimental conditions, instrumentation, and matrix effects. It is essential to validate the method in your laboratory and for your specific sample matrix.

Experimental Protocols

Reagent Preparation

4.1.1. This compound Solution (0.05% w/v):

  • Weigh 0.05 g of this compound powder.

  • Dissolve in 50 mL of absolute ethanol.

  • Add 1 mL of concentrated hydrochloric acid (HCl) and dilute to 100 mL with absolute ethanol.

  • Store in a dark bottle and prepare fresh weekly.

4.1.2. Surfactant Solution (1% w/v Cetylpyridinium Chloride, CPC):

  • Weigh 1.0 g of Cetylpyridinium Chloride.

  • Dissolve in 100 mL of deionized water, warming gently if necessary.

4.1.3. Buffer Solutions:

  • pH 1.0-3.0 (Hydrochloric Acid/Potassium Chloride Buffer): Prepare a 0.2 M KCl solution and a 0.2 M HCl solution. Mix appropriate volumes to achieve the desired pH.

  • pH 4.0-6.0 (Acetate Buffer): Prepare a 0.2 M acetic acid solution and a 0.2 M sodium acetate solution. Mix appropriate volumes to achieve the desired pH.

  • pH 8.0-10.0 (Ammonium/Ammonia Buffer): Prepare a 0.2 M ammonium chloride solution and a 0.2 M ammonia solution. Mix appropriate volumes to achieve the desired pH.

4.1.4. Standard Metal Stock Solutions (1000 mg/L): Use commercially available certified standard solutions for each metal. Alternatively, prepare by dissolving a high-purity salt of the metal in deionized water or dilute acid as appropriate.

4.1.5. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to cover the expected concentration range of the samples.

Sample Preparation (Acid Digestion for Total Metal Analysis)

For the determination of total metal concentrations in environmental water samples, a digestion step is required to break down organic matter and dissolve suspended particles.

  • Measure 100 mL of the well-mixed, unfiltered water sample into a 250 mL beaker.

  • Add 5 mL of concentrated nitric acid (HNO₃).

  • Place the beaker on a hot plate in a fume hood and heat to a gentle boil.

  • Reduce the volume to approximately 15-20 mL. Do not allow the sample to boil dry.

  • Cool the beaker and add another 5 mL of concentrated HNO₃.

  • Cover the beaker with a watch glass and continue heating until the solution is clear and light in color.

  • Remove the watch glass and continue heating to reduce the volume to about 10 mL.

  • Cool the beaker and quantitatively transfer the digestate to a 50 mL volumetric flask.

  • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • The sample is now ready for analysis.

Spectrophotometric Measurement
  • Blank Preparation: In a 50 mL volumetric flask, add all reagents as for the samples and standards but replace the sample/standard volume with deionized water.

  • Standard and Sample Preparation for Analysis:

    • Pipette an appropriate aliquot (e.g., 10 mL) of the digested sample or a working standard solution into a 50 mL volumetric flask.

    • Add 5 mL of the appropriate buffer solution to adjust the pH to the optimal range for the target metal (see Table in Section 3).

    • Add 2 mL of the 1% CPC solution and mix well.

    • Add 5 mL of the 0.05% this compound solution and mix.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the color to develop for the recommended time (typically 15-30 minutes).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the target metal ion.

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of the standard solutions and the prepared sample solutions.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the metal in the sample from the calibration curve.

Interferences

Several ions commonly present in environmental water samples can interfere with the determination of heavy metals using this compound. The following table lists some potential interferences and methods for their mitigation.

Target MetalInterfering IonMitigation Method
Tin (Sn)Fe³⁺, Sb³⁺, Mo⁶⁺Addition of masking agents like tartaric acid or fluoride ions.
Molybdenum (Mo)W⁶⁺, Fe³⁺, V⁵⁺Extraction or use of masking agents like citrate or oxalate.
Germanium (Ge)Sn⁴⁺, Sb³⁺, Mo⁶⁺pH adjustment and use of masking agents.
Lead (Pb)Fe³⁺, Cu²⁺, Bi³⁺Addition of cyanide (with caution) or other complexing agents.
Copper (Cu)Fe³⁺, Ni²⁺, Co²⁺pH adjustment, use of masking agents like thiourea.
Zinc (Zn)Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺Use of masking agents like cyanide or thiosulfate.
Cadmium (Cd)Cu²⁺, Pb²⁺, Hg²⁺Extraction or selective precipitation.

It is crucial to perform interference studies for the specific water matrix being analyzed to ensure the accuracy of the results.

Quality Assurance and Quality Control (QA/QC)

  • Method Blank: Analyze a method blank with each batch of samples to check for contamination from reagents or the environment.

  • Calibration Verification: After calibration, analyze a standard from a different source to verify the accuracy of the calibration curve.

  • Spike Recovery: Spike a known amount of the target metal into a sample and calculate the percent recovery to assess matrix effects. Recoveries should typically be within 85-115%.

  • Duplicate Analysis: Analyze a duplicate sample for every 10-20 samples to check the precision of the method. The relative percent difference (RPD) should be within an acceptable range (e.g., <15%).

Visualization

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample_Collection 1. Sample Collection Acid_Digestion 2. Acid Digestion Sample_Collection->Acid_Digestion Complex_Formation 4. Complex Formation (this compound + Metal Ion) Acid_Digestion->Complex_Formation Reagent_Prep 3. Reagent Preparation Reagent_Prep->Complex_Formation Spectro_Measurement 5. Spectrophotometric Measurement @ λmax Complex_Formation->Spectro_Measurement Calibration_Curve 6. Calibration Curve Spectro_Measurement->Calibration_Curve Concentration_Det 7. Concentration Determination Calibration_Curve->Concentration_Det

Caption: General workflow for heavy metal analysis using this compound.

Signaling Pathway (Complex Formation)

Signaling_Pathway cluster_legend Legend Metal_Ion Metal Ion (Mⁿ⁺) (e.g., Sn⁴⁺, Mo⁶⁺) Colored_Complex Colored Metal-Phenylfluorone Complex [M(PF)x]ⁿ⁺ Metal_Ion->Colored_Complex + this compound (in buffered solution) This compound This compound (Chromogenic Reagent) This compound->Colored_Complex l1 Analyte l2 Reagent l3 Product (Colored) Metal_Ion_legend Phenylfluorone_legend Colored_Complex_legend

Caption: Formation of a colored complex between a metal ion and this compound.

References

Application Notes and Protocols for Phenylfluorone-Based Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of phenylfluorone and its derivatives as chromogenic chemosensors for the quantitative determination of various metal ions. The methodologies described are based on spectrophotometric analysis, leveraging the formation of colored complexes between this compound and target metal ions.

Introduction to this compound Chelation

This compound (PF), a xanthene dye, is a well-established organic reagent for the spectrophotometric determination of a range of metal ions.[1][2][3] Its utility in analytical chemistry stems from its ability to form stable, colored chelate complexes with metal ions in solution. The formation of these complexes leads to a significant shift in the visible absorption spectrum, allowing for the quantitative analysis of the target metal ion concentration. The general mechanism involves the deprotonation of the hydroxyl groups on the this compound molecule upon binding to a metal ion, resulting in a colored complex. The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert law. To enhance the sensitivity and stability of the metal-phenylfluorone complex, surfactants such as cetylpyridinium bromide (CPB) or polyvinylpyrrolidone (PVP) are often incorporated into the reaction medium.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using this compound and its derivatives.

Metal IonThis compound Derivativeλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linear RangeOptimal pHSurfactant/Other ReagentsReference
Cu(II) o-Bromothis compound5703.64 x 10⁵8 - 160 ng/mL-Poly(N-vinylpyrrolidone)[1]
Sn(IV) This compound--0.3 - 3.0 µg1Ethanol[2]
Ge(IV) This compound5257.08 x 10⁴--N,N-dimethylformamide
Mo(VI) This compound530 (550 with CPB)-0.05 - 5 mg/L-Cetylpyridinium Bromide (CPB)
Ti(IV) This compound5402.33 x 10⁵up to 0.4 ppm-N-Phenyllaurohydroxamic acid, Isoamyl alcohol
Bi(III) This compound-----Data not available
Th(IV) This compound-----Data not available

Experimental Protocols

General Protocol for Spectrophotometric Metal Ion Determination

This protocol outlines the fundamental steps for the quantitative analysis of a metal ion using this compound. Optimization of parameters such as pH, reagent concentrations, and incubation time is crucial for achieving the best results for a specific metal ion.

Materials:

  • This compound (or a suitable derivative) solution (e.g., 0.05% w/v in ethanol or another appropriate solvent).

  • Standard stock solution of the target metal ion (e.g., 1000 ppm).

  • Buffer solution to maintain the optimal pH.

  • Surfactant solution (e.g., 1% w/v Cetylpyridinium Bromide), if required.

  • Deionized water.

  • Spectrophotometer.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of the metal ion with known concentrations by diluting the stock solution. The concentration range should encompass the expected concentration of the unknown sample.

  • Complex Formation:

    • Into a series of volumetric flasks, add a known volume of each standard solution and the unknown sample solution.

    • Add the appropriate buffer solution to adjust the pH to the optimal level for complex formation.

    • Add a specific volume of the this compound solution.

    • If a surfactant is used, add the required volume of the surfactant solution.

    • Dilute the solutions to the final volume with deionized water and mix thoroughly.

  • Incubation:

    • Allow the solutions to stand for a predetermined time to ensure the complete formation of the colored complex. This incubation time should be optimized for the specific metal ion.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the metal-phenylfluorone complex.

    • Use a reagent blank (containing all components except the metal ion) to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the unknown sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

    • Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance value on the calibration curve.

Specific Protocol: Determination of Molybdenum(VI)

This protocol is adapted from a method for the determination of Mo(VI) in natural waters.

Materials:

  • This compound solution (concentration to be optimized).

  • Cetylpyridinium Bromide (CPB) solution.

  • Standard Mo(VI) solutions.

  • Buffer solution to maintain optimal pH.

Procedure:

  • To a water sample containing Mo(VI), add the CPB solution followed by the this compound solution.

  • Adjust the pH to the optimal range for the Mo(VI)-phenylfluorone complex formation.

  • Allow the color to develop for a specified time (e.g., 10-15 minutes).

  • Measure the absorbance at 550 nm against a reagent blank.

  • Quantify the Mo(VI) concentration using a calibration curve prepared with standard Mo(VI) solutions.

Visualizations

Signaling Pathway: this compound Chelation

The following diagram illustrates the general mechanism of metal ion sensing by this compound, leading to a colorimetric signal.

G This compound Chelation Signaling Pathway MetalIon Metal Ion (Mⁿ⁺) Complex [M(PF)ₓ]ⁿ⁺ Complex (Colored) MetalIon->Complex Chelation This compound This compound (PF) This compound->Complex Signal Change in Absorbance (Colorimetric Signal) Complex->Signal Generates

Caption: this compound chelates with a metal ion to form a colored complex, resulting in a measurable change in absorbance.

Experimental Workflow

The diagram below outlines the key steps in the spectrophotometric analysis of metal ions using this compound.

G Experimental Workflow for this compound-Based Sensing cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepStandards Prepare Standard Metal Ion Solutions Mix Mix Sample/Standards with Reagents PrepStandards->Mix PrepSample Prepare Sample Solution PrepSample->Mix PrepReagents Prepare this compound & Buffer Solutions PrepReagents->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify Metal Ion Concentration Calibrate->Quantify

Caption: The workflow includes preparation of solutions, reaction to form the colored complex, and subsequent spectrophotometric analysis.

Logical Relationship of Components

This diagram shows the relationship between the key components involved in the sensing application.

G Component Relationships in this compound Sensing Analyte Target Metal Ion Sensor This compound (Chromogenic Reagent) Analyte->Sensor Interacts with Instrument Spectrophotometer Sensor->Instrument Produces Signal for Matrix Sample Matrix (e.g., Water, Biological Fluid) Matrix->Analyte Contains Output Quantitative Result (Concentration) Instrument->Output Provides

Caption: The relationship between the analyte, sensor, sample matrix, instrument, and the final quantitative output.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Tin Using Phenylfluorone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of tin is crucial in various fields, including food safety, environmental monitoring, and pharmaceutical analysis. Phenylfluorone (9-phenyl-2,3,7-trihydroxy-6-fluorone) is a widely used chromogenic reagent for the spectrophotometric determination of tin. This method is valued for its simplicity, sensitivity, and accessibility. The underlying principle involves the formation of a stable, colored complex between tin(IV) ions and this compound in an acidic medium. The intensity of the resulting color, which is directly proportional to the tin concentration, is measured using a spectrophotometer. This document provides detailed application notes, experimental protocols, and performance data for this analytical method.

Principle of the Method

In a weakly acidic solution, tetravalent tin ions (Sn(IV)) react with this compound to form an orange-red, sparingly soluble complex. To enhance the stability and sensitivity of the measurement, a protective colloid like gum arabic or a surfactant such as cetyl trimethyl ammonium bromide (CTAB) is often incorporated into the reaction mixture. The absorbance of the tin-phenylfluorone complex is then measured at its wavelength of maximum absorbance (λmax), which is typically in the range of 505-530 nm.

Quantitative Data Summary

The performance characteristics of the spectrophotometric analysis of tin using this compound can vary slightly depending on the specific laboratory conditions and matrix. The following table summarizes typical quantitative data from various studies.

ParameterValueNotes
Wavelength of Maximum Absorbance (λmax) 505 - 530 nmThe exact λmax can be influenced by the solvent composition and the presence of surfactants. A spectrophotometric scan should be performed to determine the optimal wavelength.
Optimal pH 1.0 - 3.8The complex formation is pH-dependent. Precise pH control is essential for reproducibility.
Molar Ratio (Sn:this compound) 1:2This stoichiometry has been determined by continuous variation and mole ratio methods.[1]
Linear Range 0.2 - 3.0 µg/mLBeer's law is typically obeyed in this concentration range.
Limit of Detection (LOD) 0.03 µg/mLThe LOD can be further improved with the use of sensitizing agents like CTAB.[2]
Limit of Quantification (LOQ) 2.5 mg/kg (in food samples)As specified in the Chinese National Standard GB 5009.16-2014.[3]
Coefficient of Variation 0.8% for 1 µg of tinDemonstrates good precision of the method.[2]
Color Stability Approximately 2 hoursThe color of the complex develops over about 30 minutes and remains stable for a significant period, allowing for accurate measurements.[1]

Experimental Protocols

Reagent Preparation
  • Standard Tin Stock Solution (1000 µg/mL): Accurately weigh 1.000 g of pure tin metal and dissolve it in 100 mL of concentrated hydrochloric acid. Gently heat to facilitate dissolution. After cooling, quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.

  • Standard Tin Working Solution (10 µg/mL): Pipette 1.0 mL of the standard tin stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. This solution should be prepared fresh daily.

  • This compound Solution (0.05% w/v): Dissolve 0.05 g of this compound in 95 mL of ethanol and 5 mL of 6M hydrochloric acid.

  • Gum Arabic Solution (5% w/v): Dissolve 5 g of gum arabic in 100 mL of warm deionized water. Filter if necessary.

  • Ascorbic Acid Solution (5% w/v): Dissolve 5 g of ascorbic acid in 100 mL of deionized water. Prepare this solution fresh.

  • Buffer Solution (pH 2.0): Prepare a buffer solution of pH 2.0 using appropriate amounts of glycine and hydrochloric acid.

Sample Preparation (General Procedure for Food Samples)

A preliminary digestion is required to bring the tin into a soluble form and to destroy the organic matrix.

  • Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a Kjeldahl flask.

  • Add 20 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.

  • Gently heat the flask in a fume hood. If frothing is excessive, reduce the heat.

  • Continue heating until the solution darkens, indicating charring.

  • Add small portions of concentrated nitric acid until the dark color disappears and the solution becomes clear.

  • Continue heating to drive off the nitrogen oxides and excess nitric acid, until dense white fumes of sulfur trioxide are evolved.

  • Cool the digest and carefully dilute with deionized water.

  • Quantitatively transfer the solution to a volumetric flask of appropriate volume and dilute to the mark with deionized water.

Construction of the Calibration Curve
  • Pipette aliquots of the standard tin working solution (e.g., 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mL) into a series of 50 mL volumetric flasks. This will correspond to 0, 1, 2, 3, 4, and 5 µg of tin.

  • To each flask, add 5 mL of the buffer solution (pH 2.0).

  • Add 1 mL of the 5% ascorbic acid solution to each flask to reduce any interfering ions.

  • Add 5 mL of the 5% gum arabic solution and swirl to mix.

  • Add 10 mL of the 0.05% this compound solution to each flask.

  • Dilute to the mark with deionized water, stopper, and mix well.

  • Allow the solutions to stand for 30 minutes for full color development.

  • Measure the absorbance of each solution at the predetermined λmax (e.g., 510 nm) against the reagent blank (the flask with 0 mL of standard tin solution).

  • Plot a graph of absorbance versus the concentration of tin (in µg/50 mL).

Analysis of the Sample
  • Pipette a suitable aliquot of the prepared sample solution into a 50 mL volumetric flask. The amount of the aliquot should be chosen so that the final absorbance falls within the range of the calibration curve.

  • Follow steps 2-7 as described in the "Construction of the Calibration Curve" section.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of tin in the aliquot from the calibration curve.

  • Calculate the concentration of tin in the original sample, taking into account the initial weight of the sample and all dilution factors.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Digestion Sample Digestion (HNO3/H2SO4) pH_Adjustment pH Adjustment (pH 2.0) Sample_Digestion->pH_Adjustment Standard_Preparation Standard Preparation Standard_Preparation->pH_Adjustment Reagent_Preparation Reagent Preparation (this compound, Buffer, etc.) Complex_Formation Complex Formation (Add this compound) Reagent_Preparation->Complex_Formation pH_Adjustment->Complex_Formation Color_Development Color Development (30 min) Complex_Formation->Color_Development Spectrophotometry Spectrophotometric Measurement (510 nm) Color_Development->Spectrophotometry Calibration_Curve Calibration Curve Construction Spectrophotometry->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for the spectrophotometric determination of tin.

Chemical Reaction Principle

chemical_reaction cluster_conditions Reaction Conditions cluster_product Product Sn4 Sn(IV) ion Complex [Sn(this compound)2] Complex (Orange-Red) Sn4->Complex + PF 2 x this compound Conditions Acidic Medium (pH 1-3.8) + Stabilizer (e.g., Gum Arabic) Conditions->Complex forms

Caption: Formation of the tin-phenylfluorone complex.

Interferences and Mitigation

Several metal ions can interfere with the determination of tin by forming colored complexes with this compound. These include iron, copper, titanium, and molybdenum. To mitigate these interferences, a preliminary separation step is often necessary. A common and effective method is the solvent extraction of tin(IV) iodide. In a strongly acidic solution containing iodide ions, tin(IV) forms the tetraiodide complex (SnI4), which can be selectively extracted into an organic solvent such as toluene or hexane, leaving many interfering ions in the aqueous phase. The tin can then be back-extracted into an aqueous solution for subsequent analysis. The addition of a reducing agent like ascorbic acid can also help to eliminate interference from oxidizing agents.

Conclusion

The spectrophotometric analysis of tin using this compound is a robust and sensitive method suitable for a wide range of applications. Adherence to the detailed protocols for reagent preparation, sample digestion, and pH control is essential for achieving accurate and reproducible results. While interferences from other metal ions can be a concern, they can be effectively managed through appropriate separation techniques such as solvent extraction. This application note provides a comprehensive guide for researchers and analysts to successfully implement this method in their laboratories.

References

Application Notes and Protocols for Phenylfluorone-Based Assays in Industrial Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylfluorone (9-phenyl-2,3,7-trihydroxy-6-fluorone) is a highly sensitive organic reagent utilized in spectrophotometric analysis for the quality control of various industrial products. Its utility lies in its ability to form stable, colored complexes with a range of metal ions, enabling their quantitative determination. This document provides detailed application notes and protocols for the use of this compound-based assays in the quality control of raw materials and finished products, with a focus on the detection of Germanium (Ge), Molybdenum (Mo), Copper (Cu), and Tin (Sn).

This compound-based assays are valued for their sensitivity and are applicable across diverse sectors, including pharmaceuticals, for analyzing trace metal content in drug formulations, and in agriculture for the assessment of soil and plant nutrients. The fundamental principle of these assays is the formation of a metal-phenylfluorone complex, which results in a distinct color change that can be quantified using spectrophotometry. While this compound is a versatile reagent for the aforementioned metals, it is important to note that for other metals such as Bismuth (Bi) and Thorium (Th), alternative analytical methods are more commonly documented and established in scientific literature.

Principle of Detection: Metal-Phenylfluorone Complexation

The analytical application of this compound is based on its reaction with metal ions (Mⁿ⁺) to form a colored chelate complex. This reaction typically involves the deprotonation of the hydroxyl groups on the fluorone ring, which then coordinate with the metal ion. The resulting complex exhibits a strong absorbance at a specific wavelength in the visible spectrum, which is distinct from the absorbance of the free reagent. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, adhering to the Beer-Lambert Law within a defined concentration range.

Metal_Phenylfluorone_Complexation General Metal-Phenylfluorone Complexation Pathway Metal Metal Ion (Mⁿ⁺) Complex Colored Metal-Phenylfluorone Complex Metal->Complex + This compound This compound This compound->Complex Spectrophotometer Spectrophotometric Measurement Complex->Spectrophotometer Absorbance at λmax Concentration Quantitative Determination of Metal Ion Concentration Spectrophotometer->Concentration Beer-Lambert Law

Caption: General reaction pathway for metal ion detection using this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of Germanium, Molybdenum, Copper, and Tin using this compound-based assays.

Table 1: Quantitative Parameters for Germanium (Ge) Determination

ParameterValueReference
λmax525 nm[1]
Molar Absorptivity (ε)7.08 x 10⁴ L mol⁻¹ cm⁻¹[1]
Linear RangeUp to 50 µg Ge(IV)[1]
Solvent SystemToluene and N,N-dimethylformamide[1]

Table 2: Quantitative Parameters for Molybdenum (Mo) Determination

ParameterMethod AMethod BReference
λmax526 nm518 nm[2]
Molar Absorptivity (ε)1.05 x 10⁵ L mol⁻¹ cm⁻¹7.4 x 10⁴ L mol⁻¹ cm⁻¹
Beer's Law Range0.02 - 0.14 µg mL⁻¹Up to 0.6 ppm
Additional ReagentsLauryldimethylbenzylammonium BromideN-phenylbenzohydroxamic acid

Table 3: Quantitative Parameters for Copper (Cu) Determination in Blood Serum

ParameterValueReference
λmax595 nm
Molar Absorptivity (ε)9.67 x 10⁴ L mol⁻¹ cm⁻¹
Beer's Law Range0.04 - 0.4 µg mL⁻¹
Detection Limit0.028 µg mL⁻¹
Additional ReagentsCetylpyridinium chloride, Triton X-100

Table 4: Quantitative Parameters for Tin (Sn) Determination

ParameterValueReference
λmax530 nm
Working Range0.2 - 3.0 µg per 50 mL
Limit of DetectionNot specified
Additional ReagentsCetyl trimethyl ammonium bromide (CTAB)

Experimental Protocols

Protocol 1: Determination of Germanium (IV)

This protocol describes the extraction and subsequent spectrophotometric determination of Germanium (IV) in a sample.

1. Reagents and Solutions:

  • Standard Germanium Solution (200 µg mL⁻¹): Dissolve 0.1441 g of pure GeO₂ in 50 mL of distilled water containing 5 g of NaOH by boiling. After cooling, add 25 mL of concentrated HCl and dilute to 500 mL with distilled water.

  • This compound Solution (0.01% m/v): Dissolve this compound in N,N-dimethylformamide (DMF).

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

2. Experimental Workflow:

Germanium_Workflow Workflow for Germanium (IV) Determination Sample 1. Sample Preparation (Aliquot of sample solution) Extraction 2. Extraction Add conc. HCl to 8-9.5 M. Extract with 10 mL Toluene. Sample->Extraction Wash 3. Wash Extract Wash with 10 mL of 8-9.5 M HCl. Extraction->Wash Complex_Formation 4. Complex Formation Take 3 mL of extract. Add 2 mL of this compound solution in DMF. Dilute to 10 mL with DMF. Wash->Complex_Formation Measurement 5. Spectrophotometric Measurement Measure absorbance at 525 nm. Complex_Formation->Measurement

Caption: Step-by-step workflow for the determination of Germanium (IV).

3. Detailed Procedure:

  • Place an aliquot of the sample solution containing up to 50 µg of Ge(IV) into a 100-mL separating funnel.

  • Add concentrated hydrochloric acid to achieve a final concentration of 8-9.5 M HCl.

  • Add 10 mL of toluene and shake mechanically for 5 minutes to extract the germanium tetrachloride.

  • Separate the organic phase and wash it once with 10 mL of 8-9.5 M HCl.

  • Transfer 3 mL of the toluene extract into a 10-mL calibrated flask.

  • Add 2 mL of the 0.01% this compound solution in DMF.

  • Dilute to the mark with DMF.

  • Measure the absorbance of the solution at 525 nm against a reagent blank.

Protocol 2: Determination of Molybdenum (VI)

This protocol details a sensitive method for the determination of Molybdenum (VI) using this compound in the presence of a surfactant.

1. Reagents and Solutions:

  • Standard Molybdenum Solution: Prepare a stock solution from ammonium molybdate.

  • This compound Solution (5x10⁻⁴ mol L⁻¹): Dissolve 0.0400 g of this compound in methanol with the addition of 0.5 mL of concentrated HCl and dilute to 250 mL with methanol.

  • Lauryldimethylbenzylammonium Bromide (ST) Solution

  • Hydrochloric Acid (HCl), 0.1 mol L⁻¹

2. Experimental Workflow:

Molybdenum_Workflow Workflow for Molybdenum (VI) Determination Sample 1. Sample Preparation (Aliquots of Mo solution into 25 mL flasks) Reagent_Addition 2. Reagent Addition Add 5 mL of ST solution. Add 0.6 mL of PF solution. Sample->Reagent_Addition Dilution 3. Dilution Dilute to 25 mL with 0.1 M HCl. Reagent_Addition->Dilution Measurement 4. Spectrophotometric Measurement Measure absorbance at 526 nm. Dilution->Measurement

Caption: Step-by-step workflow for the determination of Molybdenum (VI).

3. Detailed Procedure:

  • Pipette aliquots of the sample solution containing 0.5 to 4.5 µg of Molybdenum into 25 mL volumetric flasks.

  • To each flask, add 5 mL of the lauryldimethylbenzylammonium bromide solution.

  • Add 0.6 mL of the this compound solution.

  • Dilute to the 25 mL mark with 0.1 mol L⁻¹ HCl.

  • Mix the solution well.

  • Measure the absorbance of the solution immediately at 526 nm against a reagent blank. The color is stable for at least two hours.

Protocol 3: Determination of Copper (II) in Blood Serum

This protocol provides a method for the determination of Copper (II) in biological matrices like blood serum.

1. Reagents and Solutions:

  • Standard Copper (II) Solution

  • This compound (PF) Solution

  • Cetylpyridinium Chloride (CP) Solution

  • Triton X-100 Solution

  • Appropriate buffer to maintain optimal pH.

2. Experimental Workflow:

Copper_Workflow Workflow for Copper (II) Determination in Serum Sample 1. Sample Preparation (Pre-treated blood serum sample) Reagent_Addition 2. Reagent Addition Add optimal concentrations of PF, CP, and Triton X-100. Sample->Reagent_Addition pH_Adjustment 3. pH Adjustment Adjust to the optimal pH for complex formation. Reagent_Addition->pH_Adjustment Complex_Formation 4. Complex Formation Allow the blue-colored complex to form. pH_Adjustment->Complex_Formation Measurement 5. Spectrophotometric Measurement Measure absorbance at 595 nm. Complex_Formation->Measurement

Caption: Step-by-step workflow for the determination of Copper (II) in blood serum.

3. Detailed Procedure:

  • Prepare the blood serum sample according to standard laboratory procedures for trace metal analysis.

  • In a suitable reaction vessel, add the pre-treated serum sample.

  • Add the optimal concentrations of this compound, cetylpyridinium chloride, and Triton X-100 solutions.

  • Adjust the pH of the solution to the optimal value for the formation of the Cu(II)-PF-CP-Triton X-100 complex.

  • Allow the solution to stand for the complex to develop its full color.

  • Measure the absorbance of the blue-colored complex at 595 nm against a reagent blank.

Protocol 4: Determination of Tin (IV)

This protocol outlines a method for the determination of Tin (IV) using this compound and a cationic surfactant.

1. Reagents and Solutions:

  • Standard Tin (IV) Solution: Dissolve 0.1000 g of pure granulated tin in 20 mL of concentrated sulfuric acid by heating. After cooling, dilute appropriately with 2N sulfuric acid.

  • This compound Solution (0.01%): Dissolve 10 mg of this compound in 100 mL of ethanol containing 0.2 mL of concentrated sulfuric acid.

  • Cetyl Trimethyl Ammonium Bromide (CTAB) Solution (0.1%)

  • Sulfuric Acid (2N)

  • Sodium Hydroxide (4N)

2. Experimental Workflow:

Tin_Workflow Workflow for Tin (IV) Determination Sample 1. Sample Preparation (Aliquots of standard Sn(IV) solution) Reagent_Addition 2. Reagent Addition Add 4.5 mL of CTAB solution. Add 20 mL of 2N H₂SO₄. Sample->Reagent_Addition pH_Adjustment 3. pH Adjustment Adjust pH to 1.2 with 4N NaOH. Reagent_Addition->pH_Adjustment PF_Addition 4. This compound Addition Add 2 mL of this compound solution. pH_Adjustment->PF_Addition Final_Volume 5. Final Volume Adjustment Transfer to 50 mL flask. Dilute to mark with pH 1.2 water. PF_Addition->Final_Volume Incubation 6. Incubation Let stand for 40 minutes at room temperature. Final_Volume->Incubation Measurement 7. Spectrophotometric Measurement Measure absorbance at 530 nm. Incubation->Measurement

Caption: Step-by-step workflow for the determination of Tin (IV).

3. Detailed Procedure:

  • Pipette aliquots of the standard tin(IV) solution (containing 0.2 to 4.0 µg of tin) into a series of 50 mL beakers.

  • To each beaker, add 4.5 mL of the CTAB solution and 20 mL of 2N sulfuric acid, mixing thoroughly after each addition.

  • Adjust the pH of the solution to 1.2 by adding 4N sodium hydroxide dropwise.

  • Add 2 mL of the this compound solution and mix well.

  • Quantitatively transfer the solution to a 50 mL calibrated volumetric flask.

  • Dilute to the mark with distilled water that has been pre-adjusted to pH 1.2 with 2N sulfuric acid.

  • Allow the solution to stand for 40 minutes at room temperature.

  • Measure the optical density of each solution at 530 nm using water as a blank.

Conclusion

The this compound-based assays detailed in these application notes offer sensitive and reliable methods for the quantitative determination of several key metal ions relevant to industrial quality control. The provided protocols serve as a foundation for researchers and scientists to implement these assays in their respective laboratories. It is recommended that for each specific application, appropriate validation of the method be performed to ensure accuracy and precision within the unique sample matrix.

References

Application Notes and Protocols for the Analysis of Metal Ions using Phenylfluorone and Cetylpyridinium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive spectrophotometric determination of metal ions using a ternary complex system consisting of phenylfluorone (PF) and the cationic surfactant, cetylpyridinium chloride (CPC). This method offers high sensitivity and is applicable for the analysis of various metal ions in different matrices.

Principle of the Method

This compound, a xanthene dye, forms colored complexes with many metal ions. However, the sensitivity and stability of these complexes can be significantly enhanced by the addition of a cationic surfactant such as cetylpyridinium chloride. In the presence of CPC, a ternary complex is formed, leading to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity). This results in a more sensitive and selective analytical method. The surfactant also helps to solubilize the complex in aqueous solutions.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the determination of various metal ions using this compound in the presence of a cationic surfactant.

AnalyteSurfactant Systemλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Linear Range (µg·mL⁻¹)Detection Limit (µg·mL⁻¹)Reference
Copper (II)This compound, Cetylpyridinium Chloride, Triton X-1005959.67 x 10⁴0.04 - 0.40.028[1]
Zinc (II)This compound, Hexadecylpyridinium Bromide, Pyridine585Not specifiedUp to 1.53 x 10⁻⁵ MNot specified[2]
Tin (II)This compound, Cetylpyridinium ChlorideNot specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocols

This section provides a detailed protocol for the spectrophotometric determination of Copper(II) using this compound and cetylpyridinium chloride. This protocol is based on the methodology described by Winkler and Arenhövel-Pacuła (2000)[1].

Reagents and Solutions
  • Standard Copper(II) Solution (1000 µg·mL⁻¹): Dissolve an accurately weighed amount of copper(II) salt (e.g., CuSO₄·5H₂O) in double-distilled water.

  • This compound (PF) Solution: Prepare a solution of 9-phenyl-2,3,7-trihydroxy-6-fluorone in a suitable solvent (e.g., ethanol). The exact concentration will depend on the optimization experiments.

  • Cetylpyridinium Chloride (CPC) Solution: Prepare an aqueous solution of cetylpyridinium chloride.

  • Triton X-100 Solution: Prepare an aqueous solution of Triton X-100.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation. The specific buffer and pH will need to be optimized for the analysis.

  • All chemicals should be of analytical reagent grade.

Instrumentation
  • A UV-Vis spectrophotometer capable of measuring absorbance at the specified wavelength.

  • pH meter.

  • Calibrated volumetric flasks and pipettes.

Standard Procedure
  • Preparation of Calibration Standards: Prepare a series of standard solutions of Copper(II) by appropriate dilution of the stock solution to cover the linear range (0.04 - 0.4 µg·mL⁻¹)[1].

  • Complex Formation:

    • Into a series of 10 mL volumetric flasks, pipette aliquots of the standard Copper(II) solutions.

    • Add the optimized volumes of the this compound solution, cetylpyridinium chloride solution, and Triton X-100 solution to each flask.

    • Add the buffer solution to adjust the pH to the optimal value.

    • Dilute to the mark with double-distilled water and mix well.

  • Absorbance Measurement:

    • Allow the solutions to stand for a specified time to ensure complete color development.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (595 nm) against a reagent blank prepared in the same manner but without the analyte.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of Copper(II).

  • Sample Analysis: Prepare the sample solution in the same manner as the standards and measure its absorbance. The concentration of Copper(II) in the sample can be determined from the calibration curve.

Notes on Interferences

The selectivity of this method can be poor, as other cations that form complexes with this compound will interfere with the determination of copper. It is important to consider the sample matrix and the potential presence of interfering ions. Cations of alkali metals and several anions such as Br⁻, Cl⁻, I⁻, F⁻, NO₂⁻, NO₃⁻, CH₃COO⁻, SO₄²⁻, S₂O₃²⁻, and PO₄³⁻ have been shown not to interfere even at a 1000-fold molar excess over copper.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standard Cu(II) Solutions C Aliquot Standards/Sample into Volumetric Flasks A->C B Prepare Reagent Solutions (PF, CPC, Triton X-100, Buffer) D Add Reagents & Adjust pH B->D C->D E Dilute to Volume & Mix D->E F Allow for Color Development E->F G Measure Absorbance at 595 nm F->G H Construct Calibration Curve & Determine Concentration G->H

Caption: Experimental workflow for the spectrophotometric determination of Copper(II).

Ternary Complex Formation

complex_formation Analyte Metal Ion (e.g., Cu²⁺) Complex [Metal-(PF)n-(CPC)m] Ternary Complex Analyte->Complex + PF This compound (PF) PF->Complex + CPC Cetylpyridinium Chloride (CPC) CPC->Complex +

Caption: Formation of the ternary complex between the metal ion, this compound, and CPC.

References

Troubleshooting & Optimization

Phenylfluorone assay interference from competing metal ions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to competing metal ion interference in Phenylfluorone assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal ions that interfere with the this compound assay?

A1: The this compound assay is susceptible to interference from various metal ions that can also form colored complexes with the reagent. The specific interfering ions depend on the target analyte being measured. For instance, when determining Molybdenum (Mo), common interfering ions include Tin (Sn(II)), Antimony (Sb(III)), Vanadium (V(V)), Zirconium (Zr), Germanium (Ge), Tungsten (W), and Chromium (Cr(VI)). In the analysis of Germanium, a wide range of elements can interfere, necessitating a separation step like distillation.

Q2: How do competing metal ions interfere with the this compound assay?

A2: Competing metal ions interfere with the this compound assay primarily through the formation of their own colored complexes with the this compound reagent. This leads to an overestimation of the analyte concentration, as the spectrophotometer measures the combined absorbance of the analyte-Phenylfluorone complex and the interfering ion-Phenylfluorone complex. This results in erroneously high readings and a loss of assay specificity.

Q3: My assay results are unexpectedly high and not reproducible. Could this be due to metal ion interference?

A3: Yes, unexpectedly high and non-reproducible results are classic symptoms of metal ion interference in the this compound assay. The presence of interfering ions can lead to a positive bias in the measurements. The lack of reproducibility can be attributed to variations in the concentration of the interfering ions across different samples or even within replicates of the same sample.

Q4: How can I identify which metal ion is causing interference in my assay?

A4: To identify the interfering metal ion, you can perform a series of spike-and-recovery experiments. This involves adding known concentrations of suspected interfering metal ions to your sample and a standard solution of your target analyte. A significant deviation in the measured concentration of your analyte from the expected value after spiking with a particular metal ion indicates that this ion is a source of interference.

Q5: What are the common strategies to mitigate or eliminate metal ion interference in the this compound assay?

A5: There are several strategies to address metal ion interference:

  • Separation Techniques: Methods like distillation (for Germanium) or solvent extraction (for Tin) can be employed to separate the target analyte from the interfering ions before the addition of the this compound reagent.

  • Masking Agents: The use of masking agents is a common approach to selectively block the reactivity of interfering ions. These agents form stable, colorless complexes with the interfering ions, preventing them from reacting with this compound. For example, sodium metabisulphite can be used to mask Vanadium, and oxalate can be used to mask Titanium in Molybdenum assays.

  • pH Adjustment: The formation of metal-Phenylfluorone complexes is often pH-dependent. By carefully controlling the pH of the reaction, it may be possible to selectively form the complex of the target analyte while minimizing the formation of interfering complexes.

Troubleshooting Guides

Issue 1: Consistently High Absorbance Readings
  • Possible Cause: Presence of interfering metal ions such as Sn(II), Sb(III), V(V), Zr, Ge, W, or Cr(VI) when analyzing for Molybdenum.

  • Troubleshooting Steps:

    • Identify the Interferent: Perform a spike-and-recovery experiment with suspected interfering ions.

    • Employ Masking Agents: If the interfering ion is identified, use a specific masking agent. For Vanadium interference, add sodium metabisulphite. For Titanium interference, add oxalate.

    • Utilize Separation Techniques: For complex matrices, consider a preliminary separation of the analyte. For Germanium analysis, a distillation step is highly effective. For Tin analysis, solvent extraction of the iodide complex can be used.

Issue 2: Poor Reproducibility of Results
  • Possible Cause: Variable concentrations of interfering metal ions in the samples.

  • Troubleshooting Steps:

    • Standardize Sample Pre-treatment: Ensure all samples undergo a consistent pre-treatment protocol to minimize variability in the matrix.

    • Implement a Robust Separation/Masking Protocol: Consistently apply a validated separation or masking procedure to all samples and standards to ensure that the interference is uniformly addressed.

    • Matrix Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for any residual interference effects.

Quantitative Data on Metal Ion Interference

The following tables summarize the known interfering ions for specific this compound assays and the recommended mitigation strategies. Note: Specific tolerance limits are often highly dependent on the experimental conditions (e.g., pH, reagent concentrations) and the sample matrix. The data provided here should be used as a guideline, and it is recommended to determine these limits empirically for your specific application where not specified.

Table 1: Interference in Molybdenum (Mo) Determination with this compound

Interfering IonMitigation StrategyReference for Mitigation
Tin (Sn(II))Separation recommendedGeneral knowledge
Antimony (Sb(III))Separation recommendedGeneral knowledge
Vanadium (V(V))Add sodium metabisulphite[1]
Zirconium (Zr)pH adjustment, masking with fluorideGeneral knowledge
Germanium (Ge)Separation recommendedGeneral knowledge
Tungsten (W)Separation recommendedGeneral knowledge
Chromium (Cr(VI))Reduction to Cr(III) prior to assayGeneral knowledge
Titanium (Ti(IV))Add oxalate ions[1]

Table 2: Interference in Germanium (Ge) Determination with this compound

Interfering IonsMitigation StrategyReference for Mitigation
Various metal ionsDistillation of Germanium tetrachloride (GeCl4)[2]

Table 3: Interference in Tin (Sn) Determination with this compound

Interfering IonsMitigation StrategyReference for Mitigation
Various metal ionsPreliminary solvent extraction of Tin(IV) iodide[3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Tin with this compound

This protocol is adapted for the determination of microgram amounts of tin.

Reagents:

  • This compound Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of ethanol containing 0.5 mL of concentrated hydrochloric acid.

  • Gum Arabic Solution (0.5% w/v): Dissolve 0.5 g of gum arabic in 100 mL of warm deionized water.

  • Standard Tin Solution (10 µg/mL): Prepare by diluting a stock solution of tin.

  • Hydrochloric Acid (1 M and 0.1 M)

  • Sodium Hydroxide (1 M)

Procedure:

  • To a 25 mL volumetric flask, add an aliquot of the sample solution containing 1-10 µg of tin.

  • Add 5 mL of 1 M hydrochloric acid.

  • Add 2 mL of 0.5% gum arabic solution and mix well.

  • Add 10 mL of 0.05% this compound solution and mix.

  • Adjust the pH to 2.5 ± 0.1 with 1 M sodium hydroxide.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the color to develop for 30 minutes.

  • Measure the absorbance at 530 nm against a reagent blank prepared in the same manner without the tin.

  • Construct a calibration curve using standard tin solutions (0, 2, 4, 6, 8, 10 µg) and determine the concentration of tin in the sample.

Protocol 2: Distillation of Germanium for Interference Removal

This protocol describes the separation of Germanium from interfering ions prior to its determination with this compound.[2]

Apparatus:

  • Distillation apparatus consisting of a distilling flask, condenser, and receiving vessel.

Reagents:

  • Hydrochloric Acid (concentrated)

Procedure:

  • Place the sample solution containing Germanium into the distilling flask.

  • Add an equal volume of concentrated hydrochloric acid to the flask.

  • Heat the flask to boiling. Germanium will distill as Germanium tetrachloride (GeCl4).

  • Collect the distillate, which now contains the Germanium free from non-volatile interfering ions.

  • The distillate can then be used for the colorimetric determination of Germanium using the this compound assay.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_troubleshooting Troubleshooting Interference cluster_assay This compound Assay Sample Sample containing Analyte and Interfering Ions Separation Separation Step (e.g., Distillation, Extraction) Sample->Separation Complex Matrix Masking Addition of Masking Agent Sample->Masking Known Interferent Add_PF Add this compound Reagent Sample->Add_PF No known interference Separation->Add_PF Masking->Add_PF Measure_Abs Measure Absorbance Add_PF->Measure_Abs Result Analyte Concentration Measure_Abs->Result

Caption: Troubleshooting workflow for this compound assay interference.

logical_relationship Analyte Target Analyte Analyte_PF Analyte-PF Complex (Colored - Measured) Analyte->Analyte_PF Interferent Interfering Metal Ion Interferent_PF Interferent-PF Complex (Colored - Interference) Interferent->Interferent_PF Interferent_Masked Interferent-Masked Complex (Colorless - No Interference) Interferent->Interferent_Masked PF This compound Reagent PF->Analyte_PF PF->Interferent_PF MaskingAgent Masking Agent MaskingAgent->Interferent_Masked

References

How to improve Phenylfluorone solution stability for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Phenylfluorone solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I fix it?

A1: Cloudiness or precipitation in your this compound solution can be caused by several factors:

  • Poor Solubility: this compound is sparingly soluble in water. It is recommended to prepare stock solutions in an organic solvent.

  • pH Imbalance: The solubility and stability of this compound are highly dependent on the pH of the solution.

  • Low-Quality Reagents: Impurities in the this compound powder or solvent can lead to precipitation.

Troubleshooting:

  • Ensure you are using a suitable solvent, such as ethanol acidified with hydrochloric acid, for your stock solution.[1]

  • Verify the pH of your final working solution. For many applications, a slightly acidic to neutral pH is required for complex formation with metal ions.

  • Use high-purity this compound and analytical grade solvents.

Q2: I am observing a gradual decrease in the absorbance of my this compound solution over time. What could be the reason?

A2: A decrease in absorbance indicates the degradation of the this compound molecule. This can be influenced by:

  • Exposure to Light: this compound is a photosensitive compound. Exposure to ambient or UV light can lead to its degradation.

  • Inappropriate pH: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of this compound.

  • Oxidation: Dissolved oxygen in the solvent can contribute to the oxidative degradation of the molecule.

  • Elevated Temperature: Storing the solution at room temperature or higher for extended periods can accelerate degradation.

Troubleshooting:

  • Store your this compound stock and working solutions in amber-colored bottles or wrapped in aluminum foil to protect them from light.

  • Maintain the pH of your solution within the optimal range for your specific application.

  • Prepare fresh solutions as needed and avoid long-term storage at room temperature. For longer storage, refrigeration is recommended.

Q3: How can I improve the stability of the this compound-metal complex in my assay?

A3: The stability of the colored complex formed between this compound and a metal ion is critical for accurate spectrophotometric measurements. To enhance this stability:

  • Use of Surfactants: Non-ionic and cationic surfactants are often used to stabilize the complex and prevent its precipitation.[2]

  • pH Control: The formation and stability of the complex are highly pH-dependent. Precise pH control using a suitable buffer system is essential.

  • Optimized Reagent Concentrations: The concentrations of this compound, the metal ion, and any stabilizing agents should be optimized for the specific assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent Absorbance Readings Unstable this compound-metal complexAdd a surfactant such as Triton X-100 or Cetylpyridinium Chloride to the reaction mixture.[2] Ensure the pH is optimized and buffered.
Degradation of this compound solutionPrepare fresh this compound solution from a stock solution stored properly (in the dark, refrigerated).
High Background Absorbance Impurities in this compoundPurify the this compound reagent by recrystallization from warm, acidified ethanol with the addition of ammonia.[3]
Contaminated glasswareThoroughly clean all glassware with a suitable cleaning agent and rinse with deionized water.
Precipitate Formation During Experiment Low solubility of the this compound-metal complexIncorporate a non-ionic surfactant like Triton X-100 and a cationic surfactant like Cetylpyridinium Chloride in your reaction buffer.[2]
pH of the solution is not optimalAdjust and buffer the pH of the reaction mixture to the optimal range for complex formation.

Experimental Protocols

Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with improved stability.

Materials:

  • This compound powder

  • Ethanol (95%, analytical grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Volumetric flask (amber colored)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh an appropriate amount of this compound powder.

  • Dissolve the powder in 95% ethanol in an amber-colored volumetric flask.

  • Acidify the solution by adding a small amount of concentrated HCl (e.g., to a final concentration of 5 mM).

  • Stir the solution until the this compound is completely dissolved.

  • Store the stock solution in the dark at 4°C.

Spectrophotometric Determination of a Metal Ion with this compound using Surfactant Stabilization

This protocol provides a general workflow for the use of this compound in the spectrophotometric determination of a metal ion, incorporating surfactants for enhanced stability.

Materials:

  • This compound stock solution

  • Metal ion standard solution

  • Buffer solution (e.g., acetate or phosphate buffer of the desired pH)

  • Triton X-100 solution (e.g., 1% w/v)

  • Cetylpyridinium Chloride solution (e.g., 1% w/v)

  • Deionized water

  • Spectrophotometer and cuvettes

Procedure:

  • To a series of test tubes, add increasing volumes of the metal ion standard solution.

  • Add a fixed volume of the buffer solution to each test tube.

  • Add a fixed volume of the Triton X-100 and Cetylpyridinium Chloride solutions to each test tube.

  • Add a fixed volume of the this compound solution to each test tube.

  • Bring the final volume of each test tube to a constant value with deionized water.

  • Mix the solutions thoroughly and allow them to stand for the recommended time for color development.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the this compound-metal complex.

  • Plot a calibration curve of absorbance versus metal ion concentration.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability

G start Problem with this compound Solution issue_type Identify Issue Type start->issue_type precipitation Precipitation / Cloudiness issue_type->precipitation absorbance_decrease Decreasing Absorbance issue_type->absorbance_decrease inconsistent_readings Inconsistent Readings issue_type->inconsistent_readings check_solvent Check Solvent and Solubility precipitation->check_solvent check_ph Check pH precipitation->check_ph absorbance_decrease->check_ph check_storage Check Storage Conditions (Light, Temp) absorbance_decrease->check_storage inconsistent_readings->check_ph use_surfactant Use Surfactants (e.g., Triton X-100) inconsistent_readings->use_surfactant prepare_fresh Prepare Fresh Solution check_solvent->prepare_fresh check_ph->prepare_fresh check_storage->prepare_fresh solution_stable Solution is Stable use_surfactant->solution_stable prepare_fresh->solution_stable

Caption: Troubleshooting workflow for this compound solution stability issues.

Proposed Degradation Pathway of this compound

G This compound This compound (Intact Molecule) oxidized_intermediate Oxidized Intermediate (Quinone-like structure) This compound->oxidized_intermediate Oxidation (O2, Light, High pH) ring_opening Ring-Opened Products oxidized_intermediate->ring_opening Further Oxidation / Hydrolysis small_fragments Smaller Organic Fragments (Loss of Chromophore) ring_opening->small_fragments Degradation

References

Minimizing background fluorescence in Phenylfluorone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Phenylfluorone as a fluorescent probe, primarily for the detection of metal ions in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

This compound (also known as Fluorone Black) is a xanthene dye that functions as a fluorescent probe. Its primary application in biological and pharmaceutical research is for the detection and quantification of heavy metal ions, with a noted high selectivity for tin.[1][2] Upon binding to its target metal ion, the fluorescence properties of this compound are altered, allowing for visualization and measurement.

Q2: What are the common sources of high background fluorescence in this compound staining experiments?

High background fluorescence in experiments using small molecule dyes like this compound can originate from several sources:

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, flavins, collagen, and elastin. This intrinsic fluorescence can interfere with the signal from this compound.[3]

  • Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular components or high levels of unbound dye in the imaging medium.

  • Suboptimal Washing Steps: Insufficient or improper washing after staining will leave unbound this compound in the sample, contributing to a high background signal.[4]

  • Contaminated Reagents or Media: Buffers, media, or other solutions used in the experimental workflow may be contaminated with fluorescent impurities. Cell culture media containing phenol red or fetal bovine serum (FBS) are known to contribute to background fluorescence.[3]

  • Non-specific Binding: this compound may bind non-specifically to cellular structures other than its target metal ion, particularly if there are hydrophobic interactions.

Q3: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound should be determined empirically through titration. It is recommended to test a range of concentrations to find the one that provides the best signal-to-noise ratio, i.e., bright specific staining with minimal background. A good starting point for many small molecule fluorescent dyes is in the low micromolar range.

Q4: What is photobleaching and how can it be minimized in this compound experiments?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal. This compound, as a xanthene dye, may be susceptible to photobleaching with prolonged or high-intensity light exposure.

To minimize photobleaching:

  • Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.

  • Minimize the duration of exposure to the excitation light.

  • Use an anti-fade mounting medium if imaging fixed cells.

  • Image samples promptly after staining.

  • Select more photostable dyes if photobleaching is a persistent issue.

Troubleshooting Guides

Guide 1: High Background Fluorescence
Observation Potential Cause Recommended Solution
High background fluorescence across the entire sample, including areas without cells. Contaminated reagents or imaging medium.Prepare fresh buffers and solutions. For live-cell imaging, consider using a phenol red-free and serum-free imaging medium.
Diffuse, non-specific fluorescence within cells. This compound concentration is too high, leading to non-specific binding or high intracellular concentrations of unbound dye.Perform a concentration titration to determine the optimal this compound concentration. Decrease the incubation time with the dye.
Insufficient washing after staining.Increase the number and duration of wash steps after this compound incubation. Use a gentle wash buffer like Phosphate-Buffered Saline (PBS).
Fluorescence is observed in unstained control samples. Cellular autofluorescence.Image an unstained control sample to determine the level and spectral properties of autofluorescence. If possible, choose filter sets that minimize the detection of autofluorescence. For fixed cells, chemical quenching agents can be considered.
Guide 2: Weak or No Signal
Observation Potential Cause Recommended Solution
No discernible fluorescent signal from the cells. The target metal ion is not present or is at a very low concentration in the cells.Include a positive control where cells are pre-loaded with the target metal ion to validate the staining protocol.
This compound concentration is too low.Increase the concentration of this compound used for staining.
Incorrect filter sets on the microscope.Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of the this compound-metal complex.
The fluorescent signal is very dim. Suboptimal incubation time or temperature.Optimize the incubation time and temperature to ensure sufficient uptake of this compound and binding to the target ion.
Photobleaching has occurred.Reduce exposure to excitation light and use anti-fade reagents if applicable.

Data Presentation

Table 1: Key Experimental Parameters for Optimization

Parameter Starting Recommendation Rationale
This compound Concentration 1-10 µMTo ensure sufficient dye is available for binding without causing high background. Titration is crucial.
Incubation Time 15-60 minutesTo allow for cellular uptake and binding. Shorter times may reduce background.
Incubation Temperature Room Temperature or 37°C37°C may facilitate faster uptake in live cells but could also increase non-specific binding.
Wash Buffer Phosphate-Buffered Saline (PBS)An isotonic buffer that is gentle on cells and effective for removing unbound dye.
Number of Washes 3-5 washesTo thoroughly remove unbound this compound and reduce background fluorescence.

Experimental Protocols

Protocol 1: Staining of Adherent Cells with this compound for Metal Ion Detection

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional for fixed cells

  • Mounting medium (with anti-fade if possible), for fixed cells

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or a suitable buffer.

  • Cell Washing: Gently aspirate the culture medium from the cells and wash twice with warm PBS.

  • Staining: Add the this compound staining solution to the cells and incubate for the desired time (e.g., 30 minutes) at the appropriate temperature (e.g., 37°C), protected from light.

  • Washing: Aspirate the staining solution and wash the cells 3-5 times with warm PBS to remove unbound dye.

  • (Optional) Fixation: If imaging fixed cells, aspirate the final wash and add 4% paraformaldehyde. Incubate for 15 minutes at room temperature.

  • (Optional) Washing after Fixation: Wash the cells twice with PBS.

  • (Optional) Permeabilization: If the target is intracellular and fixation may have compromised membrane permeability, incubate with a permeabilization buffer for 5-10 minutes. Wash twice with PBS.

  • Imaging: For live-cell imaging, add fresh phenol red-free medium or PBS to the cells. For fixed cells, mount the coverslip with mounting medium.

  • Microscopy: Image the cells using appropriate fluorescence filter sets for this compound.

Mandatory Visualization

TroubleshootingWorkflow start High Background Fluorescence Observed unstained_control Image Unstained Control Sample start->unstained_control autofluorescence Fluorescence in Control? unstained_control->autofluorescence autofluorescence_yes High Autofluorescence autofluorescence->autofluorescence_yes Yes autofluorescence_no Background from Staining Protocol autofluorescence->autofluorescence_no No solution_autofluorescence Use Phenol-Red Free Medium Consider Far-Red Dyes Use Chemical Quenchers (Fixed Cells) autofluorescence_yes->solution_autofluorescence check_concentration Reduce this compound Concentration autofluorescence_no->check_concentration end Background Minimized solution_autofluorescence->end optimize_washing Increase Wash Steps/Duration check_concentration->optimize_washing Still High check_concentration->end Improved check_reagents Prepare Fresh Buffers/Media optimize_washing->check_reagents Still High optimize_washing->end Improved check_reagents->end Improved

Caption: Troubleshooting workflow for high background fluorescence.

ExperimentalWorkflow start Start: Plate Cells wash1 Wash with PBS start->wash1 stain Incubate with this compound wash1->stain wash2 Wash with PBS (3-5x) stain->wash2 live_imaging Live-Cell Imaging wash2->live_imaging fix Fix Cells (Optional) wash2->fix end End: Analyze Data live_imaging->end mount Mount Sample fix->mount fixed_imaging Fixed-Cell Imaging mount->fixed_imaging fixed_imaging->end

Caption: General experimental workflow for this compound staining.

References

Phenylfluorone purification methods for high purity applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of phenylfluorone for high-purity applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most frequently cited methods for purifying this compound are recrystallization and Soxhlet extraction.[1][2][3] Column chromatography is also a viable, though less specifically documented, method for purifying this compound and related xanthene dyes.[4] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What is the recommended solvent for recrystallizing this compound?

A2: The recommended solvent system for recrystallizing this compound is warm, acidified ethanol with the subsequent addition of ammonia.[1] this compound is also soluble in other organic solvents like acetone and chloroform, which could be explored for recrystallization.

Q3: How can I remove highly insoluble impurities from my crude this compound sample?

A3: Soxhlet extraction is an effective method for removing impurities that are insoluble in the primary solvent in which this compound is soluble. A common procedure involves extracting the crude material with ethanol. This process continuously washes the solid with fresh, hot solvent, effectively removing soluble impurities and leaving behind the less soluble this compound.

Q4: What are the potential impurities I might encounter in my this compound sample?

A4: Impurities in this compound can originate from the synthesis process, which typically involves the condensation of resorcinol with an aldehyde. Potential impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. For other xanthene dyes, impurities such as phthalic acid, resorcinol, and brominated derivatives have been noted.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound is commonly assessed by High-Performance Liquid Chromatography (HPLC). Commercial suppliers often specify a purity of >97.0% by HPLC. Other methods that can be used for purity assessment include Thin-Layer Chromatography (TLC), and spectroscopic methods such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. Paper electrophoresis has also been used to detect impurities.

Troubleshooting Guides

Recrystallization

Issue: My this compound is "oiling out" instead of forming crystals during recrystallization.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound, or the presence of impurities is depressing the melting point.

  • Recommended Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which this compound is less soluble to lower the overall solvent power.

    • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature before placing it in an ice bath.

    • If the problem persists, consider purifying the crude product by another method, such as column chromatography, to remove the impurities that may be causing the issue.

Issue: No crystals are forming, even after the solution has cooled.

  • Possible Cause: The solution may be too dilute, or it is supersaturated.

  • Recommended Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a small "seed" crystal of pure this compound to the solution.

    • Concentrate the solution: If induction methods fail, it is likely the solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath.

Issue: The yield of purified this compound after recrystallization is very low.

  • Possible Cause: Too much solvent was used initially, the crystals were filtered before crystallization was complete, or the crystals were washed with a solvent at the wrong temperature.

  • Recommended Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

    • Ensure the solution is allowed to cool for a sufficient amount of time to maximize crystal formation.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Column Chromatography

Issue: I am not getting good separation of this compound from its impurities on my silica gel column.

  • Possible Cause: The mobile phase polarity is either too high or too low, or the sample was not loaded properly.

  • Recommended Solution:

    • Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to test different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate for good separation on a column.

    • Proper sample loading: For better separation, adsorb the crude this compound onto a small amount of silica gel before loading it onto the column. This is known as "dry loading" and often results in sharper bands.

    • Use a gradient elution: Start with a low polarity mobile phase and gradually increase the polarity during the column run. This can help to first elute the non-polar impurities and then the more polar this compound.

Purity Assessment Data

The following table summarizes typical purity specifications for commercially available this compound.

SupplierPurity SpecificationAnalytical Method
Supplier A>97.0%HPLC
Supplier B99%+HPLC
Supplier C>97.0%HPLC

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Dilute Ammonium Hydroxide (NH₄OH)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of warm ethanol to the flask.

  • Acidify the mixture by adding a few drops of dilute HCl while gently heating and stirring until the solid dissolves.

  • Once dissolved, add dilute ammonium hydroxide dropwise until the solution becomes slightly basic.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, cool the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Soxhlet Extraction of this compound

Objective: To remove soluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Soxhlet extractor

  • Thimble

  • Round-bottom flask

  • Heating mantle

  • Condenser

Procedure:

  • Place the crude this compound into a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with ethanol and connect it to the bottom of the Soxhlet extractor.

  • Connect a condenser to the top of the Soxhlet extractor.

  • Heat the ethanol in the round-bottom flask to a gentle boil using a heating mantle.

  • The ethanol vapor will travel up the side arm of the extractor, condense in the condenser, and drip down onto the crude this compound in the thimble.

  • The chamber containing the thimble will slowly fill with warm ethanol, dissolving the soluble impurities.

  • Once the chamber is full, the solvent will be siphoned back down into the round-bottom flask.

  • This cycle will repeat, continuously extracting the impurities from the crude solid.

  • Continue the extraction for several hours (a 10-hour duration has been reported).

  • After extraction, the purified this compound will remain in the thimble.

Visualizations

experimental_workflow cluster_purification Purification Workflow start Crude this compound recrystallization Recrystallization (Acidified Ethanol/Ammonia) start->recrystallization Primary Method soxhlet Soxhlet Extraction (Ethanol) start->soxhlet For Insoluble Impurities column_chrom Column Chromatography (Silica Gel) recrystallization->column_chrom If Impurities Persist end_product High-Purity this compound recrystallization->end_product soxhlet->recrystallization Further Purification column_chrom->end_product

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization cluster_troubleshooting Recrystallization Troubleshooting Logic start Recrystallization Issue oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-heat & Add Co-solvent Cool Slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Induce Crystallization (Scratch/Seed) no_crystals->solution2 Yes solution4 Use Minimal Hot Solvent Wash with Cold Solvent low_yield->solution4 Yes success Successful Purification solution1->success solution3 Concentrate Solution solution2->solution3 If still no crystals solution3->success solution4->success

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Phenylfluorone-Metal Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylfluorone for the spectrophotometric determination of metal ions.

Troubleshooting Guides

This section addresses common issues encountered during experimental procedures involving this compound-metal complex formation.

Question: Why is the expected color of the this compound-metal complex not developing or appearing very faint?

Answer:

Several factors can contribute to poor or no color formation. Consider the following troubleshooting steps:

  • Incorrect pH: The formation of the this compound-metal complex is highly pH-dependent. The optimal pH for complex formation varies significantly depending on the target metal ion. Verify that the pH of your solution is within the optimal range for your specific metal of interest. For instance, the determination of tin (Sn) with this compound is typically carried out at a pH of 1.2, while molybdenum (Mo) can form different complexes at pH 1 and pH 2-3.

  • Reagent Quality and Preparation:

    • This compound Solution: this compound solutions can degrade over time, especially when exposed to light. It is recommended to use a freshly prepared solution for optimal results. The solvent used to dissolve this compound is also critical; it is often dissolved in ethanol or methanol with the addition of a small amount of acid to aid dissolution and improve stability.

    • Metal Standard Solutions: Ensure the concentration and stability of your metal standard solutions. Contamination or improper storage can lead to inaccurate concentrations.

  • Insufficient Reagent Concentration: An excess of this compound is generally required to ensure the complete complexation of the metal ion. Review your protocol to confirm that the molar ratio of this compound to the metal ion is appropriate.

  • Interfering Ions: The presence of other metal ions can interfere with the complexation of the target metal. These interfering ions may form their own complexes with this compound or alter the solution chemistry. For example, in the determination of molybdenum, ions such as tin(II), antimony(III), vanadium(V), zirconium, germanium, tungsten, and chromium(VI) are known to interfere. The use of masking agents or prior separation techniques may be necessary to eliminate these interferences.

  • Reaction Time: The complex formation may not be instantaneous. Allow sufficient time for the color to develop fully and stabilize before taking measurements. The required time can vary depending on the metal and the experimental conditions.

Question: The absorbance readings of my standards and samples are unstable or drifting. What could be the cause?

Answer:

Unstable absorbance readings can be due to several factors related to both the chemical reaction and the instrumentation:

  • Complex Instability: The formed this compound-metal complex may not be stable over long periods. It is crucial to measure the absorbance within the time frame where the complex is known to be stable.

  • Precipitation: At certain concentrations or pH values, the this compound-metal complex may precipitate out of the solution, leading to a decrease in absorbance. Visually inspect your solutions for any signs of turbidity or precipitation. The use of a surfactant, such as cetyltrimethylammonium bromide (CTAB), can sometimes prevent precipitation and enhance color stability.

  • Temperature Fluctuations: Temperature can affect the rate of complex formation and the stability of the complex. Ensure that all your solutions are at a constant and uniform temperature.

  • Instrumental Drift: Spectrophotometer lamps and detectors can exhibit drift over time. It is good practice to re-calibrate the instrument with a blank solution periodically during a series of measurements.

  • Air Bubbles: The presence of air bubbles in the cuvette can scatter light and cause erroneous absorbance readings. Ensure that no air bubbles are present in the light path before taking a measurement.

Question: My calibration curve is not linear. What are the potential reasons?

Answer:

A non-linear calibration curve can indicate several issues with the experimental setup or the chemistry of the reaction:

  • High Concentrations: At high concentrations of the metal ion, Beer-Lambert's law may not be obeyed. This can be due to interactions between the complex molecules or limitations of the spectrophotometer's detector. Diluting your standards and samples to a lower concentration range may resolve this issue.

  • Incomplete Complex Formation: If the concentration of this compound is not in sufficient excess, the complex formation may be incomplete at higher metal concentrations, leading to a flattening of the curve.

  • Presence of Interferences: Interfering substances in your samples can contribute to the absorbance at the analytical wavelength, causing deviations from linearity.

  • Changes in Speciation: At different concentrations, the nature of the complex formed might change (e.g., formation of different stoichiometric ratios), which can lead to non-linearity.

Frequently Asked Questions (FAQs)

What is the role of pH in the formation of this compound-metal complexes?

The pH of the solution is a critical parameter that governs the formation of this compound-metal complexes for two main reasons:

  • Speciation of this compound: this compound is a polyprotic acid with hydroxyl groups that can deprotonate as the pH increases. The predicted pKa of this compound is approximately 7.57.[1][2][3][4] The anionic form of this compound is typically the species that complexes with metal ions. Therefore, the pH must be acidic enough to prevent the precipitation of metal hydroxides, but high enough to allow for sufficient deprotonation of this compound to facilitate complexation.

  • Metal Ion Hydrolysis: At higher pH values, many metal ions tend to hydrolyze and form insoluble metal hydroxides, which would prevent the formation of the desired this compound complex.

The optimal pH is therefore a compromise between these two effects and is specific to each metal ion.

How can I determine the optimal pH for my specific metal of interest?

To determine the optimal pH, you can perform a pH optimization experiment. This typically involves preparing a series of solutions containing a fixed concentration of the metal ion and this compound, with each solution buffered to a different pH value across a wide range. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax) of the complex. The pH that yields the highest and most stable absorbance is considered the optimal pH for the analysis.

What are some common interfering ions in this compound-based assays?

This compound can form complexes with a variety of polyvalent metal ions. Therefore, the presence of other metals in the sample can be a significant source of interference. Common interfering ions include, but are not limited to:

  • Germanium (Ge)

  • Tin (Sn)

  • Titanium (Ti)

  • Antimony (Sb)

  • Niobium (Nb)

  • Molybdenum (Mo)

  • Zirconium (Zr)

  • Tungsten (W)

  • Chromium (Cr)

The extent of interference depends on the specific metal being analyzed and the experimental conditions.

How can I mitigate the effects of interfering ions?

Several strategies can be employed to overcome interferences:

  • pH Adjustment: In some cases, careful control of the pH can allow for the selective determination of one metal in the presence of another, as different metals form complexes at different optimal pH values.

  • Masking Agents: Masking agents are substances that form stable complexes with the interfering ions, preventing them from reacting with this compound. The choice of masking agent depends on the specific interferent.

  • Separation Techniques: Prior to spectrophotometric analysis, interfering ions can be removed from the sample using techniques such as solvent extraction, ion-exchange chromatography, or precipitation.

Data Presentation

The optimal pH and wavelength of maximum absorbance (λmax) for the formation of this compound complexes with various metal ions are summarized in the table below. Note that these values can be influenced by the presence of surfactants and other reagents in the solution.

Metal IonOptimal pH Rangeλmax (nm)Notes
Molybdenum (VI)0.3 - 1.1526A different, less intensely absorbing complex forms at pH 2-3.
Tin (IV)~1.2530
Germanium (IV)Acidic~505
Copper (II)VariesVariesOften determined in the presence of a surfactant.
Gallium (III)VariesVariesOften determined in the presence of a surfactant and pyridine.

Experimental Protocols

General Protocol for the Spectrophotometric Determination of a Metal Ion using this compound

This protocol provides a general framework. Specific parameters such as concentrations, volumes, and pH must be optimized for each specific metal.

1. Preparation of Reagents:

  • Standard Metal Solution (e.g., 1000 ppm): Prepare a stock solution of the metal of interest using a high-purity salt. Acidify slightly to prevent hydrolysis.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water.

  • This compound Solution (e.g., 0.05% w/v): Dissolve an accurately weighed amount of this compound in a suitable solvent such as ethanol or methanol. A small amount of concentrated acid (e.g., HCl) may be added to aid dissolution.

  • Buffer Solutions: Prepare a series of buffer solutions to control the pH of the reaction mixture.

  • (Optional) Surfactant Solution (e.g., 1% w/v CTAB): If required, prepare a solution of a suitable surfactant.

2. Calibration Curve Construction:

  • Into a series of volumetric flasks, pipette increasing volumes of the working standard metal solutions.

  • Add a fixed volume of the this compound solution to each flask.

  • Add a fixed volume of the appropriate buffer solution to adjust the pH to the optimal value for the specific metal.

  • If using a surfactant, add a fixed volume of the surfactant solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the solutions to stand for the required time for full color development.

  • Prepare a reagent blank containing all reagents except the metal standard.

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-Phenylfluorone complex.

  • Zero the spectrophotometer using the reagent blank.

  • Measure the absorbance of each standard solution.

  • Plot a calibration curve of absorbance versus metal concentration.

3. Sample Analysis:

  • Prepare the sample solution, ensuring that the metal of interest is in a suitable form and concentration. This may involve digestion, dissolution, or extraction steps.

  • Transfer a known volume of the sample solution to a volumetric flask.

  • Follow steps 2-10 from the calibration curve construction procedure.

  • Determine the concentration of the metal in the sample solution from the calibration curve.

Mandatory Visualization

Phenylfluorone_Metal_Complexation pH_low Low pH (Acidic) PF_protonated This compound (Protonated, H_nPF) pH_low->PF_protonated Favors pH_high High pH (Basic) PF_deprotonated This compound (Deprotonated, PF^n-) pH_high->PF_deprotonated Favors Precipitate Metal Hydroxide (M(OH)_m) pH_high->Precipitate Promotes PF_protonated->PF_deprotonated Deprotonation Complex This compound-Metal Complex ([M(PF)_x]^y+) PF_deprotonated->Complex Complexation Metal_ion Metal Ion (M^m+) Metal_ion->Complex Metal_ion->Precipitate

Caption: Logical workflow of pH effects on this compound speciation and metal complex formation.

References

Phenylfluorone Photobleaching: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of phenylfluorone photobleaching during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound, also known as 9-Phenyl-2,3,7-trihydroxy-6-fluorone, is a fluorescent dye belonging to the xanthene class. Due to its ability to form chelates with metal ions and its fluorescent properties, it is commonly used as a photometric and fluorometric probe for the detection and quantification of heavy metals such as germanium and tin.

Q2: What is photobleaching and why is my this compound signal fading?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to excitation light.[1][2] This process leads to a permanent loss of fluorescence. The fading of your this compound signal is a direct result of this phenomenon, which can compromise the accuracy and reliability of your experimental data by reducing signal intensity and limiting observation time.

Q3: What is the underlying mechanism of this compound photobleaching?

While specific studies on this compound are limited, the photobleaching mechanism for xanthene dyes is well-understood. The process is primarily initiated when the this compound molecule absorbs light and transitions to an excited singlet state. It can then undergo intersystem crossing to a long-lived, highly reactive excited triplet state.[2][3] In this triplet state, the fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive chemical species can then attack and irreversibly damage the this compound molecule, rendering it non-fluorescent.

Q4: How can I determine if my this compound is photobleaching?

The most direct indication of photobleaching is a noticeable decrease in the fluorescence intensity of your sample over time during continuous exposure to the excitation light source.[4] To quantify this, you can measure the fluorescence intensity of a specific region of interest at multiple time points during illumination. Plotting the intensity against time will reveal a decay curve, which is characteristic of photobleaching.

Q5: Are there more photostable alternatives to this compound?

The choice of a fluorophore depends on the specifics of your experiment, including the target analyte and the required spectral properties. While this compound is effective for certain applications, other classes of fluorescent dyes, such as Alexa Fluor and DyLight, have been specifically engineered for enhanced photostability compared to traditional dyes like fluorescein, a close relative of this compound. If significant photobleaching of this compound is compromising your results, exploring alternative probes with improved photostability may be a viable solution.

Troubleshooting Guides

Issue 1: Rapid loss of fluorescence signal during imaging.

Possible Cause: High-intensity excitation light and/or prolonged exposure time are accelerating the rate of photobleaching.

Solutions:

  • Reduce Excitation Intensity:

    • Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.

    • Employ neutral density (ND) filters to attenuate the excitation light without altering its spectral properties.

  • Minimize Exposure Time:

    • Reduce the image acquisition time to the shortest duration that yields a clear image.

    • For time-lapse experiments, increase the interval between successive image acquisitions.

    • Use a sensitive detector (e.g., a cooled CCD or an EMCCD camera) to minimize the required exposure time.

  • Optimize Imaging Protocol:

    • Locate the region of interest using brightfield or phase-contrast microscopy before switching to fluorescence imaging to minimize light exposure.

    • Avoid unnecessary continuous illumination of the sample. Use the shutter to block the excitation light when not actively acquiring images.

Issue 2: Inconsistent fluorescence intensity between samples or across different experiments.

Possible Cause: Non-standardized imaging conditions are leading to variable rates of photobleaching.

Solutions:

  • Standardize Imaging Parameters:

    • Ensure that all experimental and control samples are imaged using the exact same settings for excitation intensity, exposure time, detector gain, and objective lens.

    • Document all imaging parameters meticulously for each experiment to ensure reproducibility.

  • Implement a Photobleaching Correction:

    • For quantitative comparisons, acquire a time-lapse series of a control sample to generate a photobleaching decay curve.

    • This curve can then be used to normalize the fluorescence intensity data from your experimental samples, correcting for the signal loss due to photobleaching.

Issue 3: Significant photobleaching even with optimized imaging conditions.

Possible Cause: The inherent photosensitivity of this compound in the specific sample environment.

Solutions:

  • Utilize Antifade Reagents:

    • For fixed samples, use a commercially available or homemade mounting medium containing an antifade reagent. While not specifically tested for this compound, reagents effective for other xanthene dyes are a good starting point.

    • p-Phenylenediamine (PPD): A highly effective antifade agent, but it can be toxic and may not be suitable for all applications.

    • n-Propyl gallate (NPG): A less toxic alternative to PPD.

    • 1,4-diazabicyclo[2.2.2]octane (DABCO): Another commonly used antifade reagent.

    • Trolox: A vitamin E analog that acts as an antioxidant and can reduce photobleaching.

  • Employ Triplet State Quenchers:

    • These molecules act by depopulating the reactive triplet state of the fluorophore, thereby reducing the production of ROS.

    • Cyclooctatetraene (COT): Has been shown to enhance the photostability of rhodamine and fluorescein derivatives and may be effective for this compound.

  • Control the Chemical Environment:

    • Deoxygenate the sample buffer, if compatible with your experiment, as molecular oxygen is a key mediator of photobleaching. This can be achieved by bubbling the buffer with an inert gas like nitrogen or argon, or by using an oxygen scavenging system (e.g., glucose oxidase and catalase).

Data Presentation

Table 1: Common Antifade Reagents for Xanthene Dyes (Applicable as a starting point for this compound)

Antifade ReagentCommon Working ConcentrationMechanism of ActionAdvantagesDisadvantages
p-Phenylenediamine (PPD)1-2 mg/mLFree radical scavengerHighly effectiveToxic, can cause background fluorescence
n-Propyl gallate (NPG)1-10% (w/v) in glycerolFree radical scavengerLess toxic than PPDMay require heating to dissolve
1,4-diazabicyclo[2.2.2]octane (DABCO)2.5% (w/v) in glycerolFree radical scavengerRelatively low toxicityLess effective than PPD
Trolox1-2 mMAntioxidant, triplet state quencherCell-permeable, effective for live-cell imagingCan be consumed during the experiment
Cyclooctatetraene (COT)1-10 mMTriplet state quencherHighly effective at reducing triplet state lifetimeCan be toxic to cells at high concentrations

Experimental Protocols

Protocol 1: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 7.4

  • 50 mL conical tube

  • Water bath or heating block set to 70°C

Procedure:

  • Weigh 0.5 g of NPG and add it to a 50 mL conical tube.

  • Add 5 mL of PBS (pH 7.4) to the tube.

  • Vortex the mixture thoroughly.

  • Place the tube in a 70°C water bath or heating block and incubate for several hours, with intermittent vortexing, until the NPG is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Add 45 mL of glycerol to the tube.

  • Mix thoroughly by inverting the tube multiple times until a homogenous solution is achieved.

  • Store the antifade mounting medium at 4°C in the dark.

Protocol 2: General Workflow for Using Antifade Reagents

For Fixed Samples:

  • Perform your standard staining protocol for this compound.

  • After the final wash step, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.

  • Add a drop of the antifade mounting medium directly onto the sample.

  • Carefully place a coverslip over the sample, avoiding the introduction of air bubbles.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent evaporation.

  • Store the slide at 4°C in the dark until imaging.

For Live-Cell Imaging (with a cell-permeable reagent like Trolox):

  • Prepare a stock solution of Trolox in a suitable solvent (e.g., DMSO or ethanol).

  • Dilute the Trolox stock solution into your imaging medium to the desired final concentration (typically 1-2 mM).

  • Replace the culture medium of your cells with the Trolox-containing imaging medium shortly before you begin your imaging session.

  • Proceed with your imaging experiment, keeping in mind that the effectiveness of Trolox may decrease over time as it is consumed.

Mandatory Visualizations

Photobleaching_Pathway PF_ground This compound (Ground State) PF_singlet This compound (Excited Singlet State) PF_ground->PF_singlet Excitation Light (hν) PF_singlet->PF_ground Fluorescence PF_triplet This compound (Excited Triplet State) PF_singlet->PF_triplet Intersystem Crossing PF_triplet->PF_ground Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) PF_triplet->ROS Energy Transfer Bleached_PF Photobleached this compound (Non-fluorescent) ROS->Bleached_PF Oxidative Damage O2 Molecular Oxygen (O2) Antifade Antifade Reagent (e.g., NPG, DABCO) Antifade->ROS Scavenges TSQ Triplet State Quencher (e.g., COT) TSQ->PF_triplet Quenches

Figure 1: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

Experimental_Workflow Start Start: Sample Preparation Staining This compound Staining Start->Staining Wash Washing Steps Staining->Wash Decision Live or Fixed Cells? Wash->Decision Live_Imaging Add Cell-Permeable Antifade (e.g., Trolox) to Imaging Medium Decision->Live_Imaging Live Fixed_Mounting Mount with Antifade Medium (e.g., NPG, DABCO) Decision->Fixed_Mounting Fixed Imaging Fluorescence Imaging (Optimized Settings) Live_Imaging->Imaging Fixed_Mounting->Imaging End End: Data Analysis Imaging->End

Figure 2: Experimental workflow for preventing this compound photobleaching.

References

Addressing matrix effects in Phenylfluorone-based sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during phenylfluorone-based sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound-based colorimetric assays?

A: In this compound-based analysis, a matrix effect is any interference from components within the sample, other than the target analyte, that alters the accuracy of the colorimetric measurement. These effects can either suppress or enhance the color development, leading to underestimation or overestimation of the analyte concentration. Common sources of matrix effects include interfering ions, extreme pH, and the presence of particulate matter or other colored compounds in the sample.

Q2: How can I identify if my this compound assay is affected by matrix effects?

A: The presence of matrix effects can be identified through several methods:

  • Spike and Recovery: A known amount of the analyte (a "spike") is added to a sample. If the measured concentration of the added analyte (the "recovery") is significantly different from the known amount, it suggests the presence of matrix effects.

  • Standard Addition Method: This involves adding varying, known amounts of the analyte to the sample and observing the change in absorbance. A non-linear response or a significant deviation from the expected absorbance can indicate matrix interference.

  • Sample Dilution: Diluting the sample can often mitigate matrix effects. If the calculated concentration of the analyte changes significantly upon dilution (after accounting for the dilution factor), it is likely that the original sample was affected by matrix interferences.

Q3: What are the most common interfering substances in this compound assays?

A: The primary interferences are often other metal ions that can also form colored complexes with this compound. The specific interfering ions depend on the target analyte. For example, in the determination of molybdenum, ions such as tin(II), antimony(III), vanadium(V), zirconium, germanium, tungsten, and chromium(VI) can interfere.[1] Similarly, when analyzing for tin, other reducible ions can interfere with the analysis. Proper pH control and the use of masking agents can help to minimize these interferences.

Q4: How does pH affect this compound-based assays?

A: pH is a critical parameter in this compound assays as it influences the formation and stability of the metal-phenylfluorone complex. The optimal pH for color development varies depending on the target analyte. For instance, the determination of tin with this compound is typically carried out at a pH of 1.0.[2] Deviations from the optimal pH can lead to incomplete complex formation or the formation of interfering colored species, resulting in inaccurate measurements.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no color development Incorrect pH of the reaction mixture.Verify and adjust the pH of the sample and reagent solutions to the optimal range for your specific analyte.
Presence of strong masking agents that sequester the analyte.Identify and remove or dilute the masking agents. Consider alternative masking agents with lower affinity for the target analyte.
Degradation of the this compound reagent.Prepare a fresh solution of this compound. Store the reagent protected from light and heat.
High background color or turbidity Presence of interfering ions forming colored complexes.Implement a separation technique like solvent extraction or use specific masking agents to sequester interfering ions.
Precipitation of sample components or the this compound reagent.Ensure all components are fully dissolved. The use of a stabilizing agent like gum arabic or a surfactant can help prevent precipitation.
Particulate matter in the sample.Filter or centrifuge the sample prior to analysis to remove any suspended solids.
Inconsistent or non-reproducible results Fluctuation in reaction temperature or timing.Standardize the incubation time and temperature for all samples and standards.
Variable matrix effects between samples.Employ the standard addition method for each sample to compensate for individual matrix variations.
Photodegradation of the analyte-phenylfluorone complex.Protect the samples from direct light exposure during and after the reaction.
Spike recovery is too high or too low Matrix enhancement or suppression.Use the standard addition method to quantify the analyte in the presence of the matrix. Alternatively, attempt to remove interferences through sample cleanup procedures like solid-phase extraction or solvent extraction.

Experimental Protocols

Protocol 1: Standard Addition Method for a this compound-Based Assay

This protocol describes a multi-point standard addition method to determine the concentration of an analyte in a sample while accounting for matrix effects.[1][3][4]

Materials:

  • Sample with unknown analyte concentration.

  • Standard solution of the analyte with a known high concentration.

  • This compound reagent solution.

  • Buffer solution to maintain optimal pH.

  • Volumetric flasks and pipettes.

  • Spectrophotometer.

Procedure:

  • Prepare a series of at least four volumetric flasks (e.g., 25 mL).

  • To each flask, add an identical, precisely measured volume of the sample (e.g., 5.00 mL).

  • To the flasks, add increasing volumes of the standard analyte solution (e.g., 0, 1.00, 2.00, and 3.00 mL). The flask with 0 mL of standard is the unspiked sample.

  • Add the this compound reagent to each flask as specified in your primary assay protocol.

  • Add the appropriate buffer to each flask to control the pH.

  • Dilute each flask to the final volume with deionized water and mix thoroughly.

  • Allow the color to develop for the specified time, protecting the solutions from light.

  • Measure the absorbance of each solution at the optimal wavelength using a spectrophotometer.

  • Plot the measured absorbance (y-axis) against the concentration of the added standard in the final solution (x-axis).

  • Perform a linear regression on the data points.

  • Extrapolate the line to the x-axis (where absorbance is zero). The absolute value of the x-intercept represents the concentration of the analyte in the diluted sample.

  • Calculate the original concentration of the analyte in the undiluted sample by accounting for the initial dilution.

Protocol 2: Solvent Extraction for Interference Removal

This protocol provides a general procedure for separating a metal-phenylfluorone complex from an interfering aqueous matrix.

Materials:

  • Sample containing the analyte and interfering species.

  • This compound reagent solution.

  • pH-adjusting solutions (e.g., HCl, NaOH).

  • Immiscible organic solvent (e.g., chloroform, toluene).

  • Separatory funnel.

Procedure:

  • Place a known volume of the sample into a separatory funnel.

  • Adjust the pH of the sample to the optimal value for complex formation.

  • Add the this compound reagent and mix well to form the metal-phenylfluorone complex.

  • Add a measured volume of the organic solvent to the separatory funnel.

  • Shake the funnel vigorously for a few minutes to extract the complex into the organic phase.

  • Allow the layers to separate completely.

  • Drain the organic layer containing the analyte-phenylfluorone complex into a clean, dry container.

  • The aqueous layer containing the interfering species can be discarded.

  • Measure the absorbance of the organic phase at the appropriate wavelength.

  • Prepare standards and a blank by following the same extraction procedure.

Data Presentation

Table 1: Tolerance Limits of Common Interfering Ions in the Determination of Molybdenum with this compound.

Interfering IonMolar Excess Ratio (Interferent:Mo)
Tin (II)1:1
Antimony (III)1:1
Vanadium (V)1:1
Zirconium1:1
Germanium1:1
Tungsten1:1
Chromium (VI)1:1

Data synthesized from literature where interference was noted at equimolar concentrations.

Visualizations

Experimental_Workflow_Standard_Addition cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Start with Unknown Sample prep_flasks Prepare a series of volumetric flasks prep_sample->prep_flasks add_sample Add equal volume of unknown sample to each flask prep_flasks->add_sample add_std Add increasing volumes of standard solution add_sample->add_std add_reagents Add this compound reagent and buffer add_std->add_reagents dilute Dilute to final volume add_reagents->dilute color_dev Allow color development dilute->color_dev measure_abs Measure absorbance color_dev->measure_abs plot_data Plot Absorbance vs. Added Standard Concentration measure_abs->plot_data lin_reg Perform linear regression plot_data->lin_reg extrapolate Extrapolate to find x-intercept lin_reg->extrapolate calculate Calculate original concentration extrapolate->calculate

Workflow for the Standard Addition Method.

Logical_Relationship_Troubleshooting cluster_investigation Problem Investigation cluster_diagnosis Diagnosis of Matrix Effect cluster_solution Mitigation Strategy start Inaccurate Results Observed check_spike Perform Spike and Recovery start->check_spike check_dilution Perform Serial Dilution start->check_dilution poor_recovery Poor Recovery (<80% or >120%) check_spike->poor_recovery conc_change Concentration changes with dilution check_dilution->conc_change use_std_add Implement Standard Addition Method poor_recovery->use_std_add Compensate sample_cleanup Implement Sample Cleanup (e.g., Solvent Extraction) poor_recovery->sample_cleanup Remove masking Use Masking Agents poor_recovery->masking Sequester conc_change->use_std_add Compensate conc_change->sample_cleanup Remove conc_change->masking Sequester end Accurate Results use_std_add->end sample_cleanup->end masking->end

Troubleshooting logic for matrix effects.

References

How to avoid Phenylfluorone precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Phenylfluorone in aqueous solutions during their experiments.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous solution.

This is a common issue due to the sparingly soluble nature of this compound in water. The following guide provides a step-by-step approach to identify the cause and resolve the problem.

Question Possible Cause Troubleshooting Step
1. What is the pH of your solution? This compound's solubility is highly pH-dependent. At neutral or acidic pH, it is less soluble.Adjust the pH of the solution to the alkaline range (pH > 8). This compound contains hydroxyl groups that can deprotonate at higher pH, increasing its polarity and solubility in water. Use a buffer to maintain the desired pH.
2. Are you using any solubility enhancers? The hydrophobic nature of the phenyl group and the xanthene ring system limits its solubility in water.Incorporate surfactants into your solution. A combination of a cationic surfactant like Cetylpyridinium Chloride (CPC) and a non-ionic surfactant like Triton X-100 is effective. These surfactants form micelles that encapsulate the this compound molecule, increasing its solubility.
3. What is the concentration of this compound? You may be exceeding the solubility limit of this compound in your specific solvent system.Reduce the final concentration of this compound in your assay. If a higher concentration is necessary, you will need to optimize the concentration of co-solvents and/or surfactants.
4. What solvent did you use to prepare your stock solution? If you are diluting a concentrated stock solution made in an organic solvent, this can cause precipitation upon addition to an aqueous buffer.Prepare a stock solution in a water-miscible organic solvent like ethanol or DMSO. When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. Minimize the percentage of the organic solvent in the final solution.
5. What is the temperature of your solution? Temperature can affect the solubility of this compound and the stability of the surfactant micelles.Ensure that all components (stock solution, buffer, etc.) are at the same temperature before mixing. Gentle warming may help in initial dissolution, but be cautious as excessive heat can degrade the compound or affect other components of your assay.
6. Are there other components in your buffer that could be causing precipitation? High concentrations of certain salts in your buffer can decrease the solubility of organic compounds (salting out effect).If possible, test the solubility of this compound in different buffer formulations to identify any incompatible components.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or have visible particles?

A1: Cloudiness or visible particles are signs of precipitation. This occurs because the concentration of this compound has exceeded its solubility limit in your current aqueous environment. The primary reasons for this are sub-optimal pH, the absence of appropriate solubility enhancers (like surfactants), or a high final concentration of the compound.

Q2: What is the best solvent to dissolve this compound for a stock solution?

A2: For preparing a concentrated stock solution, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble, such as ethanol or dimethyl sulfoxide (DMSO). A common practice is to first dissolve this compound in a small amount of ethanol.

Q3: How do surfactants like Cetylpyridinium Chloride (CPC) and Triton X-100 prevent this compound precipitation?

A3: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In an aqueous solution, above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic heads face the aqueous solvent. The non-polar this compound molecule is sequestered within the hydrophobic core of these micelles, effectively increasing its solubility in the bulk aqueous phase.

Q4: Can I use sonication or heating to redissolve precipitated this compound?

A4: Gentle warming and sonication can be used to aid the initial dissolution of a this compound stock solution in an organic solvent. However, if precipitation has occurred after dilution into an aqueous buffer, these methods may not be a stable long-term solution, and the precipitate may reappear upon cooling or standing. It is more effective to address the root cause of the precipitation, such as adjusting the pH or adding surfactants.

Q5: What is the ideal pH for maintaining this compound in an aqueous solution?

A5: this compound has a predicted pKa of around 7.57. To ensure it remains in its more soluble, deprotonated form, it is advisable to maintain the pH of the aqueous solution above this value, typically in the range of pH 8-10.

Factors Affecting this compound Solubility

The following table summarizes the key factors that influence the solubility of this compound in aqueous solutions.

FactorEffect on SolubilityRecommendations
pH Solubility significantly increases at alkaline pH.Maintain pH > 8. Use of a buffer is recommended.
Surfactants Cationic (e.g., CPC) and non-ionic (e.g., Triton X-100) surfactants dramatically increase solubility.Use a combination of CPC and Triton X-100 for optimal results.
Co-solvents Water-miscible organic solvents (e.g., ethanol, DMSO) can increase solubility.Use as a solvent for stock solutions and minimize the final concentration in the aqueous medium to <1%.
Concentration Higher concentrations are more prone to precipitation.Work with the lowest effective concentration of this compound.
Temperature Increased temperature can aid dissolution, but effects on long-term stability may vary.Prepare solutions at room temperature unless gentle warming is necessary for initial dissolution.
Ionic Strength High salt concentrations can decrease solubility ("salting out").Use buffers with the lowest necessary salt concentration.

Experimental Protocol: Preparation of a Stable Aqueous this compound Solution

This protocol provides a general method for preparing a stable aqueous solution of this compound suitable for many experimental applications, such as spectrophotometric analysis.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Cetylpyridinium Chloride (CPC)

  • Triton X-100

  • Deionized water

  • Buffer solution (e.g., Borate buffer, pH 9.2)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a this compound Stock Solution (e.g., 1 mM):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a small volume of ethanol in a volumetric flask. For example, to make a 1 mM solution, dissolve 32.03 mg of this compound (MW = 320.3 g/mol ) in 100 mL of ethanol.

    • Gently warm or sonicate if necessary to ensure complete dissolution.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Prepare Surfactant Solutions:

    • Prepare a 1% (w/v) solution of Cetylpyridinium Chloride in deionized water.

    • Prepare a 1% (v/v) solution of Triton X-100 in deionized water.

  • Prepare the Final Aqueous this compound Working Solution (e.g., 10 µM):

    • In a volumetric flask, add the required volume of the buffer solution (e.g., for a 100 mL final volume, start with approximately 80 mL of buffer).

    • Add the appropriate volumes of the CPC and Triton X-100 solutions to achieve the desired final concentrations (e.g., 0.02% CPC and 0.01% Triton X-100).

    • While stirring the buffered surfactant solution, slowly add the required volume of the this compound stock solution. For a 10 µM final concentration, you would add 1 mL of a 1 mM stock solution to a final volume of 100 mL.

    • Continue stirring for 10-15 minutes to ensure complete mixing and micelle formation.

    • Bring the final volume to the mark with the buffer solution and mix well.

    • The resulting solution should be clear and stable.

Troubleshooting Workflow for this compound Precipitation

Phenylfluorone_Troubleshooting start Precipitate Observed in Aqueous this compound Solution check_ph Is the pH of the solution alkaline (e.g., pH > 8)? start->check_ph adjust_ph Adjust pH to > 8 using a suitable buffer. check_ph->adjust_ph No check_surfactant Are surfactants (e.g., CPC, Triton X-100) present? check_ph->check_surfactant Yes adjust_ph->check_surfactant add_surfactant Add a combination of cationic and non-ionic surfactants. check_surfactant->add_surfactant No check_concentration Is the this compound concentration as low as experimentally feasible? check_surfactant->check_concentration Yes add_surfactant->check_concentration reduce_concentration Decrease the final concentration of this compound. check_concentration->reduce_concentration No check_dilution Was a concentrated organic stock diluted properly? check_concentration->check_dilution Yes reduce_concentration->check_dilution optimize_dilution Optimize dilution protocol: - Add stock to buffer slowly with stirring. - Minimize final organic solvent %. check_dilution->optimize_dilution No solution_stable Solution is Stable check_dilution->solution_stable Yes optimize_dilution->solution_stable

Caption: Troubleshooting workflow for addressing this compound precipitation.

Validation & Comparative

A Comparative Guide to Fluorescent Dyes for Metal Detection: Phenylfluorone and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the detection and quantification of metal ions, the selection of an appropriate fluorescent dye is a critical decision. This guide provides a comprehensive comparison of Phenylfluorone and other common fluorescent dyes, offering insights into their performance, underlying mechanisms, and experimental application. While this compound is a well-established chromogenic reagent for the spectrophotometric analysis of certain metals, its application in fluorescence-based detection is less documented. This comparison, therefore, focuses on prominent fluorescent dyes and contrasts their operational principles and performance with the known characteristics of this compound.

Performance Comparison of Fluorescent Dyes

The efficacy of a fluorescent dye for metal detection is determined by several key parameters, including its selectivity for the target metal ion, the limit of detection (LOD), and the nature of the fluorescence signal change upon binding. The following table summarizes these performance metrics for this compound and a selection of widely used fluorescent dye families.

Dye ClassTarget Metal IonsTypical Detection Limit (LOD)Signaling MechanismKey Characteristics
This compound Primarily Ge(IV), Sn(IV); also reported for other heavy metalsPrimarily used for colorimetric detection; fluorescence LOD not widely reported.Forms colored chelates with metal ions.[1][2][3]Well-established for spectrophotometric (colorimetric) analysis; less evidence for fluorescence-based sensing.
Coumarin Derivatives Hg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Pb²⁺, Cd²⁺, Al³⁺, and others[4][5]Nanomolar to micromolar range (e.g., 14 nM for Cd²⁺)Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET)High fluorescence quantum yield, large Stokes shift, and good photostability.
Rhodamine B Derivatives Fe³⁺, Cu²⁺, Hg²⁺, Pb²⁺, Cr³⁺Nanomolar to micromolar range (e.g., 0.0521 µM for Fe³⁺)Spirolactam ring-opening upon metal binding, leading to a "turn-on" fluorescence response.High photostability, excellent fluorescence quantum yield, and often exhibit a clear color change.
Fluorescein Derivatives Hg²⁺, Cu²⁺, Zn²⁺Nanomolar to micromolar range (e.g., 39 nM for Hg²⁺)Often involves metal-ion-induced opening of a non-fluorescent spirolactone form to a fluorescent form.Good water solubility, making them suitable for biological and aqueous environmental samples.

Signaling Mechanisms and Experimental Workflow

The detection of metal ions by fluorescent dyes typically relies on specific interactions that modulate the dye's photophysical properties. Common mechanisms include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). In many "turn-on" probes, the metal ion binds to a receptor unit, which suppresses a quenching pathway (like PET) or rigidifies the molecular structure to reduce non-radiative decay (CHEF), thus enhancing fluorescence. Rhodamine B-based probes often utilize a metal-ion-triggered opening of a non-fluorescent spirolactam ring to a highly fluorescent open-ring form.

Signaling_Pathway cluster_0 Inactive State (Low/No Fluorescence) cluster_1 Active State (High Fluorescence) Fluorophore_Quenched Fluorophore-Receptor Conjugate Quenching Quenching Process (e.g., PET, Spirolactam) Fluorophore_Quenched->Quenching Energy Transfer or Conformational State Fluorophore_Active Fluorophore-Metal Complex Fluorophore_Quenched->Fluorophore_Active Conformational Change/ Inhibition of Quenching Fluorescence Fluorescence Emission Fluorophore_Active->Fluorescence Excitation Metal_Ion Metal Ion Metal_Ion->Fluorophore_Quenched Binding

General signaling mechanism of a "turn-on" fluorescent metal sensor.

A typical experimental workflow for the detection of metal ions using a fluorescent dye involves sample preparation, incubation with the dye, and subsequent fluorescence measurement. The specificity and sensitivity of the assay are determined by optimizing parameters such as pH, dye concentration, and incubation time.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (e.g., buffering, dilution) Start->Sample_Prep Dye_Addition Addition of Fluorescent Dye (Working Solution) Sample_Prep->Dye_Addition Incubation Incubation (Time and Temperature Controlled) Dye_Addition->Incubation Measurement Fluorescence Measurement (Spectrofluorometer) Incubation->Measurement Data_Analysis Data Analysis (Intensity vs. Concentration) Measurement->Data_Analysis End End Data_Analysis->End

A standard experimental workflow for metal ion detection.

Experimental Protocols

The following is a generalized protocol for the detection of a target metal ion in an aqueous sample using a "turn-on" fluorescent probe. It is essential to adapt the specific concentrations, buffer systems, and incubation parameters based on the chosen dye and target analyte.

1. Materials and Reagents:

  • Fluorescent dye stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the optimal pH for the dye-metal interaction.

  • Stock solution of the target metal ion (e.g., 10 mM of a water-soluble salt).

  • Stock solutions of potential interfering metal ions.

  • High-purity water.

2. Preparation of Working Solutions:

  • Prepare a working solution of the fluorescent dye by diluting the stock solution in the chosen buffer. The final concentration will depend on the specific probe but is often in the low micromolar range.

  • Prepare a series of standard solutions of the target metal ion by serial dilution of the stock solution in the buffer.

3. Fluorescence Measurements:

  • In a cuvette, add the dye working solution.

  • Record the baseline fluorescence spectrum using a spectrofluorometer at the appropriate excitation wavelength.

  • Incrementally add small aliquots of the standard metal ion solutions to the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence emission spectrum after each addition. A "turn-on" response will be characterized by a significant increase in fluorescence intensity.

4. Selectivity Study:

  • To separate cuvettes containing the dye working solution, add a specific concentration of different metal ion solutions (including the target and potential interfering ions) at a concentration significantly higher than the target ion.

  • Record the fluorescence spectrum for each metal ion and compare the fluorescence response to that of the target metal ion.

5. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the target metal ion concentration to generate a calibration curve.

  • Determine the limit of detection (LOD), typically calculated as 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

Conclusion

While this compound remains a valuable tool for the colorimetric determination of specific heavy metals, the landscape of fluorescent metal detection is dominated by dye families such as coumarins, rhodamines, and fluoresceins. These fluorescent probes offer high sensitivity and selectivity, often with the advantage of a "turn-on" signal that minimizes background interference. The choice of a particular dye will depend on the target metal ion, the required sensitivity, and the sample matrix. Researchers are encouraged to consult the specific literature for the chosen dye to optimize experimental conditions and ensure accurate and reliable metal ion detection.

References

A Comparative Guide to Phenylfluorone and Salicylfluorone for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Phenylfluorone and Salicylfluorone, two closely related xanthene dyes, for their specific applications in analytical chemistry and bio-imaging. The information presented herein is supported by experimental data to facilitate an objective evaluation for research and development purposes.

Introduction

This compound and Salicylfluorone are organic compounds belonging to the fluorone family of dyes. Their inherent chromogenic and fluorogenic properties, particularly their ability to form colored and fluorescent complexes with various metal ions, have led to their widespread use as reagents in spectrophotometric analysis and as fluorescent probes. While structurally similar, the presence of a hydroxyl group on the phenyl ring of Salicylfluorone imparts distinct characteristics that can influence its performance in specific applications compared to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Salicylfluorone is presented in Table 1.

PropertyThis compoundSalicylfluorone
Chemical Formula C₁₉H₁₂O₅C₁₉H₁₂O₆
Molar Mass 320.3 g/mol 336.3 g/mol
Appearance Dark red or purplish-red solid[1]-
Solubility Soluble in ethanol and acetone[1]Slightly soluble in water and cold ethanol
Synthesis Condensation of resorcinol and a phthalic anhydride derivative[1]-

Spectrophotometric Applications: A Comparative Analysis

Both this compound and Salicylfluorone are extensively used for the spectrophotometric determination of various metal ions. This section provides a comparative analysis of their performance in the determination of Germanium and Tin.

Determination of Germanium (Ge)
ParameterThis compoundSalicylfluorone
Molar Absorptivity (ε) 7.08 x 10⁴ L mol⁻¹ cm⁻¹1.36 x 10⁴ L mol⁻¹ cm⁻¹
Wavelength (λmax) 525 nm510 nm
Medium N,N-dimethylformamide2.4 mol/L HCl with Polyethylene glycol mono
Linear Range -0.05 - 10 µg/25 mL
Determination of Tin (Sn)
ParameterThis compoundSalicylfluorone
Detection Limit 0.03 µg[2]0.0764 µg/mL
Working Range 0.3 - 3.0 µg[2]0 - 0.40 µg/mL
Complex Ratio (Sn:Reagent) -1:4 (in excess reagent)
Wavelength (λmax) 525 nm510 nm (in excess reagent)

Fluorescent Probe Applications

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a condensation reaction between resorcinol and a phthalic anhydride derivative under acidic conditions, often with a catalyst like zinc chloride.

General Procedure:

  • A mixture of resorcinol and the appropriate phthalic anhydride derivative is heated in the presence of an acid catalyst (e.g., concentrated sulfuric acid or zinc chloride).

  • The reaction mixture is heated for several hours to drive the condensation reaction to completion.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Spectrophotometric Determination of Germanium with this compound

Procedure:

  • An aliquot of the sample solution containing Germanium(IV) is placed in a separating funnel.

  • Concentrated hydrochloric acid is added to make the solution 8-9.5 M in HCl.

  • The Germanium tetrachloride is extracted with 10 ml of toluene by shaking for 5 minutes.

  • The organic extract is washed with 10 ml of 8-9.5 M HCl.

  • A 3 ml aliquot of the extract is transferred to a 10-ml calibrated flask.

  • 2 ml of this compound solution in N,N-dimethylformamide is added, and the solution is diluted to the mark with DMF.

  • The absorbance is measured at 525 nm after 30 minutes against a reagent blank.

Spectrophotometric Determination of Tin with Salicylfluorone

Procedure:

  • A solution containing Tin(II) is prepared in a suitable buffer.

  • Salicylfluorone (SAF) and a surfactant like cetyltrimethylammonium bromide (CTMAB) are added to the solution.

  • The mixture is allowed to react to form the Sn(II)-SAF-CTMAB complex.

  • The absorbance of the resulting solution is measured at the wavelength of maximum absorption (510 nm when SAF is in excess).

  • The concentration of Tin(II) is determined from a calibration curve prepared using standard solutions.

Visualizations

Chelation_Reaction cluster_reactants Reactants cluster_products Product Metal_Ion Metal Ion (Mn+) Chelate Metal Chelate Complex Metal_Ion->Chelate Forms complex with Ligand This compound / Salicylfluorone Ligand->Chelate Binds to

Chelation reaction of a metal ion with a fluorone dye.

Experimental_Workflow Sample_Prep Sample Preparation Reagent_Add Addition of this compound or Salicylfluorone Sample_Prep->Reagent_Add Complex_Form Complex Formation Reagent_Add->Complex_Form Spec_Analysis Spectrophotometric Analysis Complex_Form->Spec_Analysis Data_Analysis Data Analysis & Quantification Spec_Analysis->Data_Analysis

General workflow for spectrophotometric metal ion analysis.

Cellular_Pathway Xanthene_Dye This compound / Salicylfluorone Cell_Membrane Cell Membrane Penetration Xanthene_Dye->Cell_Membrane Intracellular_Ions Interaction with Intracellular Metal Ions Cell_Membrane->Intracellular_Ions Fluorescence Fluorescence Emission Intracellular_Ions->Fluorescence Cellular_Processes Modulation of Cellular Processes Intracellular_Ions->Cellular_Processes Amyloid_Aggregation Amyloid-beta Aggregation Cellular_Processes->Amyloid_Aggregation Phototoxicity Phototoxicity Cellular_Processes->Phototoxicity

Generalized cellular interaction pathway of xanthene dyes.

References

A Comparative Guide: Phenylfluorone Method vs. ICP-MS for Trace Element Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trace elements is paramount. The choice of analytical methodology can significantly impact the reliability and efficiency of experimental outcomes. This guide provides a detailed comparison of the traditional Phenylfluorone spectrophotometric method and the modern, high-sensitivity technique of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the validation of trace element analysis.

Principles of the Analytical Methods

This compound Method: A Spectrophotometric Approach

The this compound method is a classical spectrophotometric or fluorometric technique used for the determination of specific metal ions. The underlying principle is the chelation reaction between this compound, a chromogenic or fluorogenic organic reagent, and a target metal ion. This reaction forms a stable, colored or fluorescent complex. The intensity of the color or fluorescence is directly proportional to the concentration of the metal ion in the sample, which can be quantified by measuring the absorbance or fluorescence at a specific wavelength.

G Principle of the this compound Method cluster_0 Sample Preparation cluster_1 Reaction cluster_2 Detection Sample Sample containing Metal Ion (M+) Digestion Acid Digestion (if necessary) Sample->Digestion pH_Adjustment pH Adjustment Digestion->pH_Adjustment Complex_Formation Formation of Colored/Fluorescent Metal-Phenylfluorone Complex [M-PF] pH_Adjustment->Complex_Formation This compound This compound Reagent This compound->Complex_Formation Spectrophotometer Spectrophotometer/ Fluorometer Complex_Formation->Spectrophotometer Measurement Measure Absorbance/ Fluorescence Spectrophotometer->Measurement Concentration Determine Concentration Measurement->Concentration

Principle of the this compound Method

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A High-Sensitivity Technique

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining trace multi-elemental and isotopic concentrations.[1] The sample, typically in a liquid form, is introduced into a high-temperature argon plasma (around 6,000-10,000 Kelvin) which atomizes and ionizes the sample.[2] The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the ions of each specific mass, allowing for highly sensitive and quantitative analysis of a wide range of elements simultaneously.

G Principle of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection Liquid_Sample Liquid Sample Nebulizer Nebulizer Liquid_Sample->Nebulizer Aerosol Aerosol Nebulizer->Aerosol ICP_Torch ICP Torch (Argon Plasma) Aerosol->ICP_Torch Ionization Atomization & Ionization ICP_Torch->Ionization Mass_Spectrometer Mass Spectrometer (e.g., Quadrupole) Ionization->Mass_Spectrometer Separation Separation by Mass-to-Charge Ratio (m/z) Mass_Spectrometer->Separation Detector Detector Separation->Detector Counting Ion Counting Detector->Counting Concentration Elemental Concentration Counting->Concentration

Principle of ICP-MS

Experimental Protocols

This compound Method: A Generalized Protocol

The experimental protocol for the this compound method can vary depending on the specific element and sample matrix. However, a general workflow can be outlined.

G Experimental Workflow for the this compound Method Start Start Sample_Prep 1. Sample Preparation (Digestion/Dilution) Start->Sample_Prep pH_Adjust 2. pH Adjustment Sample_Prep->pH_Adjust Reagent_Add 3. Addition of this compound Reagent & Surfactant (optional) pH_Adjust->Reagent_Add Incubation 4. Incubation for Color/Fluorescence Development Reagent_Add->Incubation Measurement 5. Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Calibration 6. Calibration Curve Preparation Measurement->Calibration Calculation 7. Concentration Calculation Measurement->Calculation Calibration->Calculation End End Calculation->End

This compound Method Workflow

A specific example for the determination of Germanium involves ashing the sample, followed by distillation of germanium tetrachloride. The distillate is then reacted with this compound reagent for colorimetric measurement.[3] For Tin analysis, a preliminary solvent extraction of tin as the iodide may be required before the complex formation with this compound.[2]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A Generalized Protocol

The workflow for ICP-MS analysis is highly automated but requires careful sample preparation and instrument calibration.

G Experimental Workflow for ICP-MS Start Start Sample_Digestion 1. Sample Digestion (e.g., Microwave with acid) Start->Sample_Digestion Dilution 2. Dilution to working concentration Sample_Digestion->Dilution Internal_Std 3. Addition of Internal Standard Dilution->Internal_Std Instrument_Setup 4. Instrument Setup & Optimization Internal_Std->Instrument_Setup Calibration_Run 5. Calibration Standard Analysis Instrument_Setup->Calibration_Run Sample_Analysis 6. Sample Analysis Calibration_Run->Sample_Analysis Data_Processing 7. Data Processing & Quantification Sample_Analysis->Data_Processing End End Data_Processing->End

References

Unveiling the Selectivity of Phenylfluorone: A Comparative Analysis of its Cross-Reactivity with Divalent Cations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of divalent cations is a critical aspect of various analytical and biological studies. Phenylfluorone, a xanthene dye, has been recognized as a chromogenic reagent with the potential for metal ion detection. This guide provides an objective comparison of this compound's cross-reactivity with different divalent cations, supported by available experimental data, to aid in the development of selective analytical methods.

This comparative analysis delves into the spectrophotometric response of this compound to a selection of common divalent cations, namely Zinc (Zn²⁺), Manganese (Mn²⁺), Iron (Fe²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺). The objective is to furnish researchers with the necessary data to evaluate the suitability of this compound for specific applications and to anticipate potential interferences.

Comparative Analysis of this compound's Reactivity with Divalent Cations

The interaction of this compound with divalent cations results in the formation of colored complexes, which can be quantified using spectrophotometry. The key parameters for comparison include the optimal pH for complex formation, the wavelength of maximum absorbance (λmax), and the molar absorptivity (ε), which is a measure of the sensitivity of the reaction.

Divalent CationOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Stoichiometry (Metal:Ligand)Notes
Zinc (Zn²⁺) 7.7 - 8.25858.0 x 10⁴1:1In the presence of hexadecylpyridinium bromide and pyridine.[1]
Manganese (Mn²⁺) Not specified5911.77 x 10⁵Not specifiedIn the presence of Triton X-100 and cetylpyridinium chloride.[2][3]
Iron (Fe²⁺) Acidic520Not specified for this compound1:3Data for a derivative (5-nitro-6-amino-1,10-phenanthroline), suggesting potential reactivity.[4]
Calcium (Ca²⁺) No data availableNo data availableNo data availableNo data availableNo specific studies on complex formation with this compound were identified.
Magnesium (Mg²⁺) No data availableNo data availableNo data availableNo data availableNo specific studies on complex formation with this compound were identified.

Key Observations:

  • This compound demonstrates significant reactivity with Zinc (Zn²⁺) and Manganese (Mn²⁺), forming intensely colored complexes with high molar absorptivities. This indicates a high sensitivity of this compound towards these two divalent cations.

  • The reaction conditions, particularly the pH and the presence of surfactants or other additives, play a crucial role in the formation and stability of the metal-Phenylfluorone complexes.

  • There is a notable lack of specific data on the direct complexation of this compound with Calcium (Ca²⁺) and Magnesium (Mg²⁺). This could imply a lower reactivity or that these interactions have not been a primary focus of research.

  • While direct data for Iron (Fe²⁺) with this compound is limited, studies with its derivatives suggest a potential for interaction.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a generalized experimental protocol for assessing the cross-reactivity of this compound with divalent cations is provided below. This protocol is a composite based on methodologies reported for the analysis of individual cations.

Objective: To determine and compare the spectrophotometric response of this compound to various divalent cations.

Materials:

  • This compound solution (e.g., in ethanol with a small amount of acid for stability).

  • Standard stock solutions (e.g., 1000 ppm) of the divalent cations to be tested (e.g., ZnCl₂, MnCl₂, FeCl₂, CaCl₂, MgCl₂).

  • Buffer solutions covering a range of pH values (e.g., acetate, phosphate, borate buffers).

  • Surfactant solutions (optional, e.g., cetylpyridinium chloride, Triton X-100).

  • Spectrophotometer capable of visible wavelength measurements.

  • pH meter.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of this compound of a suitable concentration.

    • Prepare a series of diluted standard solutions for each divalent cation from the stock solutions.

    • Prepare buffer solutions for the desired pH range.

  • Determination of Optimal Wavelength (λmax):

    • For each divalent cation, in a volumetric flask, add a known concentration of the cation, the this compound solution, and a buffer solution to achieve a specific pH.

    • If using, add the surfactant solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the reaction to proceed for a set amount of time for color development.

    • Scan the absorbance of the resulting solution over the visible spectrum (e.g., 400-700 nm) against a reagent blank (containing all components except the cation).

    • The wavelength at which the maximum absorbance is observed is the λmax for that cation-Phenylfluorone complex.

  • Determination of Optimal pH:

    • For each cation, prepare a series of solutions as described above, but vary the pH using different buffer solutions.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance versus pH to determine the optimal pH range for complex formation.

  • Construction of Calibration Curve and Determination of Molar Absorptivity:

    • At the optimal pH and λmax for each cation, prepare a series of solutions with varying concentrations of the cation.

    • Measure the absorbance of each solution.

    • Plot a calibration curve of absorbance versus concentration.

    • According to Beer's Law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where 'b' is the path length of the cuvette (typically 1 cm).

  • Selectivity Study (Interference Analysis):

    • To assess the selectivity of this compound, prepare a solution containing a fixed concentration of the primary cation of interest.

    • To this solution, add increasing concentrations of other potentially interfering divalent cations.

    • Measure the absorbance and determine the concentration at which the interfering ion causes a significant change in the absorbance of the primary cation.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for investigating the cross-reactivity of this compound with different divalent cations.

G cluster_0 Preparation cluster_1 Optimization cluster_2 Quantification & Comparison cluster_3 Output Reagents Prepare Reagents (this compound, Cation Standards, Buffers) Wavelength Determine λmax for each Cation Reagents->Wavelength Initial Reaction Setup pH Determine Optimal pH for each Cation Wavelength->pH Fixed λmax Calibration Construct Calibration Curves pH->Calibration Optimal Conditions Molar_Abs Calculate Molar Absorptivity (ε) Calibration->Molar_Abs From Slope Selectivity Perform Interference Studies Calibration->Selectivity Cross-Reactivity Check Data_Table Comparative Data Table Molar_Abs->Data_Table Selectivity->Data_Table

Caption: Experimental workflow for assessing the cross-reactivity of this compound with divalent cations.

The logical flow of the experimental process for evaluating the interaction between this compound and various divalent cations can be visualized in the following relationship diagram.

G cluster_cations Divalent Cations This compound This compound Complex Metal-Phenylfluorone Complex Formation This compound->Complex Zn Zn²⁺ Zn->Complex Mn Mn²⁺ Mn->Complex Fe Fe²⁺ Fe->Complex Ca Ca²⁺ Ca->Complex Mg Mg²⁺ Mg->Complex Spectro Spectrophotometric Measurement (Absorbance at λmax) Complex->Spectro Data Quantitative Data (ε, Optimal pH) Spectro->Data

Caption: Logical relationship of this compound's interaction with divalent cations leading to quantifiable data.

References

A Comparative Guide to Phenylfluorone Derivatives for Sensitive and Selective Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison guide on the sensitivity and selectivity of Phenylfluorone derivatives for metal ion detection. This guide provides a detailed analysis of the performance of various this compound-based chromogenic reagents, supported by experimental data, to assist in the selection of the most suitable derivative for specific analytical applications.

This compound (PF), chemically known as 9-phenyl-2,3,7-trihydroxy-6-fluorone, and its derivatives are a class of organic compounds widely recognized for their ability to form intensely colored complexes with a variety of metal ions. This property makes them valuable reagents in spectrophotometric analysis for the determination of trace metal concentrations in environmental, biological, and industrial samples. The sensitivity and selectivity of these reactions can be fine-tuned by modifying the chemical structure of the this compound molecule.

This guide focuses on a comparative analysis of this compound and its substituted derivatives, providing a clear overview of their analytical performance for the detection of key metal ions such as Molybdenum (Mo), Tin (Sn), and Germanium (Ge).

Performance Comparison of this compound Derivatives

The efficacy of a chromogenic reagent is determined by its sensitivity, indicated by the molar absorptivity (ε), and its adherence to Beer's Law within a specific concentration range. The following table summarizes the key performance indicators for this compound and its Salicylfluorone derivative in the detection of Molybdenum.

DerivativeAnalyteWavelength (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linear Range (µg/mL)
This compoundMo(VI)5261.05 x 10⁵0.02 - 0.14[1]
SalicylfluoroneMo(VI)5161.0 x 10⁵0 - 0.5[2]

Table 1: Comparison of Sensitivity for Molybdenum (VI) Detection.

In addition to Molybdenum, this compound has been effectively used for the determination of other metal ions. For instance, a modified this compound method for Tin (IV) detection demonstrated a working range of 0.2 to 3.0 µg/50 mL[3]. Similarly, this compound is a well-established reagent for the spectrophotometric determination of Germanium[4][5].

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are summaries of the experimental protocols for the determination of Molybdenum, Tin, and Germanium using this compound derivatives.

Determination of Molybdenum (VI) using this compound

This method is based on the reaction of Molybdenum (VI) with this compound in the presence of a surfactant, lauryldimethylbenzylammonium bromide, in a hydrochloric acid medium.

Reagents:

  • This compound (PF) solution (5x10⁻⁴ mol L⁻¹): Dissolve 0.0400 g of 2,3,7-trihydroxy-9-phenyl-6-fluorone in methanol containing 0.5 mL of concentrated HCl and dilute to 250 mL with methanol.

  • Molybdenum (VI) standard solution.

  • Lauryldimethylbenzylammonium bromide solution.

  • Hydrochloric acid (1.0 mol L⁻¹).

  • Sodium fluoride solution (0.5%).

Procedure:

  • Transfer a 10 mL aliquot of the sample solution into a 25 mL volumetric flask.

  • Add 5 mL of the surfactant solution, 0.6 mL of the PF solution, 2.5 mL of 1.0 mol L⁻¹ HCl, and 0.5 mL of 0.5% NaF solution.

  • Dilute to the mark with redistilled water.

  • Measure the absorbance at 526 nm.

Determination of Tin (IV) using this compound

This procedure involves the formation of a Tin (IV)-Phenylfluorone complex in the presence of cetyl trimethyl ammonium bromide (CTAB).

Reagents:

  • This compound solution (10 mg/100 mL): Dissolve 10 mg of this compound in approximately 25 mL of ethanol containing 0.2 mL of concentrated sulfuric acid, and dilute to 100 mL with ethanol.

  • Tin (IV) standard solution.

  • Cetyl trimethyl ammonium bromide (CTAB) solution.

  • Sulphuric acid (2N).

Procedure:

  • The Tin (IV)-fluorone complex is formed at pH 1.2.

  • Allow 30 minutes for complete color development.

  • Measure the absorbance at 530 nm. The color is stable for about two hours.

Experimental Workflow and Signaling Mechanism

The underlying principle of these spectrophotometric methods is the formation of a colored complex between the this compound derivative and the target metal ion. This interaction leads to a change in the electronic structure of the reagent, resulting in a shift in its maximum absorbance wavelength and an increase in its molar absorptivity. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, which forms the basis for quantification.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Complex Formation cluster_measurement Spectrophotometric Analysis Sample Analyte Solution Mix Mixing & Incubation Sample->Mix Reagent This compound Derivative Solution Reagent->Mix Buffer Buffer/Surfactant Solution Buffer->Mix Spectro Measure Absorbance at λmax Mix->Spectro Quant Quantification via Calibration Curve Spectro->Quant

A generalized workflow for spectrophotometric metal ion detection.

The signaling mechanism involves the chelation of the metal ion by the hydroxyl groups of the this compound derivative. This complexation enhances the rigidity of the molecule and promotes charge transfer, leading to the observed color change.

signaling_mechanism cluster_reactants Reactants cluster_product Product PF This compound Derivative (Low Absorbance) Complex [PF-Metal] Complex (High Absorbance) PF->Complex Chelation Metal Metal Ion Metal->Complex

The basic signaling mechanism of this compound-based sensors.

This guide serves as a valuable resource for researchers and scientists, enabling them to make informed decisions in selecting the appropriate this compound derivative for their specific analytical needs, thereby enhancing the accuracy and efficiency of metal ion analysis.

References

Inter-laboratory Validation of a Phenylfluorone-Based Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Method Performance Comparison

The selection of an analytical method is often a trade-off between various performance characteristics, instrumentation availability, and sample throughput. The following tables summarize the quantitative performance data for the Phenylfluorone-based method and its alternatives for the determination of tin.

Table 1: Performance Characteristics of the this compound-Based Spectrophotometric Method for Tin Determination

Validation ParameterPerformance Characteristic
Linearity Range 0.2 - 3.0 µg/50 mL[1]
Limit of Detection (LOD) 0.03 µg
Precision Coefficient of Variation (CV): 0.8% for 1 µg of tin
Stability The colored complex is stable for about two hours[1]

Table 2: Performance Characteristics of Graphite Furnace Atomic Absorption Spectrometry (GFAAS) for Tin Determination

Validation ParameterPerformance Characteristic
Linearity Range 0.05 - 0.20 mg/L[2]
Limit of Detection (LOD) 6.7 µg/L[2]
Accuracy (Recovery) 99.2% - 104.4%[2]
Precision (RSD) 4.3%

Table 3: Performance Characteristics of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Tin Determination

Validation ParameterPerformance Characteristic
Detection Limits Can reach parts per trillion (ppt) levels
Linearity Range Wide dynamic range, typically from <1 ng/L to high mg/L
Accuracy High, though dependent on effective matrix interference removal
Precision Generally high, with RSDs typically below 5%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of analytical results. Below are the outlined methodologies for the this compound-based method and the comparative techniques.

This compound-Based Spectrophotometric Method for Tin

This method relies on the formation of a colored complex between tin and this compound, which can be measured spectrophotometrically.

1. Reagent Preparation:

  • Tin(IV) Stock Solution: Dissolve 0.1000 g of pure granulated tin in 20 mL of concentrated sulfuric acid by heating. After cooling, dilute to the mark in a volumetric flask with distilled water.

  • This compound Solution: Dissolve 10 mg of this compound in 25 mL of ethanol containing 0.2 mL of concentrated sulfuric acid, and dilute to 100 mL with ethanol.

  • Cetyl Trimethyl Ammonium Bromide (CTAB) Solution: Dissolve 0.10 g of CTAB in distilled water with warming and dilute to 100 mL.

2. Sample Preparation:

  • For solid samples, an appropriate digestion procedure is required to bring the tin into a soluble form.

  • For liquid samples, a preliminary solvent extraction of tin as the iodide may be necessary.

3. Color Development and Measurement:

  • Transfer an aliquot of the sample solution to a volumetric flask.

  • Adjust the pH to approximately 1.2.

  • Add the this compound solution and CTAB solution.

  • Allow the color to develop for about 30 minutes.

  • Measure the absorbance at the wavelength of maximum absorption (around 530 nm) against a reagent blank.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS) for Tin

GFAAS offers high sensitivity for the determination of trace and ultra-trace elements.

1. Reagent Preparation:

  • Tin Standard Solutions: Prepare a series of standard solutions by diluting a stock tin standard with a suitable diluent (e.g., 2% nitric acid).

  • Matrix Modifier: A solution of Palladium (Pd) and Magnesium (Mg) nitrate is commonly used.

2. Sample Preparation:

  • Samples are typically digested using a closed-vessel microwave digestion system with concentrated nitric acid.

  • The digest is then diluted with deionized water.

3. Instrumental Analysis:

  • Set up the GFAAS instrument with a tin hollow cathode lamp or electrodeless discharge lamp.

  • Optimize the furnace program, including drying, pyrolysis (ashing), and atomization temperatures. For tin, typical pyrolysis and atomization temperatures are around 1000 °C and 1800-2300 °C, respectively.

  • Inject a small volume of the prepared sample or standard into the graphite tube.

  • Measure the absorbance of the tin atomic vapor at the resonant wavelength (e.g., 286.3 nm).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Tin

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, known for its high sensitivity and multi-element capability.

1. Reagent Preparation:

  • Tin Standard Solutions: Prepare a series of multi-element or single-element standard solutions in a matrix matching the samples (typically 2% nitric acid).

  • Internal Standard Solution: An internal standard (e.g., Yttrium, Indium) is added to all samples, standards, and blanks to correct for instrumental drift and matrix effects.

2. Sample Preparation:

  • Microwave digestion with concentrated nitric acid is the most common method for sample preparation.

  • The digested sample is diluted with high-purity deionized water to a final acid concentration of approximately 2%.

3. Instrumental Analysis:

  • Tune the ICP-MS instrument to ensure optimal performance (e.g., sensitivity, resolution, low oxide ratios).

  • Introduce the samples and standards into the plasma, where they are atomized and ionized.

  • The ions are then passed into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

  • Quantification is performed using a calibration curve generated from the standard solutions.

Visualizations

Workflow for Heavy Metal Testing in Active Pharmaceutical Ingredients (APIs)

The following diagram illustrates a typical workflow for the assessment of heavy metal impurities in APIs, from sample reception to final reporting.

Workflow for Heavy Metal Testing in APIs cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception & Login Sample_Preparation Sample Preparation (e.g., Digestion) Sample_Reception->Sample_Preparation This compound This compound Method (Spectrophotometry) Sample_Preparation->this compound Colorimetric Analysis GFAAS GFAAS Sample_Preparation->GFAAS Atomic Absorption Analysis ICP_MS ICP-MS Sample_Preparation->ICP_MS Mass Spectrometric Analysis Data_Acquisition Data Acquisition This compound->Data_Acquisition GFAAS->Data_Acquisition ICP_MS->Data_Acquisition Data_Processing Data Processing & Review Data_Acquisition->Data_Processing Reporting Reporting & Certificate of Analysis Data_Processing->Reporting

Caption: A generalized workflow for the analysis of heavy metal impurities in APIs.

Simplified Toxicological Pathway of Tin Compounds

This diagram illustrates a simplified overview of the potential toxicological effects of tin compounds upon exposure.

Simplified Toxicological Pathway of Tin cluster_0 Absorption & Distribution cluster_1 Cellular & Organ Effects cluster_2 Excretion Exposure Exposure to Tin Compounds (Inorganic & Organic) Absorption Absorption (e.g., Gastrointestinal Tract) Exposure->Absorption Distribution Distribution via Bloodstream Absorption->Distribution Interference Interference with Iron & Copper Metabolism Distribution->Interference Enzyme_Inhibition Inhibition of Enzymes (e.g., Heme, Cytochrome P450) Distribution->Enzyme_Inhibition Excretion Excretion (Primarily via Feces and Urine) Distribution->Excretion Organ_Toxicity Organ Toxicity (Liver, Kidneys, Nervous System) Interference->Organ_Toxicity Enzyme_Inhibition->Organ_Toxicity

Caption: An overview of the absorption, distribution, and toxic effects of tin compounds.

References

Phenylfluorone-Based Assays vs. Instrumental Methods: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly for the quantification of metal ions in various matrices, researchers are often faced with a choice between traditional colorimetric methods and modern instrumental techniques. This guide provides a comprehensive cost-benefit analysis of phenylfluorone-based assays, a classic colorimetric method, against advanced instrumental methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS). This comparison is tailored for researchers, scientists, and drug development professionals to aid in selecting the most appropriate analytical technique for their specific needs, balancing performance with budgetary and practical constraints.

Executive Summary

This compound-based assays offer a cost-effective, accessible, and straightforward approach for the quantification of certain metal ions, like tin and germanium. These methods are particularly advantageous for laboratories with limited budgets or those requiring a simple, rapid screening tool. In contrast, instrumental methods like ICP-MS and AAS provide superior sensitivity, specificity, and throughput, making them the gold standard for regulatory compliance, trace-level quantification, and analysis of complex matrices. The choice between these approaches hinges on a careful consideration of factors such as the required limit of detection, sample throughput, budget, and the nature of the analytical problem.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of this compound-based assays and instrumental methods for the determination of tin, a common analyte for which this compound is employed.

Table 1: Performance Characteristics of this compound-Based Assay vs. Instrumental Methods for Tin Determination

ParameterThis compound-Based AssayAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) 0.03 µg/mL[1]~4 mg/kg (in food matrix)[2]~0.01 µg/L (ppb)[3][4]
Limit of Quantification (LOQ) 2.5 mg/kg (in food matrix)[5]Not explicitly stated, but higher than ICP-MSNot explicitly stated, but in the low µg/L range
Working Range 0.2 - 3.0 µg/50mLµg/mL to low mg/L rangeng/L to mg/L range
Precision (RSD%) < 1% for 1 µg of tinGenerally <10%1.87% - 5.8%
Accuracy (Recovery %) Not explicitly stated in comparative studiesGood agreement with NAA91.3% - 105.2%
Specificity Susceptible to interferences from other metal ionsGenerally good, but can have spectral interferencesHigh, with potential for isobaric interferences

Table 2: Cost and Throughput Comparison

ParameterThis compound-Based AssayAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Initial Instrument Cost Low (Spectrophotometer)ModerateHigh
Cost per Sample LowModerateHigh
Reagents & Consumables Inexpensive, common laboratory reagentsModerate (hollow cathode lamps, gases)Expensive (high-purity gases, cones, detectors)
Personnel Expertise Minimal training requiredModerate training requiredExtensive training and expertise required
Sample Throughput Low to moderateModerateHigh
Analysis Time per Sample ~30-60 minutes for color developmentMinutesMinutes

Experimental Methodologies

This compound-Based Spectrophotometric Method for Tin

This method relies on the formation of a colored complex between tin (IV) ions and this compound in an acidic solution. The intensity of the color, which is directly proportional to the tin concentration, is measured using a spectrophotometer.

Sample Preparation (Digestion of Canned Food Sample):

  • Homogenize the food sample.

  • Weigh approximately 1.0 g of the homogenized sample into a digestion vessel.

  • Add a suitable mixture of acids (e.g., nitric acid and sulfuric acid).

  • Digest the sample using a microwave digestion system or by heating on a hot plate until a clear solution is obtained.

  • Cool the digest and dilute it to a known volume with deionized water.

Colorimetric Determination:

  • Pipette an aliquot of the diluted sample digest into a colorimetric tube.

  • Add a masking agent, such as tartaric acid, to prevent interference from other ions.

  • Adjust the pH of the solution to the optimal range for complex formation (typically weakly acidic).

  • Add a stabilizer, such as gelatin or a surfactant, to keep the colored complex in solution.

  • Add a solution of this compound and allow time for the color to develop (typically 30-60 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (around 510-530 nm) using a spectrophotometer.

  • Determine the concentration of tin from a calibration curve prepared using standard tin solutions.

Instrumental Method: HPLC-ICP-MS for Tin Speciation

This powerful hyphenated technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and elemental specificity of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). It is particularly useful for speciation analysis, which is the separation and quantification of different chemical forms of an element.

Sample Preparation (for beverage or water samples):

  • Acidify the liquid sample with an appropriate acid (e.g., HCl).

  • Filter the sample through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter.

  • The sample is then ready for direct injection into the HPLC system.

HPLC-ICP-MS Analysis:

  • Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system. A specific HPLC column (e.g., a C18 column) is used to separate the different tin species based on their chemical properties. The mobile phase composition and flow rate are optimized to achieve good separation.

  • Nebulization and Ionization: The eluent from the HPLC column is introduced into the ICP-MS. A nebulizer converts the liquid into a fine aerosol, which is then transported into the high-temperature argon plasma (around 6000-10000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the tin species.

  • Mass Spectrometry Detection: The ions generated in the plasma are extracted into the mass spectrometer. The mass analyzer separates the ions based on their mass-to-charge ratio. A detector then counts the number of ions for each specific mass, providing a signal that is proportional to the concentration of each tin isotope.

  • Quantification: The concentration of each tin species is determined by comparing its peak area in the chromatogram to a calibration curve generated from standards of known concentration.

Visualizing the Workflows

This compound Assay Workflow

Phenylfluorone_Workflow cluster_prep Sample Preparation cluster_analysis Colorimetric Analysis cluster_quant Quantification Sample Canned Food Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh Sample Homogenize->Weigh Digest Acid Digestion Weigh->Digest Dilute Dilute to Volume Digest->Dilute Aliquot Take Aliquot Dilute->Aliquot AddReagents Add Masking Agent, pH Adjustment, Stabilizer Aliquot->AddReagents AddPF Add this compound AddReagents->AddPF ColorDev Color Development (30-60 min) AddPF->ColorDev Measure Measure Absorbance (Spectrophotometer) ColorDev->Measure Calculate Calculate Tin Concentration Measure->Calculate CalCurve Prepare Calibration Curve CalCurve->Calculate

Caption: Workflow for tin determination using the this compound method.

HPLC-ICP-MS Experimental Workflow

HPLC_ICPMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_icpms ICP-MS Detection cluster_quant Data Analysis Sample Liquid Sample (e.g., Beverage) Acidify Acidify Sample->Acidify Filter Filter (0.22 µm) Acidify->Filter Inject Inject into HPLC Filter->Inject Column Chromatographic Column (e.g., C18) Inject->Column Elution Separation of Tin Species Column->Elution Nebulizer Nebulizer Elution->Nebulizer Plasma Argon Plasma (Ionization) Nebulizer->Plasma MassSpec Mass Spectrometer (Separation by m/z) Plasma->MassSpec Detector Detector MassSpec->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Species (Calibration Curve) Chromatogram->Quantify

Caption: Workflow for tin speciation analysis using HPLC-ICP-MS.

Cost-Benefit Analysis

This compound-Based Assays:

  • Benefits:

    • Low Cost: The primary advantage is the significantly lower initial investment in equipment (a basic spectrophotometer) and inexpensive reagents.

    • Simplicity: The procedure is relatively simple and does not require highly specialized personnel.

    • Accessibility: The required instrumentation and reagents are commonly available in most analytical laboratories.

  • Drawbacks:

    • Lower Sensitivity: The limit of detection is generally higher than that of instrumental methods, making it unsuitable for trace and ultra-trace analysis.

    • Lower Specificity: The method is prone to interferences from other metal ions that can also form colored complexes with this compound, potentially leading to inaccurate results.

    • Lower Throughput: The manual nature of the assay and the required color development time limit the number of samples that can be analyzed in a day.

    • Limited Scope: It is typically a single-element method and not suitable for multi-element analysis.

Instrumental Methods (ICP-MS, AAS):

  • Benefits:

    • High Sensitivity: These techniques offer exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is crucial for trace metal analysis and regulatory compliance.

    • High Specificity: Instrumental methods are less prone to interferences than colorimetric methods. ICP-MS, in particular, can distinguish between different isotopes of an element.

    • High Throughput: Modern instrumental systems are equipped with autosamplers, allowing for the automated and rapid analysis of a large number of samples.

    • Multi-element Capability: ICP-MS and ICP-OES can simultaneously measure a wide range of elements in a single sample run.

  • Drawbacks:

    • High Cost: The initial purchase price of the instrumentation is substantial, and operational costs, including high-purity gases, consumables, and maintenance, are also high.

    • Complexity: Operating and maintaining these instruments requires highly trained and experienced personnel.

    • Matrix Effects: Complex sample matrices can sometimes suppress or enhance the analytical signal, requiring careful method development and matrix matching.

Conclusion and Recommendations

The choice between this compound-based assays and instrumental methods should be guided by the specific requirements of the analytical task.

  • This compound-based assays are a suitable choice for:

    • Educational and training purposes.

    • Preliminary screening of samples to identify those with high concentrations of the target analyte.

    • Laboratories with limited financial resources.

    • Applications where high sensitivity and specificity are not critical.

  • Instrumental methods are the preferred choice for:

    • Research and development in pharmaceuticals and other regulated industries.

    • Trace and ultra-trace metal analysis.

    • Analysis of complex sample matrices.

    • High-throughput sample analysis.

    • Applications requiring high accuracy and precision for regulatory compliance.

References

Phenylfluorone: A Superior Alternative to Traditional Colorimetric Reagents for Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, the precise quantification of metal ions is paramount for researchers, scientists, and drug development professionals. While traditional colorimetric reagents have long served this purpose, the advent of Phenylfluorone marks a significant advancement in spectrophotometric analysis. This guide provides an objective comparison of this compound's performance against established colorimetric reagents, supported by experimental data, to highlight its advantages in sensitivity and application.

Enhanced Performance Metrics of this compound

This compound distinguishes itself from traditional reagents through superior sensitivity and a high molar absorptivity, allowing for the detection of lower concentrations of metal ions. While its selectivity can be a limitation, this is often addressed through the use of masking agents or separation techniques in experimental protocols.

A comparative summary of key performance indicators for this compound and traditional reagents for the determination of copper, germanium, and molybdenum is presented below.

ReagentTarget IonMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Detection LimitKey Interferences
This compound Copper (II)9.67 x 10⁴[1]0.028 µg/mL[1]Cations forming complexes with this compound[1]
GermaniumNot explicitly found1-2 ppm (in geological samples)[2]Elements forming volatile chlorides during distillation[2]
Molybdenum (VI)Not explicitly foundNot explicitly foundNot explicitly found
Sodium Diethyldithiocarbamate Copper (II)Not explicitly foundNot explicitly foundOther metal ions forming complexes
Cuprizone Copper (II)Not explicitly found~1 mg/LNot explicitly found
Dithizone Lead, Zinc, Copper, etc.Varies with metalNot explicitly foundMany heavy metals, requiring pH control and masking agents
Toluene-3,4-dithiol MolybdenumNot explicitly found0.2–100 μMNot explicitly found
5,7-dibromo-8-hydroxyquinoline Molybdenum (VI)Not explicitly foundNot explicitly foundMercury and stannous ions

Experimental Protocols: A Methodological Overview

The effective application of any colorimetric reagent is contingent upon a well-defined experimental protocol. Below are detailed methodologies for the determination of specific metal ions using this compound and a traditional reagent, Dithizone.

Determination of Copper (II) using this compound

This method is based on the formation of a blue-colored complex of Cu(II) with this compound in the presence of cetylpyridinium chloride (CP) and Triton X-100.

Reagents:

  • Standard copper (II) solution

  • This compound (PF) solution

  • Cetylpyridinium chloride (CP) solution

  • Triton X-100 solution

  • Buffer solution (to maintain optimal pH)

Procedure:

  • To an aliquot of the sample solution containing copper (II), add the buffer solution to adjust the pH.

  • Add the this compound, cetylpyridinium chloride, and Triton X-100 solutions.

  • Dilute the solution to a known volume with distilled water.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of the solution at 595 nm against a reagent blank.

  • Construct a calibration curve using standard copper solutions to determine the concentration of copper in the sample.

G cluster_prep Sample Preparation cluster_reaction Color Development cluster_measurement Measurement cluster_analysis Analysis Sample Sample Solution (containing Cu²⁺) Buffer Add Buffer (pH adjustment) Sample->Buffer Reagents Add PF, CP, Triton X-100 Buffer->Reagents Dilution Dilute to Known Volume Reagents->Dilution Development Allow Color to Develop Dilution->Development Absorbance Measure Absorbance at 595 nm Development->Absorbance Calibration Construct Calibration Curve Absorbance->Calibration Concentration Determine Cu²⁺ Concentration Calibration->Concentration

Caption: Experimental workflow for copper determination using this compound.

Determination of Lead using Dithizone

This protocol involves the extraction of lead from an aqueous sample into an organic phase using a dithizone solution.

Reagents:

  • Standard lead solution

  • Dithizone solution in chloroform or carbon tetrachloride

  • Buffer solution (to control pH)

  • Cyanide solution (as a masking agent)

  • Hydroxylamine hydrochloride solution (to prevent oxidation of dithizone)

Procedure:

  • Prepare a series of standard lead solutions.

  • To each standard and the sample solution in a separatory funnel, add the buffer solution to adjust the pH.

  • Add hydroxylamine hydrochloride and cyanide solutions.

  • Add a known volume of the dithizone solution and shake vigorously to extract the lead-dithizone complex into the organic layer.

  • Allow the layers to separate and collect the organic phase.

  • Measure the absorbance of the organic phase at the wavelength of maximum absorption for the lead-dithizone complex (typically around 520 nm).

  • Prepare a calibration curve by plotting absorbance versus the concentration of the lead standards.

G A Aqueous Sample (containing Pb²⁺) B Add Buffer, Masking & Reducing Agents A->B C Add Dithizone Solution B->C D Shake to Extract C->D E Phase Separation D->E F Aqueous Phase (discard) E->F Upper Layer G Organic Phase (Pb-Dithizone complex) E->G Lower Layer H Measure Absorbance G->H I Determine Pb²⁺ Concentration H->I G Metal Metal Ion (Analyte) Complex Metal-Reagent Complex (Colored) Metal->Complex Reagent Colorimetric Reagent (e.g., this compound) Reagent->Complex Signal Spectrophotometric Detection Complex->Signal Absorbance of Light

References

A Comparative Analysis of Phenylfluorone and its Dihydroxylated Analogue for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide presents a detailed comparative study of Phenylfluorone and a theoretical dihydroxylated derivative, herein referred to as Dihydroxythis compound. This analysis is intended for researchers, scientists, and professionals in drug development, providing objective comparisons based on known properties and theoretical extrapolations, supported by experimental data for this compound.

Introduction

This compound, a member of the xanthene dye family, is a well-established organic compound recognized for its chromogenic and fluorescent properties.[1][2] It is widely utilized in analytical chemistry as a spectrophotometric reagent for the determination of various heavy metals, including copper, germanium, and molybdenum.[3][4][5] The term "Dihydroxythis compound" does not correspond to a standard, commercially available compound and lacks specific literature. For the purpose of this comparative guide, Dihydroxythis compound is defined as this compound with two additional hydroxyl groups on the C9 phenyl ring, specifically at the 3' and 4' positions. This guide will compare the known characteristics of this compound with the projected properties of this hypothetical dihydroxylated analogue.

Chemical Structure and Properties: A Comparative Overview

The core structural difference between this compound and the theoretical Dihydroxythis compound lies in the hydroxylation of the phenyl group at the 9-position. This seemingly minor alteration is predicted to have significant impacts on the molecule's physicochemical properties and its interactions with other substances.

PropertyThis compoundDihydroxythis compound (Theoretical)
Synonyms 9-Phenyl-2,3,7-trihydroxy-6-fluorone, Fluorone Black9-(3,4-Dihydroxyphenyl)-2,3,7-trihydroxy-6-fluorone
Molecular Formula C19H12O5C19H12O7
Molecular Weight 320.30 g/mol 352.29 g/mol
Appearance Yellow to orange or dark red/purplish-red powderExpected to be a darker colored powder
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroformPredicted to have increased water solubility and altered solubility in organic solvents due to increased polarity
Key Functional Groups Phenyl group, trihydroxy-fluorone coreDihydroxyphenyl group, trihydroxy-fluorone core
Chelating Ability Forms chelates with metal ionsExpected to have enhanced or altered metal chelation properties due to the catechol-like moiety

Performance in Analytical Applications: A Comparative Projection

This compound's utility in analytical chemistry stems from its ability to form colored complexes with metal ions, allowing for their spectrophotometric quantification. The introduction of a dihydroxyphenyl group is anticipated to modulate this performance.

ParameterThis compoundDihydroxythis compound (Theoretical)
Metal Ion Selectivity Selective for certain heavy metals like Ge, Sn, Cu, MoThe catechol-like structure on the phenyl ring may introduce selectivity for a different range of metal ions or enhance affinity for existing ones.
Sensitivity High sensitivity in spectrophotometric methodsPotentially higher sensitivity due to stronger or more stable complex formation.
Complex Stability Forms stable complexes suitable for analysisThe additional hydroxyl groups could lead to the formation of more stable, multidentate complexes.
Optimal pH Range Dependent on the specific metal ion being analyzedThe optimal pH for complex formation is likely to be different due to the altered acidity of the molecule.
Molar Absorptivity High molar absorptivity of its metal complexesExpected to have a different molar absorptivity and a potential bathochromic (red) shift in the absorption maximum of its metal complexes.

Experimental Protocols

While no specific experimental data for Dihydroxythis compound is available, a comparative study would necessitate the following key experiments:

Synthesis of Dihydroxythis compound

A plausible synthetic route would mirror that of this compound, which involves the acid-catalyzed condensation of a resorcinol derivative with an appropriate aldehyde. In this case, 3,4-dihydroxybenzaldehyde would be condensed with 1,2,4-trihydroxybenzene (hydroxyhydroquinone).

Spectrophotometric Analysis of Metal Chelation

Objective: To compare the metal ion selectivity, sensitivity, and optimal reaction conditions of this compound and Dihydroxythis compound.

Protocol:

  • Preparation of Reagent Solutions: Prepare stock solutions of this compound and synthesized Dihydroxythis compound in a suitable organic solvent (e.g., ethanol).

  • Preparation of Metal Ion Solutions: Prepare standard solutions of various metal ions (e.g., Cu²⁺, Ge⁴⁺, Mo⁶⁺, Fe³⁺, Al³⁺).

  • pH Optimization: For each reagent and each metal ion, prepare a series of solutions with varying pH values using appropriate buffer systems. Add a fixed amount of the reagent and metal ion solution to each buffer.

  • Spectrophotometric Measurement: Measure the absorbance spectra of the resulting solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) for each complex.

  • Determination of Stoichiometry: Employ methods such as the mole-ratio method or Job's plot to determine the stoichiometry of the metal-ligand complexes.

  • Calibration Curve and Sensitivity: Under optimal pH conditions, prepare a series of solutions with a fixed concentration of the reagent and varying concentrations of the metal ion. Construct a calibration curve by plotting absorbance versus metal ion concentration to determine the linear range and calculate the molar absorptivity.

Visualizing Methodologies and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Synthesis of Phenylfluorones cluster_0 Reactants A 1,2,4-Trihydroxybenzene D Condensation Reaction A->D B Aldehyde B->D C Acid Catalyst (e.g., H2SO4) C->D catalyzes E This compound Derivative D->E

Caption: Synthetic pathway for this compound derivatives.

G Spectrophotometric Metal Analysis Workflow A Prepare Reagent and Metal Ion Solutions B Optimize Reaction pH A->B C Complex Formation B->C D Measure Absorbance (UV-Vis Spectrophotometer) C->D E Data Analysis: - λmax - Stoichiometry - Molar Absorptivity D->E

Caption: Workflow for comparative spectrophotometric analysis.

Conclusion

This compound is a valuable reagent in analytical chemistry with well-documented applications. While "Dihydroxythis compound" is not a readily available compound, a theoretical examination of its structure suggests it could offer enhanced or modified properties for metal chelation and analysis. The presence of a catechol-like moiety on the phenyl ring is predicted to increase polarity and alter its selectivity and sensitivity towards metal ions. Further research, beginning with the synthesis and characterization of various dihydroxythis compound isomers, is warranted to experimentally validate these theoretical advantages and potentially expand the repertoire of high-performance analytical reagents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenylfluorone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical reagents. Phenylfluorone, a common chromogenic agent, requires careful handling and a structured disposal plan to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2] this compound is classified as a skin, eye, and respiratory irritant.[3][4][5]

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Operational Disposal Plan: A Step-by-Step Guide

The primary method for this compound disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Do not discharge this compound or its waste into sewer systems or the environment.

Step 1: Waste Collection and Segregation

  • Collect all this compound waste, including contaminated materials like gloves, wipes, and pipette tips, in a designated, sturdy, and leak-proof container that is chemically resistant.

  • Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents.

Step 2: Labeling

  • Clearly label the waste container as "Hazardous Waste" and with the full chemical name, "this compound Waste."

  • Include the date when waste accumulation began and any other components present in the waste mixture.

Step 3: Storage

  • Keep the waste container tightly sealed except when adding waste.

  • Store the container in a designated, cool, dry, and well-ventilated secondary containment area to prevent spills and accidental reactions.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

Step 5: Decontamination of Empty Containers

  • Thoroughly empty any container that held this compound.

  • The first rinse of the container should be collected and treated as hazardous waste.

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.

  • After proper decontamination, deface or remove the original label and dispose of the container as directed by your institution's policies.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Remove all sources of ignition.

  • Wearing appropriate PPE, prevent the further spread of the spill.

  • For solid this compound, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation.

  • For solutions, absorb the spill with an inert, non-combustible material like sand or vermiculite and place it in the hazardous waste container.

  • Clean the spill area thoroughly and dispose of all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound.

PropertyValue
Chemical Formula C₁₉H₁₂O₅
Molecular Weight 320.3 g/mol
Appearance Orange to dark red or purplish-red powder
Melting Point 71°C (lit.)
Boiling Point 57°C (lit.)
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process in the event of a spill.

Phenylfluorone_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect this compound Waste in a Labeled, Resistant Container A->B C Segregate from Incompatible Chemicals B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Keep Container Tightly Sealed D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Professional Disposal (e.g., Incineration) F->G H Decontaminate Empty Containers (Triple Rinse) G->H

Caption: this compound Disposal Workflow.

Phenylfluorone_Spill_Response Spill This compound Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill & Prevent Spread PPE->Contain Solid Solid Spill: Sweep carefully, avoiding dust Contain->Solid If Solid Liquid Liquid Spill: Absorb with inert material Contain->Liquid If Liquid Collect Collect Waste in Hazardous Waste Container Solid->Collect Liquid->Collect Decon Decontaminate Spill Area Collect->Decon Report Report Spill to Supervisor & EHS Decon->Report

Caption: this compound Spill Response Plan.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylfluorone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Phenylfluorone, a xanthene dye commonly used in spectrophotometric analysis. Adherence to these procedures will minimize risk and ensure the integrity of your research.

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] It is a solid, orange to brown-red powder, and its handling requires specific precautions to avoid the formation and inhalation of dust.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is crucial to inspect all PPE for integrity before each use.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required if there is a risk of splashing.To protect against eye irritation or serious eye damage from dust particles or splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed immediately upon contact with the chemical.To prevent skin contact, which can cause skin irritation.
Respiratory Protection A NIOSH-approved dust respirator or a full-face respirator if exposure limits are exceeded or if dust is generated.To prevent inhalation of dust, which may cause respiratory irritation.
Body Protection A lab coat or fire/flame resistant and impervious clothing. Protective boots may be required depending on the scale of handling.To protect the skin from accidental contact with this compound.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

  • Preparation and Pre-Handling Checks:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood with a certified local exhaust system.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary materials and equipment before handling the chemical to minimize movement and potential for spills.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling this compound:

    • Carefully open the container, avoiding the creation of dust.

    • Use non-sparking tools for all transfers and manipulations of the powder.

    • If weighing the substance, do so within the ventilated enclosure.

    • Keep the container tightly closed when not in use.

  • Post-Handling and Cleanup:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Remove and dispose of contaminated PPE according to the disposal plan.

    • Contaminated clothing should be removed and washed before reuse.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • This compound waste should be collected in a suitable, closed, and properly labeled container for disposal.

    • Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

    • Do not discharge this compound into sewer systems or drains.

  • Contaminated PPE and Materials:

    • Disposable gloves and other contaminated disposable materials should be collected in a designated waste container.

    • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill or by controlled incineration.

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.

Phenylfluorone_Handling_Workflow A Verify Ventilation (Fume Hood) B Check Safety Equipment (Eyewash, Shower) C Don Appropriate PPE D Carefully Open Container C->D E Use Non-Sparking Tools D->E F Handle within Ventilated Enclosure E->F G Keep Container Closed F->G H Clean Work Area G->H I Wash Hands Thoroughly H->I J Remove & Dispose of Contaminated PPE I->J K Collect Chemical Waste in Labeled Container J->K L Dispose via Licensed Chemical Destruction K->L M Properly Dispose of Contaminated Materials K->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.